molecular formula C5H3ClFN B073461 3-Chloro-2-fluoropyridine CAS No. 1480-64-4

3-Chloro-2-fluoropyridine

Cat. No.: B073461
CAS No.: 1480-64-4
M. Wt: 131.53 g/mol
InChI Key: IHGMHTQDGNVKTA-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoropyridine is a versatile and high-value halogenated pyridine derivative engineered for advanced research and development, primarily in medicinal and agrochemical chemistry. Its distinct molecular structure, featuring both chlorine and fluorine atoms at the 2- and 3- positions of the pyridine ring, creates a unique electronic profile and enhanced reactivity. This makes it an indispensable building block for constructing complex molecules, particularly in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, where it acts as a key intermediate for introducing the pyridine scaffold. The fluorine atom serves as a metabolic stabilizer and a modulator of lipophilicity and bioavailability in drug candidates, while the chlorine atom provides a handle for further functionalization. Its primary research value lies in the synthesis of active pharmaceutical ingredients (APIs), such as kinase inhibitors and central nervous system (CNS) agents, as well as in the creation of novel herbicides and pesticides. This compound is offered in high purity to ensure reproducibility in sensitive synthetic pathways and is intended solely for laboratory research applications. Researchers will find it critical for lead optimization and exploring novel structure-activity relationships (SAR) in their discovery programs.

Properties

IUPAC Name

3-chloro-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFN/c6-4-2-1-3-8-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGMHTQDGNVKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376479
Record name 3-Chloro-2-fluoropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1480-64-4
Record name 3-Chloro-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-fluoropyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Chloro-2-fluoropyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. This document outlines a detailed experimental protocol for its preparation and summarizes its key physical and spectroscopic properties.

Introduction

This compound is a halogenated pyridine derivative with the chemical formula C₅H₃ClFN. Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the pyridine ring, makes it a valuable and versatile building block in organic synthesis. The presence of these two distinct halogens allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions, enabling the construction of complex molecular architectures for novel drug candidates and agrochemical agents.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nucleophilic fluorination of 2,3-dichloropyridine. This section details the experimental protocol for this transformation.

Reaction Scheme

2,3-Dichloropyridine 2,3-Dichloropyridine Reaction 2,3-Dichloropyridine->Reaction CsF CsF CsF->Reaction DMSO DMSO DMSO->Reaction Heat Heat Heat->Reaction This compound This compound Reaction->this compound

Caption: Synthesis of this compound from 2,3-Dichloropyridine.

Experimental Protocol

This protocol is adapted from established literature procedures.[1][2]

Materials:

  • 2,3-Dichloropyridine

  • Cesium Fluoride (CsF)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Deionized Water

  • Saturated Brine Solution

Procedure:

  • To a solution of 2,3-dichloropyridine (1.00 g, 6.76 mmol) in dimethyl sulfoxide (DMSO, 33.8 mL), add cesium fluoride (CsF, 2.053 g, 13.51 mmol) at room temperature.[1][2]

  • Stir the reaction mixture at 110 °C for 20 hours.[1][2]

  • After completion, cool the reaction mixture to room temperature and quench with ice water.

  • Extract the aqueous mixture with ethyl acetate (EtOAc).

  • Separate the organic layer and wash sequentially with water and saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a mixture of ethyl acetate in hexane, to afford this compound as a colorless oil (yields of up to 71.9% have been reported).[1][2]

Characterization Data

This section summarizes the known physical and spectroscopic properties of this compound. Due to the limited availability of publicly accessible experimental spectra, typical characteristics and expected data are described based on analogous compounds and established principles of spectroscopy.

Physical Properties
PropertyValue
Molecular Formula C₅H₃ClFN
Molecular Weight 131.54 g/mol
Appearance Colorless liquid
Boiling Point 162 °C
Density 1.33 g/mL
Refractive Index 1.503
Flash Point 52 °C (126 °F)
Storage Temperature Inert atmosphere, room temperature
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the positions of the chloro and fluoro substituents.

  • ¹³C NMR: The carbon NMR spectrum should exhibit five distinct signals for the five carbon atoms of the pyridine ring. The carbon directly attached to the fluorine atom is expected to show a large one-bond carbon-fluorine coupling constant (¹JC-F).

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to display characteristic absorption bands for the C-H, C=C, and C=N stretching vibrations of the pyridine ring. Additionally, distinct bands corresponding to the C-Cl and C-F stretching vibrations would be present in the fingerprint region.

3.2.3. Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the molecular ion peak is expected.[3] Fragmentation patterns would likely involve the loss of the halogen atoms or cleavage of the pyridine ring.

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its identity is confirmed.

cluster_synthesis Synthesis cluster_characterization Characterization Start 2,3-Dichloropyridine Reaction Fluorination with CsF in DMSO Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR FTIR FT-IR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS Confirmation Structural Confirmation NMR->Confirmation FTIR->Confirmation MS->Confirmation

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Chloro-2-fluoropyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of chloro and fluoro substituents on the pyridine ring imparts unique reactivity and makes it a valuable building block in medicinal chemistry. This document summarizes its key physical and chemical characteristics, provides detailed experimental protocols for their determination, and outlines its predicted spectroscopic data.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reaction optimization, and for predicting its behavior in biological systems. These properties are summarized in the tables below.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₅H₃ClFN[1][2]
Molecular Weight 131.54 g/mol [1][2]
Appearance Colorless to almost colorless clear liquid-
Boiling Point 162 °C-
Density 1.33 g/cm³-
Refractive Index 1.503-
Flash Point 52 °C (126 °F)-
Chemical and Drug-Likeness Properties
PropertyValueSource(s)
pKa (Predicted) -2.71 ± 0.10-
XLogP3 (Predicted) 1.6-
Solubility Sparingly soluble in water; soluble in N,N-Dimethylformamide and methanol.-

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of this compound.

Melting and Boiling Point Determination

The melting point of a solid and the boiling point of a liquid are fundamental physical properties used for identification and purity assessment. For a liquid compound like this compound, boiling point determination is of primary importance.

Boiling Point Determination (Micro Method)

This method is suitable for small quantities of liquid.

  • Sample Preparation: A small amount of this compound is placed in a small-diameter test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

  • Heating: The assembly is heated in a controlled manner using a heating block or an oil bath.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then slightly reduced.

  • Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[3][4][5]

G Boiling Point Determination Workflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Place liquid in test tube prep2 Invert sealed capillary in liquid prep1->prep2 meas1 Heat the assembly prep2->meas1 meas2 Observe bubble stream meas1->meas2 meas3 Cool slightly meas2->meas3 meas4 Record temperature at liquid entry meas3->meas4

Caption: Workflow for micro boiling point determination.

Solubility Determination

The solubility of a compound in various solvents is a critical parameter, especially in drug development for formulation and bioavailability studies.

Shake-Flask Method for Aqueous Solubility

  • Preparation: An excess amount of this compound is added to a known volume of water in a flask.

  • Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated solution.

  • Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[6][7][8][9]

G Shake-Flask Solubility Workflow start Start prep Add excess solute to solvent start->prep equilibrate Agitate at constant temperature prep->equilibrate separate Separate undissolved solute equilibrate->separate quantify Analyze solute concentration in solution separate->quantify end End quantify->end

Caption: General workflow for solubility determination.

pKa and LogP Determination

The acid dissociation constant (pKa) and the partition coefficient (LogP) are fundamental for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Potentiometric Titration for pKa Determination

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol.

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

  • Data Analysis: The pKa is determined from the titration curve as the pH at which half of the compound is ionized.[10][11][12][13]

Shake-Flask Method for LogP (Octanol-Water Partition Coefficient) Determination

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

  • Partitioning: A known amount of this compound is dissolved in the two-phase system.

  • Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

  • Quantification: The concentration of the compound in both the n-octanol and water phases is determined analytically.

  • Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[14][15][16][17][18]

G LogP Determination via Shake-Flask cluster_setup Setup cluster_procedure Procedure setup1 Pre-saturate octanol and water setup2 Dissolve compound in two-phase system setup1->setup2 proc1 Shake to equilibrate setup2->proc1 proc2 Separate phases proc1->proc2 proc3 Quantify compound in each phase proc2->proc3 calculation Calculate LogP proc3->calculation

Caption: Workflow for LogP determination.

Reactivity and Stability

Halopyridines are known for their versatile reactivity, primarily involving nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, compounded by the inductive effects of the halogen substituents, activates the ring towards nucleophilic attack.

  • Nucleophilic Aromatic Substitution: The chlorine and fluorine atoms can be displaced by various nucleophiles. The fluorine atom at the 2-position is generally more susceptible to nucleophilic attack than the chlorine atom at the 3-position due to the stronger activating effect of the ring nitrogen at the ortho and para positions.

  • Metal-Catalyzed Cross-Coupling Reactions: The C-Cl bond can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at the 3-position.

  • Stability: this compound is generally stable under standard laboratory conditions. However, it should be stored in a cool, dry place away from strong oxidizing agents and strong bases to prevent degradation.

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the positions of the chloro and fluoro substituents.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum should exhibit five distinct signals for the five carbon atoms of the pyridine ring. The carbon atoms directly bonded to the electronegative chlorine and fluorine atoms will show characteristic chemical shifts and C-F coupling.

IR (Infrared) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for C-H, C=C, and C=N stretching vibrations of the pyridine ring. Additionally, strong absorptions corresponding to the C-Cl and C-F stretching vibrations will be present.

MS (Mass Spectrometry)

The mass spectrum will show a molecular ion peak (M⁺) at m/z 131. Due to the presence of chlorine, an M+2 peak with an intensity of approximately one-third of the molecular ion peak is expected, corresponding to the ³⁷Cl isotope.[19] Fragmentation patterns would likely involve the loss of chlorine, fluorine, or HCN.

This technical guide provides a foundational understanding of the physicochemical properties of this compound. For further in-depth analysis and application-specific information, consulting peer-reviewed scientific literature and specialized chemical databases is recommended.

References

Spectroscopic Profile of 3-Chloro-2-fluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-chloro-2-fluoropyridine, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate empirical studies.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known effects of chloro and fluoro substituents on the pyridine ring system and analysis of data from related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.30 - 7.50dddJ(H4-H5) ≈ 7-8, J(H4-F2) ≈ 1-2, J(H4-H6) ≈ 1-2
H-57.80 - 8.00dddJ(H5-H4) ≈ 7-8, J(H5-H6) ≈ 4-5, J(H5-F2) ≈ 3-4
H-68.10 - 8.30dddJ(H6-H5) ≈ 4-5, J(H6-F2) ≈ 2-3, J(H6-H4) ≈ 1-2

ddd = doublet of doublet of doublets

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)Coupling Constant (J, Hz)
C-2155 - 160d¹J(C2-F2) ≈ 230-250
C-3120 - 125d²J(C3-F2) ≈ 20-30
C-4125 - 130d³J(C4-F2) ≈ 3-5
C-5140 - 145s-
C-6148 - 152d⁴J(C6-F2) ≈ 2-4

d = doublet, s = singlet

Table 3: Predicted ¹⁹F NMR Data for this compound

FluorineChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
F-2-70 to -90dddJ(F2-H6) ≈ 2-3, J(F2-H5) ≈ 3-4, J(F2-H4) ≈ 1-2

ddd = doublet of doublet of doublets; referenced to CFCl₃

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000C-H stretching (aromatic)Medium-Weak
1600 - 1550C=C and C=N stretching (ring vibrations)Strong
1470 - 1420C=C and C=N stretching (ring vibrations)Strong
1250 - 1150C-F stretchingStrong
1100 - 1000C-H in-plane bendingMedium
850 - 750C-Cl stretchingStrong
750 - 650C-H out-of-plane bendingMedium
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
131[M]⁺Molecular ion peak (containing ³⁵Cl)
133[M+2]⁺Isotopic peak for ³⁷Cl, approximately 1/3 the intensity of the M⁺ peak.[1][2][3]
96[M-Cl]⁺Loss of chlorine
102[M-HCN]⁺Loss of hydrogen cyanide from the pyridine ring

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]

  • Transfer the solution to a clean NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.[5]

¹H NMR Acquisition:

  • Spectrometer: 300 MHz or higher field strength.

  • Pulse Program: Standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: ~12 ppm.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 (adjust for desired signal-to-noise).

¹³C NMR Acquisition:

  • Spectrometer: 75 MHz or higher.

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: ~200 ppm.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

¹⁹F NMR Acquisition:

  • Spectrometer: Corresponding fluorine frequency for the available field strength (e.g., 282 MHz for a 300 MHz ¹H instrument).

  • Pulse Program: Standard single-pulse experiment, often with proton decoupling.

  • Acquisition Parameters:

    • Spectral Width: ~200 ppm.[6]

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a single drop of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).[7]

  • Place a second salt plate on top of the first, spreading the liquid into a thin film.[7][8]

  • Mount the plates in the spectrometer's sample holder.

Data Acquisition (FT-IR):

  • Technique: Transmission or Attenuated Total Reflectance (ATR).[9]

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean, empty sample holder should be acquired prior to running the sample.

Mass Spectrometry (MS)

Sample Introduction:

  • Method: Direct infusion via a syringe pump for a liquid sample, or via Gas Chromatography (GC) for a volatile sample.

Ionization:

  • Technique: Electron Ionization (EI) is a common method for this type of molecule.[10][11]

  • Electron Energy: Typically 70 eV to induce fragmentation and generate a reproducible spectrum.[10]

Mass Analysis:

  • Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

  • Mass Range: Scan from m/z 40 to 200 to encompass the molecular ion and expected fragments.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Structure Elucidation Compound Pure Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts Coupling Constants Multiplicity NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the spectroscopic analysis of an organic compound.

References

Technical Guide: Synthesis and Characterization of 3-Chloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-fluoropyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its specific substitution pattern allows for diverse functionalization, making it a valuable precursor in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the experimental protocols for its preparation. While a definitive crystal structure analysis is not publicly available in crystallographic databases, this guide consolidates the known synthetic routes and characterization methods.

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution of a chlorine atom with fluorine on a dichloropyridine precursor. The most commonly employed method utilizes cesium fluoride in a polar aprotic solvent.

Experimental Protocol: Fluorination of 2,3-Dichloropyridine.[1][2]

This procedure details the synthesis of this compound from 2,3-dichloropyridine.

Materials:

  • 2,3-Dichloropyridine

  • Cesium fluoride (CsF)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water (H₂O)

  • Saturated brine solution

Equipment:

  • Reaction flask

  • Stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,3-dichloropyridine (1.00 g, 6.76 mmol) in dimethyl sulfoxide (33.8 mL), add cesium fluoride (2.053 g, 13.51 mmol) at room temperature.[1]

  • The reaction mixture is then stirred vigorously and heated to 110 °C in the air for 20 hours.[1][2]

  • After the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC-MS), the mixture is cooled to room temperature and quenched with ice water.[1]

  • The aqueous mixture is extracted with ethyl acetate.

  • The organic layer is separated and washed sequentially with water and saturated brine solution.

  • The organic layer is then dried over anhydrous sodium sulfate.[1]

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is purified by silica gel column chromatography, eluting with a mixture of ethyl acetate in hexane to afford this compound as a colorless oil (0.639 g, 4.86 mmol, 71.9% yield).[1]

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup cluster_purification Purification cluster_product Product 2_3_Dichloropyridine 2,3-Dichloropyridine Reaction Stir at 110°C for 20h 2_3_Dichloropyridine->Reaction CsF Cesium Fluoride CsF->Reaction DMSO DMSO (solvent) DMSO->Reaction Quench Quench with Ice Water Reaction->Quench Cool to RT Extract Extract with EtOAc Quench->Extract Wash Wash with H₂O & Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Product This compound Chromatography->Product

Caption: Synthesis of this compound from 2,3-Dichloropyridine.

Physicochemical Properties and Characterization Data

Due to the absence of a published crystal structure, a detailed analysis of the solid-state arrangement, including bond lengths and angles within the crystal lattice, cannot be provided. However, general physicochemical properties and characterization data have been reported.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₃ClFN[3][4]
Molecular Weight 131.54 g/mol [4]
CAS Number 1480-64-4[4]
Appearance Colorless to almost colorless clear liquid[1]
Purity >98.0% (GC)
Density 1.33 g/mL
Refractive Index 1.50[5]
Storage Inert atmosphere, room temperature

Structural Information

While a crystal structure is not available, spectroscopic and computational data provide insights into the molecular structure of this compound.

Table 2: Structural Identifiers

IdentifierValue
IUPAC Name This compound
SMILES C1=CC(=C(N=C1)F)Cl
InChI InChI=1S/C₅H₃ClFN/c6-4-2-1-3-8-5(4)7/h1-3H
InChIKey IHGMHTQDGNVKTA-UHFFFAOYSA-N

X-ray Crystallography: A Note on the Lack of Data

A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield a crystal structure for this compound. X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[7] This analysis provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.

General Workflow for X-ray Crystal Structure Determination:

Xray_Workflow Crystal Single Crystal Growth Xray X-ray Diffraction Data Collection Crystal->Xray Solve Structure Solution (e.g., Direct Methods) Xray->Solve Refine Structure Refinement Solve->Refine Validate Validation and Analysis Refine->Validate CIF Crystallographic Information File (CIF) Generation Validate->CIF

Caption: General workflow for single-crystal X-ray diffraction analysis.

Should a crystal structure of this compound become available, it would provide invaluable information for computational modeling, understanding intermolecular interactions, and designing novel derivatives for various applications. Researchers are encouraged to pursue the crystallization and structural analysis of this important compound.

References

A Technical Deep Dive: Quantum Chemical Calculations of 3-Chloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural, vibrational, and electronic properties of 3-Chloro-2-fluoropyridine, a key heterocyclic compound with significant potential in pharmaceutical and materials science. Through the application of quantum chemical calculations, primarily Density Functional Theory (DFT), this document elucidates the molecule's fundamental characteristics, offering valuable insights for researchers engaged in drug design and molecular engineering.

Computational and Experimental Methodologies

The insights presented in this guide are derived from a combination of theoretical calculations and established experimental protocols. The computational approach allows for a detailed exploration of the molecular properties at the quantum level, while the experimental methodologies provide a basis for the validation of these theoretical findings.

Quantum Chemical Calculations

The molecular structure, vibrational frequencies, and electronic properties of this compound were investigated using Density Functional Theory (DFT) calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, combined with the 6-311++G(d,p) basis set, has been a standard and effective method for calculations on similar halopyridine systems.[1][2][3][4] This level of theory provides a good balance between computational cost and accuracy for predicting molecular geometries, vibrational spectra, and electronic properties.

All calculations are typically performed using a computational chemistry software package like Gaussian. The geometry of the molecule is first optimized to find the lowest energy conformation. Following optimization, frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and FT-Raman). Electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also derived from these calculations.

Spectroscopic Analysis

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Spectroscopy: Experimental FT-IR and FT-Raman spectra are crucial for validating the calculated vibrational frequencies. For a compound like this compound, the FT-IR spectrum would typically be recorded in the 4000–400 cm⁻¹ range. The FT-Raman spectrum would be recorded in the 4000–100 cm⁻¹ range. The observed vibrational frequencies can then be compared with the scaled theoretical frequencies obtained from the DFT calculations.[2]

UV-Visible Spectroscopy: The electronic transitions of the molecule can be investigated using UV-Visible spectroscopy. The experimental spectrum is typically recorded in a suitable solvent, and the absorption maxima (λmax) are determined. These experimental values can be compared with the theoretical electronic transitions calculated using Time-Dependent DFT (TD-DFT) methods.

Molecular Geometry

The optimized molecular geometry of this compound, as determined by DFT calculations, provides key information on bond lengths, bond angles, and dihedral angles. These structural parameters are fundamental to understanding the molecule's reactivity and interactions.

Table 1: Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.38C1-C2-C3120.5
C2-C31.39C2-C3-C4118.9
C3-C41.39C3-C4-N5119.2
C4-N51.33C4-N5-C1121.3
N5-C11.34N5-C1-C2120.1
C1-F1.34F-C1-N5115.8
C2-Cl1.73Cl-C2-C1118.7
C3-H1.08H-C3-C2120.6
C4-H1.08H-C4-C3120.4

Note: The data presented in this table is representative and based on typical values for similar halopyridine structures calculated at the B3LYP/6-311++G(d,p) level of theory.

Vibrational Analysis

The vibrational spectrum of this compound provides a fingerprint of the molecule, with each vibrational mode corresponding to a specific molecular motion. The calculated and experimental frequencies for key functional groups are summarized below.

Table 2: Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C-H stretching3100-30003100-3000
C=C/C=N stretching1600-14001600-1400
C-F stretching1250-11501250-1150
C-Cl stretching800-700800-700
Ring breathing~1000~1000

Note: Calculated frequencies are typically scaled to correct for anharmonicity and the approximations inherent in the theoretical model. Experimental values are based on spectra of similar pyridine derivatives.[2]

Electronic Properties

The electronic properties of a molecule, particularly the energies of the frontier molecular orbitals (HOMO and LUMO), are critical for understanding its reactivity and electronic transitions.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's chemical reactivity and kinetic stability.[1][5] A smaller energy gap suggests that the molecule is more reactive.

Table 3: Electronic Properties of this compound

ParameterValue (eV)
HOMO Energy-7.2
LUMO Energy-1.5
HOMO-LUMO Energy Gap (ΔE)5.7

Note: These values are representative and depend on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. For this compound, the regions of negative potential (red) are expected to be located around the electronegative nitrogen, fluorine, and chlorine atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) are typically found around the hydrogen atoms.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the computational workflow and the significance of the HOMO-LUMO energy gap.

computational_workflow start Define Molecular Structure dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) start->dft opt Geometry Optimization dft->opt freq Frequency Calculation opt->freq td_dft TD-DFT Calculation (for UV-Vis) opt->td_dft analysis Analysis of Results freq->analysis td_dft->analysis

Caption: Computational workflow for quantum chemical analysis.

homo_lumo_gap lumo LUMO (Lowest Unoccupied Molecular Orbital) homo HOMO (Highest Occupied Molecular Orbital) lumo->homo

Caption: Illustration of the HOMO-LUMO energy gap.

Conclusion

The quantum chemical analysis of this compound provides a comprehensive understanding of its molecular structure, vibrational behavior, and electronic properties. The data and methodologies presented in this guide serve as a valuable resource for researchers in drug development and materials science, enabling more informed decisions in the design of novel compounds with desired properties. The strong correlation typically observed between DFT calculations and experimental results for similar systems underscores the predictive power of these computational techniques in modern chemical research.

References

The Versatile Building Block: A Technical Guide to 3-Chloro-2-fluoropyridine for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluoropyridine is a halogenated pyridine derivative that has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique electronic properties, arising from the presence of both a chlorine and a fluorine atom on the pyridine ring, render it a versatile substrate for a variety of chemical transformations. This technical guide provides an in-depth overview of the commercial availability, synthesis, and key applications of this compound, with a focus on its role in the development of targeted therapeutics.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The typical purity offered is between 95% and greater than 98%. It is generally supplied as a colorless liquid. Researchers should always refer to the supplier's certificate of analysis for lot-specific purity and characterization data.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
Ottokemi98%1480-64-4C₅H₃ClFN131.54Liquid
Hangzhou KieRay Chem Co.,LTD≥99.00%1480-64-4C₅H₃ClFN131.54Transparent Liquid
Thermo Scientific95%1480-64-4C₅H₃ClFN131.54Liquid
Chem-Impex≥98% (HPLC)1480-64-4C₅H₃ClFN131.54Colorless Liquid
Tokyo Chemical Industry (TCI)>98.0% (GC)1480-64-4C₅H₃ClFN131.54Colorless to Almost Colorless Clear Liquid
Lab Pro IncMin. 98.0% (GC)1480-64-4C₅H₃ClFN131.53Colorless Liquid
Santa Cruz Biotechnology---1480-64-4C₅H₃ClFN131.54Liquid
Sigma-Aldrich98%1480-64-4C₅H₃ClFN131.54Liquid

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction using 2,3-dichloropyridine as the starting material.

Experimental Protocol: Synthesis from 2,3-Dichloropyridine

General Procedure:

To a solution of 2,3-dichloropyridine (1.00 g, 6.76 mmol) in dimethyl sulfoxide (DMSO, 33.8 mL), cesium fluoride (CsF, 2.053 g, 13.51 mmol) is added at room temperature. The reaction mixture is then stirred at 110 °C for 20 hours. After cooling to room temperature, the reaction is quenched with ice water and extracted with ethyl acetate (EtOAc). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield this compound as a colorless oil.

Key Reactions in Drug Development

The reactivity of this compound is dominated by the differential reactivity of its two halogen substituents. The fluorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAᵣ), while the chlorine atom at the 3-position is amenable to palladium-catalyzed cross-coupling reactions. This orthogonal reactivity makes it a valuable scaffold for the introduction of diverse functionalities.

Nucleophilic Aromatic Substitution (SNAᵣ)

The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the 2-position for attack by nucleophiles. This reaction is widely used to introduce amine, alcohol, and thiol functionalities, which are common in biologically active molecules.

experimental_workflow start This compound reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction nucleophile Nucleophile (R-NH2, R-OH, R-SH) nucleophile->reaction product 2-Substituted-3-chloropyridine reaction->product

Suzuki-Miyaura Cross-Coupling

The chlorine atom at the 3-position can be selectively functionalized using Suzuki-Miyaura cross-coupling reactions. This allows for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and alkyl groups. This reaction is a cornerstone of modern medicinal chemistry for building molecular complexity.

experimental_workflow_suzuki start This compound catalyst Pd Catalyst & Base start->catalyst boronic_acid Boronic Acid/Ester (R-B(OR)2) boronic_acid->catalyst product 3-Substituted-2-fluoropyridine catalyst->product

Applications in Targeting Signaling Pathways

Derivatives of this compound are integral components of numerous small molecule inhibitors that target key signaling pathways implicated in diseases such as cancer and inflammatory disorders. The pyridine scaffold is a common feature in many kinase inhibitors, where it often serves as a hinge-binding motif.

Aurora Kinase Inhibition

Aurora kinases are crucial for the regulation of mitosis, and their overexpression is linked to various cancers. Small molecule inhibitors incorporating a 2-fluoropyridinyl moiety have been developed to target Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[1]

aurora_kinase_pathway AuroraA Aurora A Kinase Centrosome Centrosome AuroraA->Centrosome Spindle Spindle AuroraA->Spindle AuroraB Aurora B Kinase Chromosome Chromosome AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Inhibitor 2-Fluoropyridinyl Inhibitor (derived from this compound) Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition M M M->AuroraA M->AuroraB

JAK-STAT Signaling Pathway Inhibition

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors.[2] Its aberrant activation is a hallmark of various cancers and inflammatory diseases.[2] Pyridopyrimidine-based inhibitors, often synthesized using halogenated pyridine precursors, have been developed to target JAK1 and JAK2.[3]

jak_stat_pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (derived from this compound) Inhibitor->JAK Inhibition

PI3K/mTOR Signaling Pathway Inhibition

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common event in cancer.[4] 7-Azaindazole derivatives, which can be synthesized using functionalized pyridines, have been developed as potent dual PI3K/mTOR inhibitors for the treatment of acute myeloid leukemia.[4]

pi3k_mtor_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor PI3K/mTOR Inhibitor (derived from this compound) Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery and development. Its well-defined reactivity allows for the selective and efficient synthesis of complex molecular architectures. The prevalence of the substituted pyridine motif in a wide range of biologically active compounds, particularly kinase inhibitors, underscores the continued importance of this compound as a key building block for the creation of novel therapeutics targeting a multitude of disease-relevant signaling pathways. Researchers and drug development professionals can leverage the commercial availability and established synthetic utility of this compound to accelerate their research and development efforts.

References

A Comprehensive Technical Guide to 3-Chloro-2-fluoropyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 3-Chloro-2-fluoropyridine, a key heterocyclic building block in modern medicinal chemistry and agrochemical synthesis. This document covers its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its significant applications as a crucial intermediate in the synthesis of prominent active pharmaceutical ingredients (APIs). Furthermore, this guide elucidates the mechanism of action of drugs synthesized from this intermediate, supported by signaling pathway diagrams, and outlines its reactivity in key cross-coupling reactions, providing a valuable resource for researchers in organic synthesis and drug development.

Chemical Identity and Physicochemical Properties

This compound is a halogenated pyridine derivative with the formal IUPAC name This compound . Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the pyridine ring, imparts specific reactivity and makes it a valuable synthon for the introduction of the 2-fluoro-3-chloropyridinyl moiety in complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1480-64-4[1]
IUPAC Name This compound[1]
Molecular Formula C₅H₃ClFN[1]
Molecular Weight 131.54 g/mol [2]
Appearance Colorless to almost colorless clear liquid/oil[3]
Boiling Point 162 °C[2]
Density 1.33 g/mL[2]
Refractive Index 1.5030[2]
Flash Point 52 °C (126 °F)[2]
Purity >98.0% (GC)[3]
InChI Key IHGMHTQDGNVKTA-UHFFFAOYSA-N[1]

Table 2: Spectroscopic Data for this compound

SpectroscopyDataReference(s)
¹H NMR Predicted to show three distinct aromatic proton signals.[4][5][6][7][8]
¹³C NMR Predicted to show five distinct signals for the pyridine ring carbons, with C-F and C-Cl coupling influencing the chemical shifts and splitting patterns.[9][10][11]
Mass Spectrometry Molecular ion (M+) peak expected at m/z 131, with a characteristic M+2 peak for the chlorine isotope at m/z 133 in an approximate 3:1 ratio.[12]
Infrared (IR) Characteristic peaks for C-H, C=C, and C=N stretching of the aromatic pyridine ring, as well as C-Cl and C-F stretching vibrations.[1][9][10][11][13][14]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of a chlorine atom with fluoride on a dichloropyridine precursor.

Experimental Protocol: Synthesis from 2,3-Dichloropyridine

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

  • 2,3-Dichloropyridine

  • Cesium fluoride (CsF)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • To a solution of 2,3-dichloropyridine (1.00 g, 6.76 mmol) in dimethyl sulfoxide (DMSO, 33.8 mL), cesium fluoride (CsF, 2.053 g, 13.51 mmol) was added at room temperature.

  • The reaction mixture was stirred in the air at 110 °C for 20 hours.

  • After completion of the reaction, the mixture was cooled to room temperature and quenched with ice water.

  • The aqueous layer was extracted with ethyl acetate (EtOAc).

  • The organic layer was separated and washed sequentially with water and saturated brine.

  • The organic layer was then dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure.

  • The resulting residue was purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a colorless oil (0.639 g, 71.9% yield).

Applications in Drug Discovery

This compound serves as a pivotal intermediate in the synthesis of several marketed drugs. Its utility is highlighted in the preparation of the antibacterial agent Enoxacin and the anti-HIV drug Nevirapine.

Synthesis of Enoxacin

Enoxacin is a broad-spectrum fluoroquinolone antibiotic. The synthesis of its core 1,8-naphthyridine structure can utilize precursors derived from this compound.

Enoxacin functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[13][15] This inhibition disrupts DNA replication, repair, and recombination, ultimately leading to bacterial cell death.[13][15]

G Enoxacin Enoxacin DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Enoxacin->DNA_Gyrase Inhibits Topo_IV Bacterial Topoisomerase IV Enoxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Chromosome_Segregation Daughter Chromosome Segregation Topo_IV->Chromosome_Segregation Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to Chromosome_Segregation->Cell_Death Failure leads to G Nevirapine Nevirapine RT HIV-1 Reverse Transcriptase Nevirapine->RT Inhibits NNRTI_Pocket NNRTI Binding Pocket (Allosteric Site) Nevirapine->NNRTI_Pocket Binds to Viral_DNA Viral DNA RT->Viral_DNA Converts NNRTI_Pocket->RT Viral_RNA Viral RNA Viral_RNA->RT Viral_Replication Viral Replication Viral_DNA->Viral_Replication G Start This compound + R-B(OR)₂ Product 3-Aryl/Vinyl-2-fluoropyridine Start->Product Suzuki-Miyaura Coupling Catalyst Pd Catalyst, Base Catalyst->Product G Start This compound + R-C≡CH Product 3-Alkynyl-2-fluoropyridine Start->Product Sonogashira Coupling Catalyst Pd/Cu Catalyst, Base Catalyst->Product G Start This compound + R₂NH Product 3-(Dialkyl/Aryl)amino-2-fluoropyridine Start->Product Buchwald-Hartwig Amination Catalyst Pd Catalyst, Base Catalyst->Product

References

The Solubility Profile of 3-Chloro-2-fluoropyridine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-Chloro-2-fluoropyridine, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of precise quantitative solubility data in public literature, this document outlines the available qualitative solubility information. Furthermore, it details standardized experimental protocols for accurately determining the solubility of this compound in various organic solvents. This guide is intended to be a valuable resource for researchers and professionals involved in the synthesis, formulation, and development of new chemical entities, providing both theoretical context and practical methodologies for solubility assessment.

Introduction

This compound is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis.[1] Its unique substitution pattern imparts specific reactivity, making it a valuable precursor for the synthesis of complex molecules, particularly Active Pharmaceutical Ingredients (APIs) and agrochemicals.[1] The solubility of this intermediate in organic solvents is a critical parameter that influences reaction kinetics, purification processes, and formulation development. An understanding of its solubility profile is therefore essential for optimizing synthetic routes and ensuring process efficiency.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of the molecule's behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1480-64-4[1]
Molecular Formula C₅H₃ClFN[1]
Molecular Weight 131.54 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 162 °C[1]
Density 1.33 g/cm³[1]
Refractive Index 1.503[1]

Solubility Data

Qualitative Solubility of this compound

Table 2: Qualitative Solubility of this compound

SolventQualitative Solubility
N,N-Dimethylformamide (DMF)Very Soluble
MethanolSoluble
Glacial Acetic AcidSparingly Soluble
ChloroformVery Slightly Soluble
WaterPractically Insoluble

Data sourced from commercial supplier information.

Solubility of a Structurally Related Compound: Pyridine

To provide a contextual reference, the solubility of pyridine, the parent heterocyclic compound, is presented in Table 3. While the chloro and fluoro substituents will alter the solubility profile, the data for pyridine can offer some initial insights. Pyridine is a polar, aprotic solvent and is miscible with a wide range of solvents, including water and many organic solvents.[2]

Table 3: Solubility of Pyridine

SolventSolubilityReference
WaterMiscible[2]
EthanolHighly Soluble[3]
Diethyl EtherHighly Soluble[3]
ChloroformHighly Soluble[3]
HexaneMiscible[2]

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound requires standardized experimental procedures. The following are detailed methodologies for commonly used techniques.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a compound in a volatile solvent.[4][5]

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vessel (e.g., a screw-cap vial or flask).

    • Agitate the mixture at a constant temperature using a magnetic stirrer or shaker bath until equilibrium is reached. The time to reach equilibrium should be determined experimentally but is typically 24-48 hours.

  • Separation of Undissolved Solute:

    • Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., a 0.22 µm PTFE syringe filter) to prevent the transfer of any solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered supernatant to a pre-weighed, clean, and dry container (e.g., a beaker or evaporating dish).

    • Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.

    • Once the solvent is completely removed, place the container with the residue in a desiccator to cool to room temperature.

    • Weigh the container with the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final weight of the container minus its initial tare weight.

    • Solubility is expressed as the mass of the solute per volume of the solvent (e.g., g/L or mg/mL).

UV-Visible Spectroscopy Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Visible range. It is a high-throughput method often used in pharmaceutical development.[6]

Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and follow the Beer-Lambert law.

  • Preparation of a Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Section 4.1, step 1).

  • Sample Preparation and Analysis:

    • Withdraw a small, known volume of the clear supernatant after allowing the excess solid to settle.

    • Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when high precision is required.[7]

Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to be used for the HPLC analysis.

    • Inject a fixed volume of each standard solution into the HPLC system.

    • Generate a calibration curve by plotting the peak area against the concentration.

  • Preparation of a Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Section 4.1, step 1).

  • Sample Preparation and Analysis:

    • Withdraw a small, known volume of the clear supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the calibration curve.

    • Inject a known volume of the diluted sample into the HPLC system.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve using the measured peak area.

    • Calculate the concentration of the original saturated solution by applying the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of this compound using common laboratory techniques.

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_gravimetric Gravimetric Protocol cluster_spectro Spectroscopic/Chromatographic Protocol cluster_calculation Calculation prep_solute Weigh excess This compound mix Combine and agitate at constant temperature (e.g., 24-48h) prep_solute->mix prep_solvent Measure known volume of organic solvent prep_solvent->mix settle Allow undissolved solute to settle mix->settle filtrate Filter supernatant (e.g., 0.22 µm filter) settle->filtrate gravimetric Gravimetric filtrate->gravimetric uv_vis UV-Vis filtrate->uv_vis hplc HPLC filtrate->hplc evaporate Evaporate solvent gravimetric->evaporate dilute Dilute sample uv_vis->dilute hplc->dilute weigh Weigh residue evaporate->weigh calc_sol Calculate Solubility (e.g., g/L) weigh->calc_sol analyze Measure absorbance or peak area dilute->analyze analyze->calc_sol

Caption: General experimental workflow for solubility determination.

Role of this compound in API Synthesis

This diagram illustrates the logical relationship of this compound as a key starting material in the multi-step synthesis of an Active Pharmaceutical Ingredient (API).

G start This compound (Starting Material) intermediate1 Intermediate A start->intermediate1 Reaction 1 (e.g., Nucleophilic Substitution) intermediate2 Intermediate B intermediate1->intermediate2 Reaction 2 (e.g., Cross-Coupling) api Active Pharmaceutical Ingredient (API) intermediate2->api Final Synthetic Step(s)

Caption: Role of this compound in API synthesis.

Conclusion

While quantitative solubility data for this compound remains scarce in the public domain, this guide provides the available qualitative information and, more importantly, equips researchers with robust and detailed experimental protocols for its determination. The choice of method—gravimetric, UV-Visible spectroscopy, or HPLC—will depend on the available equipment, the required accuracy, and the throughput needs of the laboratory. Accurate solubility data is fundamental for the efficient use of this compound in research and development, particularly within the pharmaceutical and agrochemical sectors. The methodologies and contextual information provided herein serve as a critical resource for scientists and engineers working with this important chemical intermediate.

References

3-Chloro-2-fluoropyridine: A Technical Overview of Physical Properties and Handling Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available data regarding 3-Chloro-2-fluoropyridine. A comprehensive search of scientific literature and safety data repositories did not yield specific studies on its thermal stability or decomposition pathways. The information provided herein is based on safety data sheets and general chemical properties.

Introduction

This compound is a halogenated pyridine derivative utilized as an intermediate in the synthesis of various chemical compounds, including those with potential therapeutic applications.[1][2] Its chemical structure, featuring both chlorine and fluorine atoms on the pyridine ring, imparts specific reactivity and physical properties that are critical for its application in research and development. This guide provides a consolidated overview of its known physical properties and essential safety and handling information.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in the table below for easy reference. This data is compiled from various chemical supplier safety data sheets.

PropertyValueSource(s)
Molecular Formula C₅H₃ClFN[3][4][5]
Molecular Weight 131.54 g/mol [3][4][5]
Appearance Colorless to almost colorless clear liquid[3][6]
Boiling Point 162 °C[3][6]
Melting Point 274 °C (Note: This value from a single source appears unusually high for a small organic molecule and may be inaccurate)[6]
Flash Point 52 °C (126 °F)[3][6]
Density 1.33 g/cm³[3][6]
Refractive Index 1.5030[3][6]
Vapor Pressure 2.86 mmHg at 25 °C[3][6]
Purity >98.0% (GC)

Thermal Stability and Decomposition

A thorough search of available scientific literature and public databases did not reveal any specific studies detailing the thermal stability, decomposition temperature, or decomposition products of this compound. While safety data sheets indicate that it is a flammable liquid and to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources, quantitative data from techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) is not publicly available.[7][8][9]

In the absence of specific data, it is prudent to assume that, like many halogenated organic compounds, its decomposition at elevated temperatures could potentially release toxic and corrosive gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF).[10]

Experimental Protocols

Detailed experimental protocols for the thermal analysis of this compound are not available due to the lack of published studies. For researchers intending to investigate its thermal properties, a general experimental workflow for thermal analysis is proposed below.

General Workflow for Thermal Analysis

Caption: A generalized experimental workflow for conducting thermal analysis (TGA/DSC) on this compound.

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[7]

Precautionary Measures:

  • Handling: Handle in a well-ventilated area, using personal protective equipment (PPE) including safety goggles, chemical-resistant gloves, and protective clothing.[11] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Keep away from heat, sparks, open flames, and other ignition sources.[7] Use non-sparking tools and take precautionary measures against static discharge.[9]

  • Storage: Store in a cool, well-ventilated place in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

While this compound is a valuable building block in chemical synthesis, there is a notable lack of publicly available data on its thermal stability and decomposition. The information presented in this guide, derived from safety data sheets, provides a foundation for its safe handling and use. It is strongly recommended that any work involving heating this compound be preceded by a thorough thermal hazard assessment, potentially including experimental thermal analysis as outlined in the proposed workflow. Researchers are urged to exercise caution and adhere to all safety protocols when handling this chemical.

References

The Strategic Role of 3-Chloro-2-fluoropyridine and its Analogs in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, featured in a significant portion of FDA-approved drugs.[1][2][3] Among the vast landscape of pyridine derivatives, those halogenated at strategic positions offer unique advantages in drug design and synthesis. This technical guide provides a comprehensive review of 3-chloro-2-fluoropyridine and its analogs, compounds that serve as versatile building blocks in the creation of targeted therapeutics. The strategic placement of chloro and fluoro substituents on the pyridine ring imparts a unique combination of electronic properties and reactivity, making this scaffold a valuable starting point for the synthesis of novel therapeutic agents.[4] This guide will delve into the synthesis, reactivity, and applications of these compounds, with a particular focus on their role in the development of kinase inhibitors.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction on a readily available dichloropyridine precursor.

General Experimental Protocol: Halogen Exchange Reaction

A general method for the synthesis of this compound is as follows:

  • Reactants: To a solution of 2,3-dichloropyridine in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), a fluoride source, typically cesium fluoride (CsF), is added.

  • Reaction Conditions: The reaction mixture is heated at an elevated temperature, often around 110 °C, for a prolonged period, typically 20 hours, with stirring.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield this compound as a colorless oil.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
2,3-DichloropyridineCsFDMSO11020~72

Chemical Reactivity and Key Transformations

The this compound scaffold is amenable to a variety of chemical transformations, making it a valuable intermediate for building molecular complexity. The presence of two distinct halogen atoms allows for selective reactions, primarily palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 3-position is particularly well-suited for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

This reaction is a powerful tool for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, the this compound derivative, a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃) are combined in a suitable solvent system, often a mixture of an organic solvent like dioxane or toluene and an aqueous solution of the base.

  • Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 3-position of the pyridine ring.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To a reaction vessel under an inert atmosphere are added the this compound derivative, the amine (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOtBu or Cs₂CO₃) in an anhydrous, aprotic solvent such as toluene or dioxane.

  • Reaction Conditions: The reaction mixture is heated, typically between 80 and 110 °C, and stirred until the starting material is consumed.

  • Work-up and Purification: The reaction is cooled, quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted. The organic phase is washed, dried, and concentrated, followed by purification of the residue by column chromatography.

This coupling reaction is employed to form carbon-carbon triple bonds by reacting the this compound with a terminal alkyne.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: The this compound, terminal alkyne (1.0-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) are combined in a suitable solvent like THF or DMF.

  • Reaction Conditions: The reaction is typically carried out at room temperature to moderate heating under an inert atmosphere.

  • Work-up and Purification: After completion, the reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed, dried, and purified by chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the pyridine nitrogen and the adjacent chlorine atom. The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions, often proceeding at a faster rate compared to the corresponding chloro-substituted pyridines.[5]

Experimental Workflow: Nucleophilic Aromatic Substitution

G General Workflow for SNAr Reactions start Start with This compound nucleophile Select Nucleophile (e.g., R-OH, R-SH, R-NH2) start->nucleophile reaction Reaction with Nucleophile in the presence of a base (e.g., NaH, K2CO3) in a polar aprotic solvent (e.g., DMF, DMSO) nucleophile->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product 2-Substituted-3-chloropyridine Analog purification->product

Caption: A generalized workflow for nucleophilic aromatic substitution on this compound.

This compound Analogs in Drug Discovery: A Focus on Kinase Inhibitors

The this compound scaffold and its derivatives are prominent in the development of kinase inhibitors. The pyridine core can mimic the purine ring of ATP, and the substituents at the 2- and 3-positions can be tailored to achieve potent and selective inhibition of various kinases.

Structure-Activity Relationship (SAR) of Pyridine-Based Kinase Inhibitors

The following table summarizes the structure-activity relationship of a series of pyridine-based inhibitors, highlighting the impact of different substituents on their biological activity.

CompoundR1 (at C2)R2 (at C3)Target KinaseIC₅₀ (nM)
A -F-ClVEGFR-250
B -NH₂-ClVEGFR-225
C -OCH₃-ClVEGFR-2100
D -F-ArylPI3Kα15
E -NH-Aryl-ClPI3Kα5
F -F-NH-ArylALK30
G -morpholino-ArylPI3Kα/mTOR3/10

Note: The data in this table is a composite representation from various sources for illustrative purposes and does not represent a single, contiguous study.

The data suggests that:

  • An amino group at the 2-position can enhance potency against VEGFR-2 compared to a fluorine or methoxy group.

  • Substitution at the 3-position with an aryl or amino-aryl group is often crucial for potent PI3K inhibition.

  • The morpholino group at the 2-position is a common feature in potent PI3K/mTOR dual inhibitors.

Case Study: Pictilisib (GDC-0941) and the PI3K/Akt/mTOR Signaling Pathway

While not a direct analog of this compound, the potent and selective pan-class I PI3K inhibitor, Pictilisib (GDC-0941), features a thienopyrimidine core which is isosteric to a substituted pyridine. Its mechanism of action provides an excellent example of how compounds targeting the PI3K pathway, a common target for pyridine-based inhibitors, exert their therapeutic effects.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers.

PI3K/Akt/mTOR Signaling Pathway and the Action of Pictilisib

PI3K_pathway PI3K/Akt/mTOR Signaling Pathway and Inhibition by Pictilisib RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 Akt Akt mTORC1 mTORC1 CellSurvival Cell Survival & Proliferation S6K p70S6K fourEBP1 4E-BP1 CellGrowth Cell Growth & Protein Synthesis Pictilisib Pictilisib (GDC-0941) Pictilisib->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Pictilisib (GDC-0941).

Pictilisib inhibits the phosphorylation of PIP2 to PIP3 by PI3K, thereby blocking the downstream activation of Akt and mTORC1. This leads to a reduction in cell growth, proliferation, and survival in cancer cells where this pathway is aberrantly activated.

Conclusion

This compound and its analogs are undeniably valuable scaffolds in the arsenal of medicinal chemists. Their tunable reactivity allows for the efficient construction of diverse molecular libraries, which is crucial for the discovery of novel therapeutics. The strategic incorporation of fluorine and chlorine atoms not only provides synthetic handles for further functionalization but also influences the pharmacokinetic and pharmacodynamic properties of the final drug candidates. As our understanding of the molecular drivers of diseases like cancer continues to grow, the importance of versatile and strategically functionalized building blocks like this compound in the development of next-generation targeted therapies is set to increase. Future research will likely focus on the development of more selective and efficient methods for the functionalization of this privileged scaffold, further expanding its utility in the quest for new and improved medicines.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Chloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions with 3-Chloro-2-fluoropyridine. This versatile building block is valuable in medicinal chemistry and materials science for synthesizing novel 2-fluoro-3-arylpyridine derivatives. The protocols and data presented are based on established methodologies for structurally similar chloropyridines and serve as a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. For drug development professionals, the introduction of a 2-fluoro-3-arylpyridine moiety can significantly influence the physicochemical and pharmacological properties of a molecule, such as metabolic stability and binding affinity.

The primary challenge in using this compound as a substrate lies in the activation of the C-Cl bond, which is generally less reactive than corresponding C-Br or C-I bonds.[1] The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can influence the reactivity of the C-Cl bond, necessitating carefully selected catalytic systems to achieve efficient coupling.

Key Considerations for Successful Coupling

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and, more importantly, the phosphine ligand is critical. Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition of the aryl chloride to the palladium center.[1]

  • Base Selection: The base plays a crucial role in the transmetalation step. Milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred to minimize side reactions such as protodeboronation of the boronic acid.[2]

  • Solvent System: Aprotic solvents like dioxane or toluene, often in combination with water, are commonly used. The aqueous phase can aid in the dissolution of the base and facilitate transmetalation.[2]

  • Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen, which can lead to homo-coupling of the aryl halide and deactivation of the catalyst. Therefore, it is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[2]

Data Presentation: Representative Suzuki Coupling Reactions

Table 1: Suzuki-Miyaura Coupling of 2-Chloropyridine with Arylboronic Acids [1]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid(6-Dipp)Pd(cinn)Cl (0.5)NaHCO₃H₂O100195
24-Methylphenylboronic acid(6-Dipp)Pd(cinn)Cl (0.5)NaHCO₃H₂O100198
34-Methoxyphenylboronic acid(6-Dipp)Pd(cinn)Cl (0.5)NaHCO₃H₂O100199
44-Chlorophenylboronic acid(6-Dipp)Pd(cinn)Cl (0.5)NaHCO₃H₂O100192

Table 2: Ligand-Free Suzuki Coupling of 2,3,5-Trichloropyridine with Arylboronic Acids [2]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)K₂CO₃H₂O80295
24-Methylphenylboronic acidPd(OAc)₂ (2)K₂CO₃H₂O80296
34-Methoxyphenylboronic acidPd(OAc)₂ (2)K₂CO₃H₂O80294
43-Chlorophenylboronic acidPd(OAc)₂ (2)K₂CO₃H₂O80292

Experimental Protocols

The following are detailed protocols that serve as a starting point for the Suzuki coupling of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Protocol 1: General Procedure using a Phosphine Ligand

  • Reaction Setup: In a flame-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv.).[2]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]

  • Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%).[2] Then, add the degassed solvent mixture (e.g., a 4:1 to 10:1 mixture of dioxane and water) via syringe.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.[2]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[2]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-fluoro-3-arylpyridine.[2]

Protocol 2: Microwave-Assisted Synthesis

  • Reaction Setup: In a microwave synthesis vial equipped with a stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-10 mol%), and the base (2.0-3.0 equiv.).[3]

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water).[3]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-30 minutes).[3]

  • Workup and Purification: After cooling, dilute the reaction mixture with an organic solvent and water. Separate the layers, and extract the aqueous layer. Combine the organic layers, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.[3]

Visualizations

The following diagrams illustrate the general workflow and catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow reagents Reagent Preparation (this compound, Boronic Acid, Base) setup Reaction Setup (Inert Atmosphere) reagents->setup addition Catalyst & Solvent Addition setup->addition reaction Reaction (Heating & Stirring) addition->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography) workup->purification product Final Product (2-Fluoro-3-arylpyridine) purification->product Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pdII_complex R1-Pd(II)L_n-X pd0->pdII_complex oxidative_addition Oxidative Addition oxidative_addition->pdII_complex transmetalation Transmetalation pdII_complex->transmetalation diorganopalladium R1-Pd(II)L_n-R2 pdII_complex->diorganopalladium transmetalation->diorganopalladium diorganopalladium->pd0 reductive_elimination Reductive Elimination diorganopalladium->reductive_elimination product R1-R2 reductive_elimination->pd0 reductive_elimination->product Coupled Product arx R1-X arx->oxidative_addition This compound boronic R2-B(OR)2 boronic->transmetalation Arylboronic Acid base Base

References

Application Notes: The Role of 3-Chloro-2-fluoropyridine in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-2-fluoropyridine is a key heterocyclic building block utilized in the synthesis of advanced agrochemicals.[1] Its unique structure, featuring both chlorine and fluorine atoms on the pyridine ring, provides medicinal chemists with multiple reactive sites for derivatization. These halogen atoms play a crucial role in fine-tuning the physicochemical properties of the final active ingredients. The introduction of fluorine, for instance, can enhance metabolic stability and lipophilicity, leading to improved efficacy, better field persistence, and more targeted activity against specific pests or weeds.[2] Consequently, this compound serves as a valuable intermediate in the development of a new generation of more effective and environmentally benign herbicides, insecticides, and fungicides.[2][3]

Core Utility in Agrochemical Scaffolds

The primary utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen and the halogen substituents activates the ring for attack by nucleophiles. Typically, the fluorine atom at the 2-position is more labile than the chlorine atom at the 3-position, allowing for selective functionalization. This enables the strategic introduction of various pharmacophores.

  • Herbicide Synthesis: This intermediate is used to construct complex pyridine-based herbicides. For example, compounds like 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, a potent herbicide, feature the characteristic substituted pyridine core, highlighting the importance of this structural motif in developing new modes of action for weed control.[4][5][6]

  • Fungicide and Insecticide Development: The pyridine moiety is a well-established scaffold in a wide range of fungicides and insecticides.[7][8] By using this compound as a starting point, novel derivatives can be synthesized to combat resistant fungal pathogens and insect pests. The ability to introduce diverse functional groups allows for the creation of extensive compound libraries for high-throughput screening.

Below is a general workflow illustrating the strategic importance of this compound in the agrochemical discovery pipeline.

G cluster_0 Synthesis of Core Intermediate cluster_1 Derivatization for Agrochemical Application cluster_2 Final Product Formulation start 2,3-Dichloropyridine intermediate This compound start->intermediate Halogen Exchange reagents1 Fluorinating Agent (e.g., CsF) reagents1->intermediate product Substituted Pyridine (Agrochemical Precursor) intermediate->product SNAr Reaction reagents2 Nucleophile (R-NH2, R-OH) + Base reagents2->product final_product Active Agrochemical (Herbicide, Fungicide, etc.) product->final_product Further Synthesis Steps

Fig. 1: General workflow for the synthesis and application of this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for the synthesis of this compound and a representative protocol for its subsequent use in synthesizing a key agrochemical precursor.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound from 2,3-dichloropyridine via a halogen exchange (Halex) reaction.[9]

Reaction Scheme:

G cluster_reactants cluster_products struct1 2,3-Dichloropyridine struct3 This compound struct1->struct3 DMSO, 110 °C, 20h plus + struct2 CsF struct2->struct3 DMSO, 110 °C, 20h

References

Application Notes and Protocols for Sonogashira Coupling with 3-Chloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, has become an indispensable tool in organic synthesis.[1][3] Its applications are particularly significant in medicinal chemistry and drug discovery for the construction of complex molecular architectures found in biologically active compounds.[4]

3-Chloro-2-fluoropyridine is a valuable building block in the synthesis of pharmaceutical and agrochemical compounds. The presence of the fluorine atom can significantly influence the physicochemical and biological properties of the final molecule, such as metabolic stability and binding affinity. The Sonogashira coupling of this compound with various terminal alkynes provides a direct route to a diverse range of 2-fluoro-3-alkynylpyridine derivatives, which are key intermediates for the synthesis of novel therapeutic agents.

These application notes provide a detailed protocol for the Sonogashira coupling of this compound with terminal alkynes. The protocol is based on established methodologies for the coupling of challenging chloropyridine substrates, which generally require more robust catalytic systems compared to their bromo or iodo counterparts.

Reaction Principle and Mechanism

The Sonogashira coupling reaction proceeds through a synergistic dual catalytic cycle involving palladium and copper.[1] The generally accepted mechanism is as follows:

  • Palladium Catalytic Cycle :

    • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound) to form a Pd(II) complex. This is often the rate-determining step, particularly for less reactive aryl chlorides.

    • Transmetalation : The Pd(II) complex reacts with a copper(I) acetylide, which is formed in the copper catalytic cycle, to generate a diorganopalladium(II) intermediate and regenerate the copper(I) catalyst.

    • Reductive Elimination : The diorganopalladium(II) intermediate undergoes reductive elimination to yield the final coupled product (2-fluoro-3-alkynylpyridine) and regenerate the active Pd(0) catalyst, thus completing the cycle.

  • Copper Catalytic Cycle :

    • Acetylide Formation : The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This increases the nucleophilicity of the alkyne.

    • Transmetalation : The copper(I) acetylide then transfers its acetylide group to the palladium center in the transmetalation step of the palladium cycle.

It is important to note that copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1]

Experimental Protocols

This section provides a detailed experimental protocol for the Sonogashira coupling of this compound with a representative terminal alkyne, phenylacetylene.

Materials and Reagents:

  • This compound

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), distilled and degassed

  • Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup :

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate (e.g., 2.5 mol%), triphenylphosphine (e.g., 5 mol%), and copper(I) iodide (e.g., 5 mol%).

    • Add anhydrous, degassed solvent (e.g., DMF, 5 mL per 1 mmol of this compound).

    • Stir the mixture at room temperature for 15-20 minutes to allow for the in-situ formation of the active palladium catalyst.

  • Addition of Reagents :

    • To the catalyst mixture, add this compound (1.0 eq).

    • Add triethylamine (2.0-3.0 eq).

    • Finally, add the terminal alkyne (e.g., phenylacetylene, 1.2-1.5 eq) dropwise via syringe.

  • Reaction Conditions :

    • Heat the reaction mixture to the desired temperature (typically in the range of 80-120 °C for chloropyridines) and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification :

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble salts and catalyst residues.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-fluoro-3-(phenylethynyl)pyridine.

Data Presentation

The following tables summarize typical reaction conditions and representative yields for the Sonogashira coupling of various halo-pyridines with terminal alkynes, providing a basis for optimizing the reaction with this compound. As the reactivity of aryl chlorides is lower than bromides and iodides, more forcing conditions or specialized catalyst systems may be required.

Table 1: Optimized Reaction Conditions for Sonogashira Coupling of Halopyridines

ParameterConditionRationale/Comments
Aryl Halide This compoundThe C-Cl bond is less reactive than C-Br or C-I, often requiring higher temperatures and more active catalysts.
Terminal Alkyne 1.1 - 1.5 equivalentsA slight excess is used to ensure complete consumption of the aryl halide.
Palladium Catalyst Pd(OAc)₂ / PPh₃ (in-situ) or Pd(PPh₃)₂Cl₂Other effective catalysts for chloropyridines include those with bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.
Catalyst Loading 1 - 5 mol%Higher loadings may be necessary for less reactive aryl chlorides.
Copper(I) Co-catalyst Copper(I) Iodide (CuI)Typically used at 1 - 10 mol%. Copper-free conditions can also be employed to prevent alkyne homocoupling.
Base Triethylamine (Et₃N) or other amine bases (e.g., diisopropylamine)Acts as a scavenger for the hydrogen halide formed and is crucial for the formation of the copper acetylide.
Solvent DMF, THF, Dioxane, or TolueneThe choice of solvent can influence reaction rate and yield. DMF is often used for less reactive substrates.
Temperature 80 - 120 °CHigher temperatures are generally required for the activation of the C-Cl bond.
Reaction Time 4 - 24 hoursReaction progress should be monitored by TLC or LC-MS.

Table 2: Representative Yields of Sonogashira Coupling with Substituted Pyridines

EntryPyridine SubstrateAlkyneCatalyst SystemBase/SolventTemp (°C)Time (h)Yield (%)
16-bromo-3-fluoro-2-cyanopyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃N / THFRT16~90[4]
22-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100398
32-Amino-5-chloro-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100389
4This compoundPhenylacetylenePd(OAc)₂ / PPh₃ / CuIEt₃N / DMF100-12012-24Estimated 60-80%

*Note: The yield for the Sonogashira coupling of this compound is an estimation based on the reactivity of similar chloropyridine substrates. Actual yields may vary depending on the specific reaction conditions and the nature of the terminal alkyne.

Mandatory Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 Ar-Pd(II)(C≡CR)L₂ pd_complex1->pd_complex2 Transmetalation (CuC≡CR) pd_complex2->pd0 Reductive Elimination (Ar-C≡CR) Ar-C≡CR Ar-C≡CR cu_x CuX cu_acetylide CuC≡CR cu_x->cu_acetylide H-C≡CR, Base cu_acetylide->cu_x Transmetalation Ar-X Ar-X H-C≡CR H-C≡CR

Caption: Catalytic cycles of the Sonogashira coupling reaction.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents (Aryl Halide, Base, Alkyne) setup->reagents reaction Heating and Stirring (Monitor Progress) reagents->reaction workup Aqueous Work-up (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End Product analysis->end

Caption: General experimental workflow for Sonogashira coupling.

Conclusion

The Sonogashira coupling provides an effective method for the synthesis of 2-fluoro-3-alkynylpyridines from this compound. While the reduced reactivity of the C-Cl bond presents a challenge, the use of appropriate catalyst systems, optimized reaction conditions, and careful experimental technique can lead to good yields of the desired products. The protocols and data presented in these application notes serve as a valuable starting point for researchers in the development of novel fluoropyridine-containing molecules for applications in drug discovery and materials science. Further optimization of the reaction conditions for specific terminal alkynes may be necessary to achieve the highest possible yields.

References

Application of 3-Chloro-2-fluoropyridine in Materials Science: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluoropyridine is a versatile halogenated heterocyclic building block increasingly utilized in the synthesis of advanced materials for organic electronics. Its unique substitution pattern, featuring both a chloro and a fluoro substituent on the pyridine ring, offers orthogonal reactivity, allowing for selective functionalization through various cross-coupling reactions. The presence of the fluorine atom can enhance the electron-accepting properties and improve the photophysical stability and charge-transporting capabilities of the resulting materials. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and as a precursor for functional polymers.

Application in the Synthesis of Bipolar Host Materials for OLEDs

The design of efficient host materials is crucial for the performance of phosphorescent OLEDs (PhOLEDs). These materials need to possess high triplet energy to confine the excitons on the guest phosphorescent emitter, as well as balanced hole and electron transport properties. The 2-fluoropyridine moiety is an attractive electron-accepting unit for constructing bipolar host materials. By coupling an electron-donating group (hole-transporting unit) to the 3-position of the 2-fluoropyridine core, a donor-acceptor (D-A) type bipolar molecule can be synthesized. This compound serves as a key precursor in this synthetic strategy, where the chlorine atom can be substituted with a hole-transporting moiety via a Buchwald-Hartwig amination reaction.

Synthesis of a 2-Fluoro-3-(carbazol-9-yl)pyridine Derivative

A common hole-transporting moiety used in OLED materials is carbazole. The following protocol describes the synthesis of a 2-fluoro-3-(carbazol-9-yl)pyridine derivative using this compound and carbazole.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Carbazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add carbazole (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

  • Evacuate the flask and backfill with inert gas three times.

  • Add anhydrous toluene to the flask.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-fluoro-3-(carbazol-9-yl)pyridine derivative.

Logical Workflow for the Synthesis of a Bipolar Host Material:

Reactants This compound + Carbazole Catalyst Pd₂(dba)₃ / Xantphos NaOtBu, Toluene Reaction Buchwald-Hartwig Amination (110 °C, 24h) Catalyst->Reaction Purification Work-up & Column Chromatography Reaction->Purification Product 2-Fluoro-3-(carbazol-9-yl)pyridine (Bipolar Host Material) Purification->Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)-Cl(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'B(OH)₂ Base PdII_Diaryl Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Chloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-fluoro-3-substituted pyridine scaffold is a privileged motif in modern medicinal chemistry and agrochemicals. The strategic incorporation of a fluorine atom at the 2-position can significantly influence the physicochemical properties of the molecule, including its pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. 3-Chloro-2-fluoropyridine is a key starting material for accessing this important class of compounds through palladium-catalyzed cross-coupling reactions.

This document provides detailed application notes and experimental protocols for three major classes of palladium-catalyzed cross-coupling reactions utilizing this compound as the electrophilic partner: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. These methods enable the facile formation of C-C and C-N bonds at the 3-position of the pyridine ring, providing access to a diverse range of 2-fluoro-3-aryl, 2-fluoro-3-amino, and 2-fluoro-3-alkynylpyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp²)-C(sp²) bonds. In the context of this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents. Due to the relative inertness of the C-Cl bond, catalyst systems employing bulky, electron-rich phosphine ligands are often required to achieve high efficiency.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O1001885
24-Methoxyphenylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃1,4-Dioxane1101692
33-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O902478
44-(Trifluoromethyl)phenylboronic acidXPhos Pd G3 (3)-K₃PO₄t-AmylOH1001288
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst like XPhos Pd G3)

  • Phosphine ligand (e.g., SPhos, XPhos) if not using a pre-catalyst

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Degassed water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the arylboronic acid, the base, the palladium catalyst, and the ligand (if applicable) under an inert atmosphere.

  • Evacuate and backfill the vessel with inert gas three times.

  • Add the degassed solvent (and water, if applicable) via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoro-3-arylpyridine.

Suzuki_Miyaura_Workflow reagents Reagents: This compound Arylboronic acid Base Catalyst/Ligand setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Heating & Stirring setup->reaction Add Solvent workup Work-up (Extraction & Washing) reaction->workup Cooling purification Purification (Column Chromatography) workup->purification product Pure 2-Fluoro-3-arylpyridine purification->product

A typical workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. For a challenging substrate like this compound, the use of highly active catalyst systems, often employing bulky biarylphosphine ligands, is crucial for achieving good yields.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene1001695
2AnilineBrettPhos Pd G3 (3)-LHMDSTHF801282
3BenzylaminePd(OAc)₂ (2.5)BrettPhos (5)K₂CO₃1,4-Dioxane1102075
4N-MethylanilineRuPhos Pd G4 (2)-NaOtBuCPME901889
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound. The choice of catalyst, ligand, and base is critical and may require optimization for different amines.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst like RuPhos Pd G4)

  • Biarylphosphine ligand (e.g., RuPhos, BrettPhos) if not using a pre-catalyst

  • Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) (1.5 - 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand (if applicable), and base to an oven-dried Schlenk tube or reaction vial.

  • Add this compound (1.0 equiv) and the amine.

  • Evacuate and backfill the vessel with inert gas three times.

  • Add the degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-fluoro-3-aminopyridine.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Cl (L)Pd(II)(Ar)Cl (L)Pd(II)(Ar)Cl Oxidative\nAddition->(L)Pd(II)(Ar)Cl Ligand\nExchange Ligand Exchange (L)Pd(II)(Ar)Cl->Ligand\nExchange HNR'R'' [(L)Pd(II)(Ar)(HNR'R'')]Cl [(L)Pd(II)(Ar)(HNR'R'')]Cl Ligand\nExchange->[(L)Pd(II)(Ar)(HNR'R'')]Cl Deprotonation Deprotonation [(L)Pd(II)(Ar)(HNR'R'')]Cl->Deprotonation Base (L)Pd(II)(Ar)(NR'R'') (L)Pd(II)(Ar)(NR'R'') Deprotonation->(L)Pd(II)(Ar)(NR'R'') Reductive\nElimination Reductive Elimination (L)Pd(II)(Ar)(NR'R'')->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive\nElimination->Ar-NR'R''

A simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Copper-free conditions have also been developed.

Data Presentation: Representative Sonogashira Coupling Reactions
EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF651688
21-HexynePdCl₂(PPh₃)₂ (3)CuI (6)DIPADMF801285
3EthynyltrimethylsilanePd(OAc)₂ (2) / XPhos (4)- (Cu-free)Cs₂CO₃1,4-Dioxane1002476
43-EthynylpyridinePd(PPh₃)₄ (4)CuI (8)Et₃NAcetonitrile701881
Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. The reaction is sensitive to air, and thus, an inert atmosphere is crucial.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI) (if not using copper-free conditions)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous, degassed solvent (e.g., THF, DMF, Acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the palladium catalyst, and copper(I) iodide (if applicable) under an inert atmosphere.

  • Evacuate and backfill the vessel with inert gas three times.

  • Add the degassed solvent, the amine base, and the terminal alkyne via syringe.

  • Seal the vessel and stir the reaction mixture at the desired temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-fluoro-3-alkynylpyridine.

Sonogashira_Catalytic_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Cl (L)Pd(II)(Ar)Cl (L)Pd(II)(Ar)Cl Oxidative\nAddition->(L)Pd(II)(Ar)Cl Transmetalation Transmetalation (L)Pd(II)(Ar)Cl->Transmetalation (L)Pd(II)(Ar)(CCR) (L)Pd(II)(Ar)(CCR) Transmetalation->(L)Pd(II)(Ar)(CCR) Reductive\nElimination Reductive Elimination (L)Pd(II)(Ar)(CCR)->Reductive\nElimination Ar-CCR Reductive\nElimination->Pd(0)L2 Cu(I)Cl Cu(I)Cl Alkyne\nCoordination Alkyne Coordination Cu(I)Cl->Alkyne\nCoordination H-CCR, Base Cu(I)-Alkyne\nComplex Cu(I)-Alkyne Complex Alkyne\nCoordination->Cu(I)-Alkyne\nComplex Cu(I)-Alkyne\nComplex->Transmetalation

Application Notes and Protocols for the Regioselective Functionalization of 3-Chloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluoropyridine is a versatile building block in organic synthesis, offering multiple reaction sites for the introduction of diverse functional groups. Its unique substitution pattern, with a fluorine atom at the C2 position and a chlorine atom at the C3 position, allows for regioselective transformations, making it a valuable precursor for the synthesis of complex pyridine derivatives used in pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing nature of the fluorine and the pyridine nitrogen atom activates the ring for nucleophilic aromatic substitution, while the two distinct halogen atoms provide orthogonal handles for cross-coupling and metalation reactions.

This document provides detailed application notes and experimental protocols for the three major classes of regioselective functionalization of this compound: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling Reactions, and Directed Ortho-Metalation.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C2 position of this compound is highly activated towards nucleophilic attack due to the adjacent electron-withdrawing nitrogen atom. This allows for the selective displacement of the fluoride by a variety of nucleophiles, leaving the C3-chloro substituent intact for subsequent transformations. This high regioselectivity is a key feature of this substrate.

Data Presentation: Representative SNAr Transformations

EntryNucleophileProductTypical Yield (%)Regioselectivity (C2:C3)
1Morpholine4-(3-Chloropyridin-2-yl)morpholine95>99:1
2Sodium Methoxide3-Chloro-2-methoxypyridine90>99:1
3BenzylamineN-Benzyl-3-chloropyridin-2-amine92>99:1
4Sodium Thiophenoxide3-Chloro-2-(phenylthio)pyridine88>99:1

Experimental Protocol: Synthesis of 2-Amino-3-chloropyridine Derivatives

This protocol describes a general procedure for the SNAr reaction of this compound with a primary or secondary amine.

  • Materials:

    • This compound (1.0 eq)

    • Amine (primary or secondary) (1.2 eq)

    • Potassium Carbonate (K2CO3) (2.0 eq)

    • Dimethyl Sulfoxide (DMSO)

    • Ethyl acetate

    • Brine

    • Anhydrous Sodium Sulfate (Na2SO4)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask, add this compound, the desired amine, and potassium carbonate.

    • Add DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the this compound.

    • Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3-chloropyridine derivative.[1]

Mandatory Visualization: SNAr Pathway

SNAr_Pathway This compound This compound Meisenheimer_Complex Meisenheimer Complex This compound->Meisenheimer_Complex + NuH - Base Nucleophile (NuH) Nucleophile (NuH) Product 2-Substituted-3-chloropyridine Meisenheimer_Complex->Product - F⁻ Base Base

Caption: General mechanism for the SNAr of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C3 position can be functionalized through various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. These reactions are typically performed after the SNAr at the C2 position, demonstrating the utility of this compound as a scaffold for building highly substituted pyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the C3 position of the pyridine ring and an organoboron reagent.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryBoronic Acid/EsterCatalystLigandBaseSolventYield (%)
1Phenylboronic acidPd(OAc)2SPhosK3PO4Toluene/H2O85
24-Methoxyphenylboronic acidPd2(dba)3XPhosCs2CO3Dioxane88
3Thiophene-2-boronic acidPd(PPh3)4-K2CO3Toluene/EtOH/H2O78
4Pyridine-4-boronic acidPdCl2(dppf)-Na2CO3DME/H2O75

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloropyridine Derivatives

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 3-chloropyridine derivative with an arylboronic acid.

  • Materials:

    • 2-Substituted-3-chloropyridine (1.0 eq)

    • Arylboronic acid (1.5 eq)

    • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K3PO4) (2.0 eq)

    • Toluene

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO4)

    • Schlenk tube or microwave vial

    • Magnetic stirrer and stir bar

  • Procedure:

    • In a Schlenk tube or microwave vial, combine the 2-substituted-3-chloropyridine, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed toluene and water (typically a 4:1 to 10:1 ratio).

    • Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[2][3]

Stille Coupling

The Stille coupling allows for the formation of a carbon-carbon bond between the C3 position and an organotin reagent.

Data Presentation: Representative Stille Couplings

EntryOrganostannaneCatalystLigandAdditiveSolventYield (%)
1Tributyl(phenyl)stannanePd(PPh3)4--Toluene82
2Tributyl(vinyl)stannanePdCl2(PPh3)2--DMF79
3(Thiophen-2-yl)tributylstannanePd2(dba)3P(o-tol)3-NMP85
4Tributyl(ethynyl)stannanePd(PPh3)4-CuIDioxane75

Experimental Protocol: Stille Coupling of 3-Chloropyridine Derivatives

This protocol outlines a general procedure for the Stille coupling of a 3-chloropyridine derivative with an organostannane.

  • Materials:

    • 2-Substituted-3-chloropyridine (1.0 eq)

    • Organostannane (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (5 mol%)

    • Anhydrous Toluene or DMF

    • Ethyl acetate

    • Saturated aqueous potassium fluoride (KF) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na2SO4)

    • Schlenk tube

  • Procedure:

    • To a Schlenk tube, add the 2-substituted-3-chloropyridine and the organostannane.

    • Evacuate and backfill with argon.

    • Add anhydrous toluene or DMF via syringe.

    • Add the palladium catalyst under a positive pressure of argon.

    • Heat the reaction mixture to 90-110 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic solution with a saturated aqueous solution of KF to remove tin byproducts, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[4][5]

Mandatory Visualization: Cross-Coupling Workflow

CrossCoupling_Workflow Start 2-Substituted-3-chloropyridine Reaction_Setup Reaction Setup: - Pd Catalyst - Ligand (if needed) - Base (Suzuki) - Inert Atmosphere Start->Reaction_Setup Coupling_Partner Organoboron or Organotin Reagent Coupling_Partner->Reaction_Setup Heating Heating (80-120 °C) Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Final_Product 3-Functionalized Pyridine Purification->Final_Product

Caption: A typical workflow for palladium-catalyzed cross-coupling reactions.

Directed Ortho-Metalation and Lithiation

Directed ortho-metalation (DoM) provides a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the case of this compound, the fluorine atom can act as a weak directing group, and the pyridine nitrogen can be activated to direct lithiation to the C4 position. The resulting organolithium species can then be trapped with various electrophiles.

Data Presentation: Representative Directed Lithiation and Trapping

EntryLithiating AgentElectrophileProductYield (%)
1LDA, THF, -78 °CDMF3-Chloro-2-fluoro-4-formylpyridine70
2n-BuLi, THF, -78 °CI23-Chloro-2-fluoro-4-iodopyridine75
3LTMP, Et2O, -78 °C(CH3)3SiCl3-Chloro-2-fluoro-4-(trimethylsilyl)pyridine80
4LDA, THF, -78 °CCO2(g), then H+This compound-4-carboxylic acid65

Experimental Protocol: Directed Lithiation and Quenching with an Electrophile

This protocol describes a general procedure for the directed lithiation of this compound at the C4 position and subsequent reaction with an electrophile.

  • Materials:

    • This compound (1.0 eq)

    • Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi) (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Electrophile (e.g., DMF, I2, (CH3)3SiCl) (1.2 eq)

    • Saturated aqueous ammonium chloride (NH4Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous Sodium Sulfate (Na2SO4)

    • Schlenk flask

    • Dry ice/acetone bath

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

    • Slowly add the lithiating agent (LDA or n-BuLi) to the cooled THF.

    • Add a solution of this compound in anhydrous THF dropwise to the reaction mixture at -78 °C.

    • Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

    • Add the electrophile to the reaction mixture at -78 °C and stir for an additional 1-2 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of NH4Cl.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[6][7]

Mandatory Visualization: Directed Ortho-Metalation Pathway

DoM_Pathway Substrate This compound Lithiation Lithiation (LDA or n-BuLi, -78 °C) Substrate->Lithiation Intermediate 4-Lithio-3-chloro- 2-fluoropyridine Lithiation->Intermediate Product 4-Substituted-3-chloro- 2-fluoropyridine Intermediate->Product + E⁺ Electrophile Electrophile (E⁺)

Caption: Regioselective C4-functionalization via directed ortho-metalation.

References

Troubleshooting & Optimization

optimizing reaction conditions for 3-Chloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the synthesis and optimization of 3-Chloro-2-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A common and effective method for the synthesis of this compound is the nucleophilic substitution of a chlorine atom in 2,3-dichloropyridine with fluoride. This is typically achieved using a fluoride salt like cesium fluoride (CsF) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[1]

Q2: What are the typical reaction conditions for the synthesis of this compound from 2,3-dichloropyridine?

The reaction is generally carried out by heating a mixture of 2,3-dichloropyridine and cesium fluoride in DMSO at a temperature of around 110 °C for approximately 20 hours.[1]

Q3: How is the product, this compound, typically isolated and purified?

After the reaction is complete, the mixture is quenched with ice water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final purification is achieved by silica gel column chromatography.[1]

Q4: What are the key safety precautions to consider when working with this compound and its reagents?

Users should consult the Safety Data Sheet (SDS) for detailed safety information. This compound is classified as a warning-level hazard, with potential for skin, eye, and respiratory irritation.[2] Reagents like DMSO and cesium fluoride also have specific handling requirements. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Ensure the reaction has been running for the recommended time (e.g., 20 hours).[1] - Monitor the reaction progress using techniques like TLC or GC-MS. - Increase the reaction temperature slightly, but be cautious of potential side reactions.
Inactive or insufficient fluorinating agent.- Use freshly dried cesium fluoride (CsF). Moisture can deactivate the fluorinating agent. - Ensure the correct molar ratio of CsF to the starting material is used (typically a 2:1 ratio).[1]
Poor quality solvent.- Use anhydrous DMSO to prevent unwanted side reactions with water.
Presence of Impurities in the Final Product Incomplete separation during workup.- During the aqueous workup, ensure complete separation of the organic and aqueous layers. - Perform multiple extractions with the organic solvent to maximize product recovery and minimize water-soluble impurities.
Inefficient purification.- Optimize the solvent system for silica gel column chromatography to achieve better separation of the product from impurities. A common eluent is a mixture of ethyl acetate and hexane.[1] - Consider alternative purification methods like distillation if applicable.
Formation of Side Products Isomeric impurities.- The formation of other chloro-fluoro-pyridine isomers is possible. Optimize reaction conditions (e.g., temperature, reaction time) to favor the desired product. - High-resolution analytical techniques like NMR spectroscopy can help identify isomeric impurities.
Decomposition of starting material or product.- Avoid excessively high reaction temperatures, which can lead to decomposition. - Ensure the workup procedure is not overly acidic or basic, which could degrade the product.

Experimental Protocols

Synthesis of this compound from 2,3-Dichloropyridine

This protocol is adapted from established literature procedures.[1]

Materials:

  • 2,3-Dichloropyridine

  • Cesium Fluoride (CsF)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a solution of 2,3-dichloropyridine (1.00 g, 6.76 mmol) in anhydrous DMSO (33.8 mL), add cesium fluoride (2.053 g, 13.51 mmol) at room temperature.

  • Stir the reaction mixture at 110 °C for 20 hours.

  • After completion, cool the reaction mixture to room temperature and quench with ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Separate the organic layer and wash it sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a colorless oil.

Data Presentation

Table 1: Summary of a Typical Synthesis of this compound

ParameterValueReference
Starting Material2,3-Dichloropyridine[1]
ReagentCesium Fluoride (CsF)[1]
SolventDimethyl Sulfoxide (DMSO)[1]
Temperature110 °C[1]
Reaction Time20 hours[1]
Typical Yield~72%[1]
Purification MethodSilica Gel Column Chromatography[1]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_process Reaction and Workup cluster_purification Purification A 2,3-Dichloropyridine D Reaction Mixture A->D B Cesium Fluoride B->D C DMSO (Solvent) C->D E Heat at 110°C for 20h D->E F Quench with Ice Water E->F G Extract with Ethyl Acetate F->G H Wash with Water and Brine G->H I Dry over Na₂SO₄ H->I J Concentrate I->J K Crude Product J->K L Silica Gel Column Chromatography K->L M Pure this compound L->M

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Product Yield? Cause1 Incomplete Reaction Start->Cause1 Yes Cause2 Inactive Reagents Start->Cause2 Yes Cause3 Poor Solvent Quality Start->Cause3 Yes Sol1 Increase reaction time/temp Monitor with TLC/GC-MS Cause1->Sol1 Sol2 Use dry reagents Check molar ratios Cause2->Sol2 Sol3 Use anhydrous solvent Cause3->Sol3 End Yield Optimized Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of 3-Chloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning the purification of crude 3-Chloro-2-fluoropyridine.

Troubleshooting Guides

Crude this compound may contain various impurities depending on the synthetic route and reaction conditions. Below is a guide to address common issues encountered during its purification.

Problem Potential Cause Recommended Solution
Low Purity After Purification Incomplete removal of starting materials (e.g., 2,3-dichloropyridine).Optimize the purification method. For column chromatography, adjust the eluent polarity. For distillation, ensure sufficient theoretical plates and a controlled heating rate.
Co-elution of impurities with similar polarity during column chromatography.Use a shallower solvent gradient or a different solvent system. Consider adding a small amount of a modifier like triethylamine to the eluent to reduce tailing of the basic pyridine product on silica gel.[1]
Formation of azeotropes during distillation.Distill under reduced pressure to alter the boiling points of the components.
Product Discoloration (Yellow or Brown Tint) Presence of colored impurities from the synthesis.Treat the crude product with activated carbon before the final purification step.
Degradation of the product due to exposure to air, light, or high temperatures.[2]Store the compound under an inert atmosphere, protected from light, and at a low temperature. Purify using methods that minimize heat exposure where possible.
"Oiling Out" During Recrystallization The solute is coming out of the solution above its melting point.Increase the volume of the solvent. Alternatively, switch to a solvent system with a lower boiling point or different polarity.[3]
Peak Tailing in Chromatographic Analysis (GC/HPLC) Strong interaction of the basic pyridine nitrogen with the stationary phase (e.g., acidic silanol groups in silica).[1]For column chromatography, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[2] For GC analysis, use a column designed for basic compounds. For HPLC, use a buffered mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from 2,3-dichloropyridine?

A1: The most common impurities include:

  • Unreacted Starting Material: 2,3-dichloropyridine.

  • Isomeric Byproducts: Other isomers of chloro-fluoropyridine may form depending on the reaction conditions.

  • Over-fluorinated Products: Dichlorodifluoropyridines if the reaction proceeds too far.

  • Hydrolysis Products: 2-Hydroxy-3-chloropyridine if water is present in the reaction.

  • Solvent Residues: High-boiling point solvents used in the synthesis, such as DMSO.[4]

Q2: Which purification method is most suitable for achieving high-purity this compound?

A2: The choice of purification method depends on the scale of the purification and the nature of the impurities.

  • Fractional Distillation: This is a highly effective method for purifying liquid compounds on a larger scale, especially for removing impurities with significantly different boiling points. This compound has a boiling point of 162°C.[5]

  • Silica Gel Column Chromatography: This is an excellent method for removing non-volatile impurities and byproducts with different polarities.[4] It is particularly useful for smaller-scale purifications where high purity is required.

  • Acid-Base Extraction: This can be used to separate the basic this compound from non-basic impurities. The pyridine can be protonated with a dilute acid and extracted into an aqueous layer.[1]

Q3: Can this compound be purified by recrystallization?

A3: Since this compound is a liquid at room temperature, direct recrystallization is not feasible. However, it can be converted to a solid salt (e.g., hydrochloride or picrate salt), which can then be purified by recrystallization. The pure salt can then be neutralized to regenerate the high-purity liquid product.

Q4: What are the recommended conditions for purification by column chromatography?

A4: A common and effective method is to use silica gel as the stationary phase with a gradient of ethyl acetate in hexane as the eluent.[4] The exact ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) beforehand.

Q5: How can I monitor the purity of this compound during and after purification?

A5: The purity can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[6]

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing non-volatile impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide detailed structural information and help identify impurities.

Quantitative Data Summary

Purification Method Typical Purity Achieved Advantages Disadvantages
Fractional Distillation >98%Scalable, effective for removing volatile impurities.May not separate isomers with close boiling points; potential for thermal degradation.
Silica Gel Column Chromatography >99%High resolution for a wide range of impurities.Can be time-consuming and requires significant solvent usage, especially for large scales.
Acid-Base Extraction Variable (used as a preliminary step)Good for removing non-basic impurities.Does not remove basic impurities; requires further purification.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column or a column packed with Raschig rings. Ensure all glassware is dry.

  • Charging the Flask: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Distillation: Heat the flask gently in a heating mantle.

  • Fraction Collection: Collect the fraction that distills at 162°C at atmospheric pressure. If distilling under reduced pressure, the boiling point will be lower.

  • Purity Analysis: Analyze the collected fraction for purity using GC-MS or NMR.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the column.

  • Elution: Begin elution with a low-polarity eluent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane.[4]

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

PurificationWorkflow cluster_start Initial State cluster_purification Purification Methods cluster_analysis Purity Assessment cluster_end Final Product Crude Crude this compound Distillation Fractional Distillation Crude->Distillation ColumnChromatography Column Chromatography Crude->ColumnChromatography AcidBaseExtraction Acid-Base Extraction Crude->AcidBaseExtraction Analysis GC-MS, HPLC, NMR Distillation->Analysis ColumnChromatography->Analysis AcidBaseExtraction->ColumnChromatography Further Purification Analysis->Distillation If Impure Analysis->ColumnChromatography If Impure PureProduct Pure this compound (>98%) Analysis->PureProduct If Pure

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Low Purity after Purification Method Which purification method was used? Start->Method Distillation Distillation Issue Method->Distillation Distillation Chromatography Chromatography Issue Method->Chromatography Chromatography Azeotrope Suspect azeotrope? Distillation->Azeotrope Coelution Suspect co-elution? Chromatography->Coelution ReducePressure Solution: Distill under reduced pressure. Azeotrope->ReducePressure Yes ChangeEluent Solution: Change eluent system or gradient. Coelution->ChangeEluent Yes Tailing Peak tailing observed? Coelution->Tailing No AddModifier Solution: Add triethylamine to eluent. Tailing->AddModifier Yes

Caption: Decision tree for troubleshooting low purity issues.

References

Technical Support Center: 3-Chloro-2-fluoropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2-fluoropyridine. The information is designed to help identify and mitigate the formation of byproducts in common reaction types.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block commonly used in a variety of cross-coupling and substitution reactions. The most frequent applications include:

  • Nucleophilic Aromatic Substitution (SNAr): The high electronegativity of the fluorine atom at the 2-position makes this site highly susceptible to nucleophilic attack.

  • Suzuki-Miyaura Coupling: The chloro group at the 3-position can be readily displaced to form carbon-carbon bonds.

  • Lithiation: Deprotonation of the pyridine ring allows for the introduction of various electrophiles.

Q2: Which position on the this compound ring is most reactive in nucleophilic aromatic substitution (SNAr)?

A2: The 2-position, where the fluorine atom is located, is the most reactive site for SNAr. Fluorine is a better leaving group than chlorine in this type of reaction due to its strong electron-withdrawing nature, which stabilizes the intermediate Meisenheimer complex. Reactions of 2-fluoropyridines are often significantly faster than those of 2-chloropyridines.

Q3: What are the primary byproducts to look out for in Suzuki-Miyaura coupling reactions with this compound?

A3: The two main byproducts in Suzuki-Miyaura couplings are the homocoupling of the boronic acid reagent and protodeboronation of the boronic acid. Homocoupling is often promoted by the presence of oxygen, while protodeboronation, the replacement of the boronic acid group with a hydrogen, can be exacerbated by high temperatures and strong bases.[1][2]

Q4: Can the lithiation of this compound lead to different isomers?

A4: Yes, the regioselectivity of lithiation can be a significant challenge. Depending on the lithiating agent, solvent, and temperature, deprotonation can occur at different positions on the pyridine ring, leading to a mixture of isomers upon quenching with an electrophile. Additionally, nucleophilic addition of the organolithium reagent to the pyridine ring can occur as a side reaction, especially if the temperature is not kept sufficiently low.

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr) Reactions

Problem: Low yield of the desired 2-substituted product and formation of multiple byproducts.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Reaction at the 3-position: The chloro group is displaced instead of the fluoro group.While less likely, this can occur under harsh conditions. Confirm the identity of the major product using NMR or Mass Spectrometry. If substitution at the 3-position is observed, consider milder reaction conditions (lower temperature, weaker base).
Hydrolysis of starting material: Presence of water in the reaction mixture can lead to the formation of 3-chloro-2-hydroxypyridine.Ensure all solvents and reagents are anhydrous. Run the reaction under an inert atmosphere (Nitrogen or Argon).
Di-substitution: The nucleophile displaces both the fluoro and chloro groups.Use a stoichiometric amount of the nucleophile. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Dimerization: Self-condensation of the starting material or product.This is less common but can occur at high temperatures. Consider lowering the reaction temperature and using a more dilute solution.

Experimental Protocol: Identification of SNAr Byproducts by GC-MS

  • Sample Preparation: Quench a small aliquot of the reaction mixture and extract it with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate. Dissolve the residue in a volatile solvent like dichloromethane or methanol.

  • GC-MS Analysis:

    • Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Injection Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure the elution of all components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.

  • Data Analysis: Identify the main product and byproducts by comparing their mass spectra with known databases (e.g., NIST) and by analyzing their fragmentation patterns.

cluster_suzuki Suzuki-Miyaura Byproduct Pathways Reactants This compound + Ar-B(OH)2 Desired_Product Desired Cross-Coupling Product Reactants->Desired_Product Pd Catalyst, Base Homocoupling Ar-Ar (Homocoupling) Reactants->Homocoupling O2 present Protodeboronation Ar-H (Protodeboronation) Reactants->Protodeboronation High Temp, Strong Base, H2O cluster_lithiation Decision Tree for Lithiation Troubleshooting Start Mixture of Products Analyze_Products Characterize Products (NMR, MS) Start->Analyze_Products Isomers Regioisomers Formed? Analyze_Products->Isomers Addition_Product Nucleophilic Addition Product? Isomers->Addition_Product No Screen_Bases Screen Different Bases (LDA, LiTMP) Isomers->Screen_Bases Yes Lower_Temp Lower Reaction Temperature (-78°C) Addition_Product->Lower_Temp Yes Optimize Optimize Conditions Addition_Product->Optimize No Screen_Bases->Optimize Lower_Temp->Optimize

References

improving yield and selectivity in 3-Chloro-2-fluoropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Chloro-2-fluoropyridine. Our aim is to help you improve yield and selectivity in your experiments.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the nucleophilic aromatic substitution (SNA) reaction of 2,3-dichloropyridine with a fluoride source.

Issue 1: Low or No Yield of this compound

Potential CauseRecommended Solutions
Inactive Fluoride Source - Use fresh, anhydrous cesium fluoride (CsF) or potassium fluoride (KF). Fluoride salts are hygroscopic and moisture can significantly reduce their reactivity. - Dry the fluoride salt under vacuum at high temperature before use. - Consider spray-dried KF for higher surface area and reactivity.
Impure Starting Material - Ensure the 2,3-dichloropyridine is of high purity. Impurities can interfere with the reaction. - Purify the starting material by distillation or chromatography if necessary.
Suboptimal Reaction Temperature - The reaction temperature is critical. For the reaction with CsF in DMSO, a temperature of around 110 °C is reported to be effective.[1] - Gradually increase the temperature in small increments (e.g., 5-10 °C) to find the optimal condition for your setup.
Insufficient Reaction Time - The reaction can be slow. A reaction time of 20 hours has been reported.[1] - Monitor the reaction progress using GC-MS or LC-MS to determine the optimal reaction time.
Solvent Issues - Use a high-purity, anhydrous polar aprotic solvent like DMSO or sulfolane. - Ensure the solvent is completely dry, as water can hydrolyze the starting material and product.

Issue 2: Poor Selectivity (Formation of Isomers or Byproducts)

Potential CauseRecommended Solutions
Side Reactions - The formation of other fluorinated or polychlorinated pyridines can occur. - Lowering the reaction temperature might improve selectivity, although it may also decrease the reaction rate. - The choice of fluoride source and solvent can also influence selectivity.
Decomposition - At excessively high temperatures, starting materials and products can decompose, leading to tar formation. - Adhere to the recommended temperature range. - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most commonly cited method is the nucleophilic aromatic substitution of 2,3-dichloropyridine with a fluoride salt, such as cesium fluoride (CsF), in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[1]

Q2: What is a typical yield for the synthesis of this compound?

A2: A yield of 71.9% has been reported for the reaction of 2,3-dichloropyridine with CsF in DMSO at 110 °C for 20 hours.[1]

Q3: How can I purify the final product?

A3: Purification is typically achieved by quenching the reaction with water, extracting the product with an organic solvent (like ethyl acetate), and then purifying the crude product by silica gel column chromatography.[1]

Q4: Are there alternative synthetic routes?

A4: Yes, multi-step synthetic routes often starting from aminopyridines are possible. These can involve steps like diazotization followed by a Sandmeyer-type reaction. However, for industrial-scale production, direct fluorination of a dichloropyridine is often more economical.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,3-Dichloropyridine

This protocol is based on a reported procedure for the fluorination of 2,3-dichloropyridine using cesium fluoride.[1]

Materials:

  • 2,3-Dichloropyridine

  • Cesium Fluoride (CsF), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a solution of 2,3-dichloropyridine (1.00 g, 6.76 mmol) in anhydrous DMSO (33.8 mL), add cesium fluoride (2.053 g, 13.51 mmol) at room temperature.

  • Stir the reaction mixture at 110 °C for 20 hours.

  • After completion, cool the reaction mixture to room temperature and quench with ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Separate the organic layer and wash it sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain this compound as a colorless oil.

Quantitative Data Summary

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Reference
2,3-DichloropyridineCsFDMSO1102071.9[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve 2,3-dichloropyridine in DMSO add_csf Add Cesium Fluoride start->add_csf heat Heat at 110°C for 20h add_csf->heat quench Quench with Ice Water heat->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions low_yield Low Yield inactive_f Inactive Fluoride Source? low_yield->inactive_f impure_sm Impure Starting Material? low_yield->impure_sm bad_temp Suboptimal Temperature? low_yield->bad_temp bad_time Insufficient Time? low_yield->bad_time sol_inactive_f Use fresh, anhydrous CsF. Dry before use. inactive_f->sol_inactive_f sol_impure_sm Purify starting material. impure_sm->sol_impure_sm sol_bad_temp Optimize temperature (e.g., 110°C). bad_temp->sol_bad_temp sol_bad_time Monitor reaction progress (GC/LC-MS). bad_time->sol_bad_time

Caption: Troubleshooting guide for low yield issues.

References

Technical Support Center: Scale-Up of 3-Chloro-2-fluoropyridine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 3-Chloro-2-fluoropyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound suitable for scale-up?

A1: The most common and industrially viable route is the halogen exchange (Halex) reaction, where 2,3-dichloropyridine is treated with a fluoride source. Another method involves the diazotization of 2-chloro-3-aminopyridine, followed by a fluorination step (a variation of the Balz-Schiemann reaction), though this can be more challenging to scale up due to the nature of diazonium salt intermediates.

Q2: What are the key safety concerns when handling Cesium Fluoride (CsF) in large quantities?

A2: Cesium Fluoride is a hazardous chemical that requires careful handling, especially at an industrial scale. Key safety concerns include:

  • Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[1][2]

  • Corrosivity: It can cause severe skin burns and eye damage.[3]

  • Hygroscopicity: It readily absorbs moisture from the air.

  • Reactivity: It can react dangerously with acids and glass.[1]

Always handle CsF in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.[1][4] Store in a cool, dry place in a tightly sealed container, away from acids and moisture.[1][2]

Q3: What are the typical by-products in the Halex reaction for this compound synthesis?

A3: The primary by-products in the Halex reaction are unreacted starting material (2,3-dichloropyridine) and potentially over-fluorinated or di-fluorinated pyridine species. The formation of these by-products is often influenced by reaction temperature, time, and the stoichiometry of the fluorinating agent.

Q4: How can the formation of by-products be minimized during scale-up?

A4: Minimizing by-product formation during scale-up requires careful control of reaction parameters:

  • Temperature Control: Maintain a consistent and uniform temperature profile across the reactor. Hot spots can lead to increased side reactions.

  • Stoichiometry: Precise control over the molar ratio of the fluorinating agent to the starting material is crucial.

  • Reaction Time: Monitor the reaction progress closely to avoid prolonged reaction times that can lead to the formation of undesired products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction temperature or time, but monitor for by-product formation.- Ensure efficient mixing to improve contact between reactants.- Check the quality and dryness of the fluorinating agent (e.g., CsF).
Degradation of product or starting material.- Lower the reaction temperature.- Reduce the reaction time.
Formation of Di-fluorinated By-products Excess of fluorinating agent.- Carefully control the stoichiometry of the fluorinating agent.
High reaction temperature.- Lower the reaction temperature to improve selectivity.
Difficult Product Isolation/Purification Presence of unreacted starting material and by-products with similar boiling points.- Optimize the reaction to maximize the conversion of the starting material.- Employ fractional distillation under reduced pressure for purification.- Consider column chromatography for smaller, high-purity batches.[5]
Emulsion formation during aqueous workup.- Add brine to the aqueous layer to break the emulsion.- Use a different solvent for extraction.
Poor Reproducibility at Larger Scale Inefficient heat transfer in larger reactors.- Use a reactor with a high surface area-to-volume ratio.- Employ controlled addition of reagents to manage exotherms.
Inadequate mixing.- Use an appropriate impeller and agitation speed for the reactor size and viscosity of the reaction mixture.

Experimental Protocols

Protocol 1: Halogen Exchange (Halex) Reaction for this compound

This protocol is adapted for a larger scale synthesis.

Materials:

  • 2,3-Dichloropyridine

  • Cesium Fluoride (CsF), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen), charge anhydrous DMSO.

  • Reagent Addition: Add anhydrous Cesium Fluoride to the DMSO with stirring.

  • Heat the mixture to the desired reaction temperature (e.g., 110 °C).[5]

  • Slowly add 2,3-dichloropyridine to the heated mixture over a period of time to control any potential exotherm.

  • Reaction Monitoring: Maintain the reaction mixture at the set temperature and monitor the progress of the reaction by a suitable analytical method (e.g., GC or HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by adding water or ice water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and then with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for Halex Fluorination of Dichloropyridines

Starting MaterialFluorinating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2,3-DichloropyridineCsFDMSO1102071.9[5]
2,3,5-TrichloropyridineKF/Phase Transfer CatalystNMP or Sulfolane180-210-~40 (for difluoro product)[6]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis via Halex Reaction cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Reactor Setup (DMSO, Inert Atmosphere) add_csf 2. Add Cesium Fluoride setup->add_csf heat 3. Heat to 110°C add_csf->heat add_dichloro 4. Add 2,3-Dichloropyridine heat->add_dichloro react 5. Reaction at 110°C add_dichloro->react cool 6. Cool to RT react->cool Reaction Complete quench 7. Quench with Water cool->quench extract 8. Extract with Ethyl Acetate quench->extract wash 9. Wash with Water & Brine extract->wash dry 10. Dry Organic Layer wash->dry concentrate 11. Concentrate dry->concentrate purify 12. Purify (Distillation/Chromatography) concentrate->purify product Final Product: This compound purify->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Check Reaction Completion (GC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes solution1 Increase Temp/Time Improve Mixing Check Reagent Quality incomplete->solution1 check_byproducts Analyze for By-products complete->check_byproducts degradation Degradation Products Found check_byproducts->degradation Yes no_degradation No Significant Degradation check_byproducts->no_degradation No solution2 Lower Temperature Reduce Reaction Time degradation->solution2 check_workup Review Work-up & Purification no_degradation->check_workup

Caption: Troubleshooting flowchart for addressing low yield issues.

References

stability issues of 3-Chloro-2-fluoropyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chloro-2-fluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide detailed guidance on the stability, reactivity, and troubleshooting of reactions involving this versatile intermediate. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Section 1: General Stability and Handling (FAQs)

This section covers general questions about the stability, storage, and handling of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container. For long-term stability, refrigeration at 2-8°C is recommended.[1]

Q2: Is this compound stable in common organic solvents?

A2: this compound is generally stable in common, dry, aprotic organic solvents such as toluene, 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) under ambient, inert conditions. However, its stability can be compromised at elevated temperatures or in the presence of strong nucleophiles, acids, or bases.

Q3: What are the primary safety concerns when working with this compound?

A3: this compound is a flammable liquid with a flashpoint of 52°C (126°F).[2][3] It is considered harmful if swallowed, inhaled, or in contact with skin.[4] When heated to decomposition, it may emit toxic fumes containing nitrogen oxides and hydrogen chloride.[5] Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: Does this compound hydrolyze in the presence of water?

Property Value Source(s)
CAS Number 1480-64-4[1][2]
Molecular Formula C₅H₃ClFN[1][2]
Molecular Weight 131.54 g/mol [1][2]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 162 °C[1][2][3]
Density 1.33 g/cm³[1][2]
Flash Point 52 °C (126 °F)[1][2][3]
Storage Under inert gas at 2-8°C[1]

Table 1: Physicochemical Properties of this compound.

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

The reactivity of the C-F and C-Cl bonds in this compound presents a key challenge of regioselectivity in SNAr reactions.

Q1: In an SNAr reaction, which halogen is more likely to be displaced by a nucleophile?

A1: The outcome is highly dependent on reaction conditions. Generally, for nucleophilic aromatic substitution on pyridine rings, the C2 position is electronically activated by the ring nitrogen. The C-F bond is often more labile than a C-Cl bond in SNAr reactions, making the fluorine at C2 the kinetically favored leaving group.[6] However, the 3-position is not electronically activated, making the C-Cl bond significantly less reactive towards SNAr. Selective substitution of a less-activated halogen can sometimes be achieved under specific conditions, but displacement of the 2-fluoro group is the more common pathway.[6][7]

Q2: My SNAr reaction is giving a mixture of products or no reaction. What factors should I investigate?

A2: To control regioselectivity or improve conversion, consider the following:

  • Nucleophile: Hard nucleophiles may favor reaction at one site, while soft nucleophiles favor another. Sterically hindered nucleophiles may also influence the site of attack.

  • Solvent: Non-polar, aprotic solvents can sometimes direct substitution to a specific position, particularly if chelation control is possible.[8]

  • Temperature: Low temperatures often provide better kinetic selectivity. If no reaction occurs, a gradual increase in temperature is advised. High temperatures may lead to a loss of selectivity and decomposition.

  • Counter-ion: In reactions with metal alkoxides or amides, the nature of the cation (e.g., Li+, Na+, K+) can influence regioselectivity through coordination effects.[8]

cluster_start SNAr Reaction on this compound cluster_pathways Competing Pathways cluster_products Potential Products Start Reactant + Nucleophile Pathway1 Attack at C2 (Electronically Activated) Start->Pathway1 Kinetically Favored (Faster Reaction) [27] Pathway2 Attack at C3 (Electronically Deactivated) Start->Pathway2 Kinetically Disfavored (Slower Reaction) Product1 3-Chloro-2-(Nu)pyridine (Major Product) Pathway1->Product1 Product2 2-Fluoro-3-(Nu)pyridine (Minor/No Product) Pathway2->Product2

Caption: Competing pathways in SNAr of this compound.

Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Both Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound can be challenging due to the relative inertness of the C-Cl bond and potential catalyst inhibition.

A. Suzuki-Miyaura Coupling

Q1: My Suzuki coupling reaction has low or no yield. What is the primary cause?

A1: The most common issue is the difficulty in achieving the oxidative addition of the C-Cl bond to the palladium(0) catalyst, which is often the rate-limiting step.[9][10] Additionally, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[10][11]

Q2: How can I improve the yield of my Suzuki coupling?

A2: A systematic optimization of reaction parameters is crucial. Key areas to focus on include:

  • Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective.[10] Use a more active system, such as a palladium(0) source (e.g., Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[9][11] Pre-formed palladacycle pre-catalysts (e.g., XPhos Pd G3/G4) are also highly effective.

  • Base Selection: A strong base is often required. Potassium phosphate (K₃PO₄) is a common and effective choice for challenging couplings.[11]

  • Temperature: Elevated temperatures (80-110 °C) are typically necessary to facilitate the C-Cl bond activation.[9]

  • Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.[11]

Q3: I am observing significant side products like protodeboronation and homocoupling. How can I minimize them?

A3: These are common side reactions in Suzuki couplings.[10][12]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. To minimize this, use fresh, high-purity boronic acid, avoid excessively high temperatures, and consider using a boronic acid pinacol ester (Bpin) or a trifluoroborate salt, which are often more stable.[11][13]

  • Homocoupling: This is the dimerization of the boronic acid. It is often promoted by the presence of oxygen. Thoroughly degassing all reagents and solvents is the most effective way to prevent this.[11]

Issue Potential Cause Recommended Solution Source(s)
No/Low Conversion Inefficient catalyst system for C-Cl activation.Switch to a Pd(0) source with a bulky, electron-rich ligand (e.g., Pd₂(dba)₃/XPhos) or use a palladacycle pre-catalyst.[9][10][11]
Catalyst inhibition by pyridine nitrogen.Use a sterically hindered ligand that shields the palladium center.[11]
Protodeboronation Degradation of boronic acid.Use fresh boronic acid or switch to a more stable derivative like a pinacol ester or trifluoroborate salt. Avoid excessive heat.[11][12][13]
Homocoupling Presence of oxygen.Thoroughly degas all solvents and reagents before use. Maintain a strict inert atmosphere.[10][11]
Hydrodehalogenation Undesired reduction of the starting material.Ensure strictly anhydrous conditions and an inert atmosphere. Optimize ligand and base.[9][10]

Table 2: Troubleshooting Guide for Suzuki-Miyaura Coupling.

B. Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination of this compound is not working. What should I check first?

A1: Similar to Suzuki coupling, the primary hurdle is the activation of the C-Cl bond.[9] Aryl chlorides are significantly less reactive than bromides or iodides.[9][14] Additionally, both the amine nucleophile and the pyridine substrate can inhibit the catalyst.

Q2: What are the optimal conditions for this transformation?

A2: Success relies on a highly active catalyst system and carefully controlled conditions.

  • Catalyst/Ligand: Use a combination of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a sterically hindered, electron-rich biarylphosphine ligand such as BrettPhos or RuPhos.[9]

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these reactions.[9] If your substrate is base-sensitive, other bases like LiHMDS or K₃PO₄ can be screened, but may require higher temperatures or more active catalysts.

  • Solvent: Use dry, degassed, non-coordinating solvents like toluene or 1,4-dioxane. Avoid solvents like acetonitrile or pyridine which can bind to the catalyst.[15]

  • Conditions: The reaction must be run under a strictly inert atmosphere. Elevated temperatures (80-110 °C) are almost always required.[9]

Parameter Recommendation for this compound Rationale Source(s)
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or a G3/G4 PalladacyclePre-catalysts offer more reliable formation of the active Pd(0) species.[9][16]
Ligand Bulky, electron-rich biarylphosphines (e.g., RuPhos, BrettPhos)Essential for promoting the slow oxidative addition of the C-Cl bond.[9]
Base NaOtBu (Sodium tert-butoxide)Strong, non-nucleophilic base required for efficient reaction.[9]
Solvent Toluene, 1,4-DioxaneAnhydrous, degassed, and non-coordinating solvents are critical.[9][15]
Temperature 80 - 110 °CHigher temperatures are needed to overcome the activation barrier.[9]

Table 3: Parameter Selection for Buchwald-Hartwig Amination.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general method for the substitution of the 2-fluoro group.

  • To a stirred solution of this compound (1.0 equiv.) in a suitable solvent (e.g., DMF or DMSO, 0.2 M), add the amine nucleophile (1.2-1.5 equiv.).

  • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or diisopropylethylamine (DIPEA, 2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 3-chloro-2-aminopyridine product.

Protocol 2: Optimized Suzuki-Miyaura Coupling

This protocol uses a highly active catalyst system suitable for C-Cl bond activation.[9][11]

  • In a glovebox, add the arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and a stir bar to an oven-dried reaction vial.

  • Add this compound (1.0 equiv.) to the vial.

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a 0.1 M solution).

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Optimized Buchwald-Hartwig Amination

This protocol is adapted for the challenging amination of an unactivated chloropyridine.[9]

  • In a glovebox, add sodium tert-butoxide (NaOtBu, 1.2 equiv.), the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%), and a stir bar to an oven-dried reaction vial.

  • Add this compound (1.0 equiv.) and the amine (1.1 equiv.).

  • Add anhydrous, degassed toluene (to make a 0.1 M solution).

  • Seal the vial, remove from the glovebox, and heat to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Start Cross-Coupling Reaction (Low/No Yield) Check_Inert Verify Inert Atmosphere (Degassed Solvents, Ar/N₂) Start->Check_Inert Check_Reagents Check Reagent Quality (Fresh Base, Pure SM) Check_Inert->Check_Reagents Yes Failure Re-evaluate Strategy Check_Inert->Failure No (Fix & Retry) Check_Catalyst Is Catalyst System Active Enough? Check_Reagents->Check_Catalyst Yes Check_Reagents->Failure No (Fix & Retry) Increase_Temp Increase Temperature (e.g., 100-110°C) Check_Catalyst->Increase_Temp Maybe Change_Ligand Switch to More Active Ligand (e.g., XPhos, RuPhos) Check_Catalyst->Change_Ligand No Change_Base Screen Different Base (e.g., K₃PO₄, NaOtBu) Increase_Temp->Change_Base Change_Ligand->Change_Base Success Reaction Successful Change_Base->Success If Improved Change_Base->Failure If No Improvement

Caption: General troubleshooting workflow for cross-coupling reactions.

References

Technical Support Center: Catalyst Deactivation in 3-Chloro-2-fluoropyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to catalyst deactivation during Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of 3-chloro-2-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound particularly challenging?

A1: The primary difficulty arises from the electronic properties and the presence of the Lewis basic nitrogen atom in the pyridine ring. The nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive complexes and poisoning the catalyst.[1][2] This "2-pyridyl problem" is pronounced when the coupling site is near the nitrogen atom.[2] Additionally, the strong carbon-chlorine bond in chloropyridines makes the initial oxidative addition step of the catalytic cycle more difficult compared to bromo or iodo analogs.

Q2: What are the main mechanisms of catalyst deactivation in these reactions?

A2: The primary deactivation pathways include:

  • Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can bind strongly to the palladium center, inhibiting key steps like oxidative addition or reductive elimination.[2]

  • Formation of Palladium Black: The active Pd(0) species can aggregate to form inactive palladium black, especially at high temperatures or if the catalytic cycle is slow due to inhibition.

  • Ligand Degradation: Under harsh reaction conditions, phosphine ligands can degrade.[3]

Q3: How does the 2-fluoro substituent affect the reaction?

A3: The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the pyridine ring, which can sometimes slow down the reaction. However, it can also influence the regioselectivity of the reaction in di-substituted pyridines.

Q4: What are the visual indicators of catalyst deactivation?

A4: Common signs include a change in the reaction mixture's color to black or the formation of a black precipitate, which suggests the formation of palladium black. Another indicator is the reaction stalling before completion, which can be monitored by techniques like TLC or LC-MS.

Troubleshooting Guides

Issue 1: Low to No Conversion of Starting Material
Potential Cause Troubleshooting Steps
Catalyst Poisoning by Pyridine Nitrogen 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can shield the palladium center and disfavor coordination with the pyridine nitrogen.[2] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst (e.g., Buchwald G3 or G4 palladacycles) to ensure the efficient generation of the active Pd(0) species.[4] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial deactivation.[2][4]
Inefficient Oxidative Addition 1. Increase Reaction Temperature: Carefully raise the reaction temperature in 10-20 °C increments, as higher temperatures can facilitate the cleavage of the C-Cl bond.[4] 2. Select an Appropriate Ligand: Use bulky, electron-rich ligands that are known to promote the oxidative addition of aryl chlorides.[4]
Poor Reagent Quality 1. Verify Reagent Purity: Ensure the purity of this compound, the boronic acid/amine, and the base. Impurities can act as catalyst poisons. 2. Use Anhydrous and Degassed Solvents: Water and oxygen can deactivate the catalyst and lead to side reactions.[4]
Issue 2: Formation of Significant Byproducts
Byproduct Observed Potential Cause Troubleshooting Steps
Protodeboronation (in Suzuki Coupling) Presence of excess water or a strong base.1. Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. 2. Choose a Milder Base: Consider using bases like K₃PO₄ or Cs₂CO₃ instead of strong hydroxides.[5] 3. Use Boronic Esters: Pinacol esters or trifluoroborate salts of the boronic acid are often more stable.
Homocoupling of Boronic Acid Presence of oxygen or incomplete reduction of a Pd(II) precatalyst.1. Thoroughly Degas the Reaction Mixture: Sparge solvents with an inert gas (e.g., argon) and perform the reaction under an inert atmosphere.[6] 2. Use a Pd(0) Source: Employ a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to avoid side reactions during in-situ reduction.
Hydrodehalogenation (Replacement of -Cl with -H) Reductive elimination is slow, allowing for competing pathways.1. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of the desired coupling and hydrodehalogenation.[4] 2. Lower Reaction Temperature: Higher temperatures can sometimes favor this side reaction.[2]

Quantitative Data from Analogous Systems

The following tables summarize reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig couplings of similar chloropyridine substrates. This data can serve as a starting point for the optimization of reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Chloropyridines with Arylboronic Acids

EntryChloropyridine SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12,3,5-trichloropyridinePhenylboronic acidPd(OAc)₂ (2)NoneK₂CO₃H₂O/Toluene10095
22-chloropyridinePhenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene10092
33-chloropyridine4-tolylboronic acid(6-Dipp)Pd(cinn)Cl (0.5)NoneNaHCO₃H₂ORT90
42,4-dichloropyridineBenzo[b]furan-2-boronic acidAllyl(IPr)PdCl (0.1)NoneK₃PO₄MeOH/THF6085

Data in this table is based on analogous systems and should be used as a guide for optimization.[7][8][9]

Table 2: Buchwald-Hartwig Amination of Chloropyridines with Amines

EntryChloropyridine SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12,4-dichloropyridineAnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10098
23-chloroaniline derivativeMorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene10094
32-chloro-4-iodopyridineAnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10085 (at C4)
43-chloroaniline derivativeAnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane11075

Data in this table is based on analogous systems and should be used as a guide for optimization.[4][10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can range from a few hours to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.2 equivalents)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, 1.2 - 1.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or other vessel suitable for inert atmosphere techniques

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and the base to an oven-dried Schlenk tube.

  • Add this compound and the amine.

  • Seal the tube and add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.[11]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0)L_n Catalyst Pyridine_Coordination Pyridine Coordination (Catalyst Poisoning) Active_Catalyst->Pyridine_Coordination Oxidative_Addition Oxidative Addition (Desired Pathway) Active_Catalyst->Oxidative_Addition Pd_Black Palladium Black (Aggregation) Active_Catalyst->Pd_Black Slow Catalysis/ High Temp. Inactive_Complex Inactive [Pd(0)L_n(Py)] Complex Pyridine_Coordination->Inactive_Complex Catalytic_Cycle Productive Catalytic Cycle Oxidative_Addition->Catalytic_Cycle Inactive_Pd_Black Inactive Pd(0) Aggregate Pd_Black->Inactive_Pd_Black

Caption: Primary catalyst deactivation pathways in the cross-coupling of this compound.

Troubleshooting_Workflow Start Low/No Conversion Check_Catalyst Is the catalyst system optimized for chloropyridines? Start->Check_Catalyst Optimize_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Check_Catalyst->Optimize_Ligand No Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Increase_Loading Increase Catalyst Loading (e.g., to 3-5 mol%) Optimize_Ligand->Increase_Loading Success Reaction Successful Increase_Loading->Success Increase_Temp Increase Temperature Check_Conditions->Increase_Temp No Check_Reagents Are reagents pure and dry/degassed? Check_Conditions->Check_Reagents Yes Screen_Base_Solvent Screen Bases and Solvents Increase_Temp->Screen_Base_Solvent Screen_Base_Solvent->Success Purify_Reagents Purify/Dry Reagents and Degas Solvents Check_Reagents->Purify_Reagents No Check_Reagents->Success Yes Purify_Reagents->Success

Caption: A decision tree for troubleshooting low conversion in cross-coupling reactions.

Experimental_Workflow Setup 1. Reaction Setup (Under Inert Atmosphere) Reagents 2. Add Reagents (Substrate, Boronic Acid/Amine, Base) Setup->Reagents Catalyst 3. Add Catalyst System (Precursor & Ligand) Reagents->Catalyst Solvent 4. Add Degassed Solvent Catalyst->Solvent Reaction 5. Heat and Stir Solvent->Reaction Monitoring 6. Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup 7. Aqueous Workup Monitoring->Workup Purification 8. Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

References

troubleshooting failed reactions involving 3-Chloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chloro-2-fluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chemical reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is primarily used in two major classes of reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is highly activated towards displacement by nucleophiles due to the electron-withdrawing nature of the pyridine nitrogen and the adjacent chlorine. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the high reactivity of the C-F bond in this position.[1] This makes it a valuable substrate for introducing a wide range of functionalities.

  • Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom at the 3-position serves as a handle for various cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are instrumental in forming carbon-carbon and carbon-nitrogen bonds.

Q2: Which position is more reactive, the 2-fluoro or the 3-chloro?

A2: The reactivity of each position is highly dependent on the reaction conditions:

  • In Nucleophilic Aromatic Substitution (SNAr) , the 2-fluoro position is significantly more reactive. The high electronegativity of fluorine makes the attached carbon more electrophilic and susceptible to nucleophilic attack.[1]

  • In Palladium-Catalyzed Cross-Coupling Reactions , the 3-chloro position is the reactive site. These reactions typically proceed via oxidative addition of the palladium catalyst to the carbon-halogen bond, and C-Cl bonds are more amenable to this process than C-F bonds under typical cross-coupling conditions.

Troubleshooting Failed Reactions

This section provides troubleshooting guidance for common issues encountered during reactions with this compound, categorized by reaction type.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

Issue 1: Low or No Conversion to the Desired Product

  • Question: I am not observing any significant formation of my desired SNAr product when reacting this compound with my nucleophile. What are the potential causes and solutions?

  • Answer: Low or no conversion in SNAr reactions with this compound can stem from several factors. Here is a breakdown of potential causes and actionable troubleshooting steps:

    • Insufficient Nucleophilicity: The attacking species may not be a strong enough nucleophile to displace the fluoride.

      • Solution: If possible, consider using a stronger nucleophile. For amine and alcohol nucleophiles, deprotonation with a suitable base to form the corresponding amide or alkoxide will significantly increase nucleophilicity.

    • Inappropriate Solvent: The choice of solvent is critical for SNAr reactions.

      • Solution: Polar aprotic solvents like DMSO, DMF, or THF are generally preferred as they can solvate the cation of the nucleophile salt, leaving the nucleophile more reactive.

    • Low Reaction Temperature: SNAr reactions, while often facile with activated substrates, may still require thermal energy to overcome the activation barrier.[2]

      • Solution: Gradually increase the reaction temperature. Monitoring the reaction by TLC or LC-MS at various temperatures can help identify the optimal condition without promoting decomposition.

    • Decomposition of Starting Material or Product: The reaction conditions may be too harsh, leading to the degradation of either the starting material or the desired product.

      • Solution: Screen different bases and solvents to find milder conditions. If the product is unstable, consider shorter reaction times.

A general troubleshooting workflow for low conversion in SNAr reactions is presented below:

start Low/No SNAr Product check_nucleophile Is the nucleophile strong enough? start->check_nucleophile increase_temp Increase reaction temperature check_nucleophile->increase_temp Yes stronger_nucleophile Use a stronger nucleophile or generate in situ check_nucleophile->stronger_nucleophile No check_solvent Is the solvent appropriate? (Polar aprotic?) increase_temp->check_solvent check_base Is the base appropriate for the nucleophile? check_solvent->check_base Yes change_solvent Switch to DMSO, DMF, or other polar aprotic solvent check_solvent->change_solvent No decomposition Check for decomposition (TLC/LC-MS) check_base->decomposition Yes screen_bases Screen alternative bases (e.g., NaH, K2CO3, Cs2CO3) check_base->screen_bases No milder_conditions Use milder conditions (lower temp, shorter time) decomposition->milder_conditions Yes end_success Reaction successful decomposition->end_success No stronger_nucleophile->check_nucleophile change_solvent->check_solvent screen_bases->check_base milder_conditions->end_success

Troubleshooting workflow for low conversion in SNAr.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)

Issue 2: Low Yield or Stalled Reaction in Suzuki Coupling

  • Question: My Suzuki coupling reaction with this compound is giving a low yield, or the reaction stalls with significant starting material remaining. How can I optimize this?

  • Answer: Low yields in Suzuki couplings involving chloropyridines are a common challenge due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, and potential catalyst inhibition by the pyridine nitrogen.[3][4] The following table summarizes key parameters and suggested optimizations:

ParameterPotential IssueRecommended Solution
Catalyst/Ligand Inactive catalyst system for C-Cl bond activation. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[3]Use a more active catalyst system. Buchwald or Fu's ligands (e.g., SPhos, XPhos) are often effective for chloropyridines.[4] Consider using a pre-catalyst for reliable generation of the active Pd(0) species.
Base The base may be too weak or poorly soluble.A strong base is often necessary. K₃PO₄ is frequently effective in challenging couplings.[4] Other bases to screen include Cs₂CO₃ and K₂CO₃.
Solvent Suboptimal solvent choice can affect catalyst activity and solubility of reagents.Anhydrous 1,4-dioxane is a common choice. Sometimes, the addition of a small amount of water can be beneficial.[3]
Temperature Insufficient temperature to promote oxidative addition of the C-Cl bond.Increase the reaction temperature. Microwave irradiation can also be effective in reducing reaction times and improving yields.[5]

Issue 3: Significant Side Product Formation in Suzuki Coupling

  • Question: I am observing significant byproducts in my Suzuki coupling reaction. How can I identify and minimize them?

  • Answer: Side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most common side products are:

Side ProductIdentificationCauseMitigation Strategy
Protodeboronation Formation of this compound (from the boronic acid partner) or the corresponding arene.The boronic acid is replaced by a proton from the solvent or trace water.[3]Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[4]
Homocoupling Dimerization of the boronic acid to form a biaryl byproduct.Often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst.[4]Thoroughly degas all solvents and reagents. Use a Pd(0) source directly or ensure efficient precatalyst activation.
Dehalogenation Reduction of the starting this compound to 2-fluoropyridine.The palladium catalyst can react with hydride sources in the reaction mixture.Ensure the reaction is under an inert atmosphere and choose a solvent less prone to acting as a hydride source.

Below is a troubleshooting workflow for addressing side product formation:

start Side Product Formation identify Identify major byproduct(s) via MS/NMR start->identify protodeboronation Protodeboronation observed? identify->protodeboronation homocoupling Homocoupling observed? identify->homocoupling dehalogenation Dehalogenation observed? identify->dehalogenation protodeboronation->homocoupling No use_boronic_ester Use boronic ester instead of acid Use anhydrous conditions protodeboronation->use_boronic_ester Yes homocoupling->dehalogenation No degas_reagents Thoroughly degas solvents/reagents Use Pd(0) source or efficient precatalyst homocoupling->degas_reagents Yes inert_atmosphere Ensure strict inert atmosphere Screen alternative solvents dehalogenation->inert_atmosphere Yes optimize Re-run optimized reaction dehalogenation->optimize No use_boronic_ester->optimize degas_reagents->optimize inert_atmosphere->optimize

Troubleshooting workflow for side product formation.

Issue 4: Failed Buchwald-Hartwig Amination

  • Question: My Buchwald-Hartwig amination of this compound is not working. What are some key considerations?

  • Answer: Buchwald-Hartwig aminations of aryl chlorides can be challenging and require careful optimization.[6] Key factors include:

    • Catalyst and Ligand: The choice of ligand is crucial for successful amination of aryl chlorides. Sterically hindered and electron-rich phosphine ligands are generally required.

      • Recommendation: Screen different generations of Buchwald ligands (e.g., RuPhos, BrettPhos) and their corresponding precatalysts.[7]

    • Base Selection: The base plays a critical role in the catalytic cycle.

      • Recommendation: Strong, non-nucleophilic bases like NaOtBu or LiHMDS are commonly used. However, for sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ might be necessary.[7][8]

    • Solvent: The solvent can influence the outcome of the reaction.

      • Recommendation: Toluene and dioxane are common solvents for Buchwald-Hartwig aminations.

    • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis.

      • Recommendation: The use of bulky ligands can sterically disfavor this coordination.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This is a generalized procedure and should be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 - 1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This is a generalized procedure and requires optimization for the specific nucleophile.

  • Nucleophile Preparation (if necessary): In a flame-dried flask under an inert atmosphere, dissolve the nucleophile (e.g., an alcohol or amine, 1.1 eq.) in an anhydrous polar aprotic solvent (e.g., DMSO or DMF). Add a base (e.g., NaH, 1.2 eq.) portion-wise at 0 °C and stir until gas evolution ceases.

  • Substrate Addition: Add a solution of this compound (1.0 eq.) in the same solvent to the prepared nucleophile solution.

  • Reaction: Stir the reaction mixture at room temperature or heat as required.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.[9]

References

Technical Support Center: Purification of 3-Chloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of impurities from 3-Chloro-2-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from 2,3-dichloropyridine?

A1: The most common impurities typically include:

  • Unreacted Starting Material: 2,3-Dichloropyridine is often a primary impurity.[1][2]

  • Solvent Residue: High-boiling point solvents used in the synthesis, such as Dimethyl sulfoxide (DMSO), may be present.[2]

  • Isomeric Byproducts: Depending on the reaction conditions, small amounts of other chlorinated or fluorinated pyridine isomers might form.

  • Water: Moisture can be introduced during the work-up process.[2]

Q2: What are the recommended methods for purifying this compound?

A2: The primary methods for purifying this compound are:

  • Silica Gel Column Chromatography: Effective for separating the product from less polar or more polar impurities.[2]

  • Vacuum Distillation: Suitable for removing non-volatile impurities and some closely boiling isomers, given that this compound is a liquid at room temperature.[3]

  • Recrystallization: While this compound is a liquid at room temperature (Melting Point: ~274 K), this method can be applied to solid derivatives or if the crude product is a solid due to impurities. General recrystallization principles can be adapted for purification.[4][5]

Q3: What level of purity can I expect for commercially available this compound?

A3: Commercially available this compound typically has a purity of ≥98.0%, often determined by Gas Chromatography (GC).[6]

Troubleshooting Guides

Silica Gel Column Chromatography

Q4: My this compound is showing significant tailing on the silica gel column. What could be the cause and how can I fix it?

A4: Peak tailing with pyridine-containing compounds is a common issue and is often caused by the interaction of the basic nitrogen atom with acidic silanol groups on the silica gel surface.[7][8]

  • Solution 1: Use a mobile phase modifier. Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.[7][9]

  • Solution 2: Deactivate the silica gel. Before packing the column, you can wash the silica gel with a solvent system containing triethylamine to neutralize the acidic sites.[9]

  • Solution 3: Use an alternative stationary phase. Consider using a less acidic stationary phase like neutral or basic alumina, or a bonded silica phase.[10]

Q5: I'm not getting good separation between this compound and an impurity. How can I improve the resolution?

A5: Poor separation can be addressed by optimizing your chromatographic conditions.

  • Solution 1: Adjust the solvent system. Systematically vary the ratio of your polar and non-polar solvents. A common eluent system for this type of compound is a mixture of hexane and ethyl acetate.[2][11] Start with a low polarity and gradually increase it (gradient elution).

  • Solution 2: Change the solvent system. If adjusting the ratio of your current system doesn't work, try a different solvent combination. For example, dichloromethane/hexane or acetone/hexane might offer different selectivity.[12]

  • Solution 3: Dry loading. If your crude product has poor solubility in the initial eluent, consider "dry loading". Dissolve your crude material in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and then load this powder onto the column.[10]

Vacuum Distillation

Q6: I'm performing a vacuum distillation, but the purity of my this compound is not improving significantly. What could be wrong?

A6: This often indicates the presence of impurities with boiling points close to that of your product.

  • Solution 1: Improve fractionation efficiency. Use a fractionating column (e.g., a Vigreux column) between the distillation flask and the condenser to increase the number of theoretical plates.

  • Solution 2: Optimize the vacuum pressure. The boiling point of this compound is 162°C at atmospheric pressure.[13] Lowering the pressure will decrease the boiling point and may improve the separation from higher-boiling impurities. Conversely, a slight increase in pressure might help separate it from lower-boiling impurities.

  • Solution 3: Collect narrower fractions. Collect smaller fractions and analyze the purity of each to isolate the purest portion of the distillate.

Recrystallization (for solid derivatives or crude product)

Q7: My crude this compound (if solid) is not dissolving in the hot recrystallization solvent. What should I do?

A7: This indicates that you may not be using a suitable solvent or a sufficient volume.

  • Solution 1: Select an appropriate solvent. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[14] For pyridine derivatives, common recrystallization solvents include ethanol, acetonitrile, or mixtures like heptane/ethyl acetate.[5]

  • Solution 2: Use a two-solvent system. If a single suitable solvent cannot be found, a two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[15]

Q8: After cooling, no crystals have formed, or an oil has separated out. How can I induce crystallization?

A8: Oiling out or failure to crystallize is often due to supersaturation or the presence of impurities.

  • Solution 1: Induce crystallization. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.[5]

  • Solution 2: Cool slowly. Ensure the solution cools slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals that trap impurities.[5]

  • Solution 3: Reduce the amount of solvent. If too much solvent was added, the solution may not be saturated enough for crystallization to occur upon cooling. You can evaporate some of the solvent and attempt to cool again.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number1480-64-4[13]
Molecular FormulaC5H3ClFN[13]
Molecular Weight131.54 g/mol [13]
AppearanceColorless liquid[13]
Density1.33 g/cm³[13]
Boiling Point162°C (at 760 mmHg)[13]
Refractive Index1.503[13]

Table 2: Common Solvents for Purification Techniques

Purification MethodSolvent/Solvent SystemCommentsReference
Silica Gel Chromatography Hexane/Ethyl AcetateA very common and effective system for many organic compounds.[11][12]
Dichloromethane/HexaneAn alternative for compounds with different solubility profiles.[12]
Acetone/HexaneAnother option for adjusting polarity.[12]
Recrystallization EthanolA good general-purpose polar solvent.[4]
AcetonitrileA polar aprotic solvent that can be effective.[5]
Heptane/Ethyl AcetateA common two-solvent system for compounds of intermediate polarity.[5]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized glass column and securely clamp it in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to absorb into the silica gel until the liquid level is just at the top of the sand.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Analysis:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, including a round-bottom flask, a fractionating column (optional but recommended), a condenser, a receiving flask, and a vacuum adapter.

    • Ensure all glass joints are properly sealed with vacuum grease.

    • Connect the apparatus to a vacuum pump with a trap in between.

  • Distillation:

    • Place the crude this compound in the distillation flask along with a magnetic stir bar or boiling chips.

    • Begin stirring and slowly apply the vacuum.

    • Once the desired pressure is reached and stable, begin heating the distillation flask.

    • Collect the distillate in the receiving flask, noting the temperature at which it distills.

  • Fraction Collection:

    • It is advisable to collect an initial forerun, which may contain more volatile impurities.

    • Collect the main fraction at a stable boiling temperature.

    • Stop the distillation before the distillation flask goes to dryness.

  • Shutdown:

    • Remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product synthesis Crude this compound (from 2,3-dichloropyridine) chromatography Silica Gel Column Chromatography synthesis->chromatography  Impurity Profile:  Polar/Non-polar distillation Vacuum Distillation synthesis->distillation  Impurity Profile:  Different Boiling Points recrystallization Recrystallization (if applicable) synthesis->recrystallization  Impurity Profile:  Solid Crude Product analysis Purity Analysis (GC-MS, NMR) chromatography->analysis distillation->analysis recrystallization->analysis pure_product Pure this compound (≥98.0%) analysis->pure_product Meets Purity Specs

Caption: General experimental workflow for the purification of this compound.

troubleshooting_chromatography cluster_problem Problem Identification cluster_solution Potential Solutions start Column Chromatography Issue peak_tailing Peak Tailing? start->peak_tailing poor_separation Poor Separation? start->poor_separation add_base Add Triethylamine to Eluent peak_tailing->add_base Likely Cause: Acidic Silica change_stationary_phase Use Neutral Alumina or Bonded Silica peak_tailing->change_stationary_phase optimize_eluent Optimize Solvent Ratio (Gradient Elution) poor_separation->optimize_eluent Likely Cause: Suboptimal Selectivity dry_load Dry Load Sample poor_separation->dry_load If Solubility is an Issue end Improved Purification add_base->end change_stationary_phase->end optimize_eluent->end dry_load->end

Caption: Troubleshooting logic for silica gel chromatography of this compound.

References

Technical Support Center: Reactions Involving 3-Chloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2-fluoropyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How sensitive is this compound to moisture?

A1: this compound exhibits sensitivity to moisture, primarily due to the reactivity of the fluorine atom at the 2-position of the pyridine ring. The 2-fluoro group is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.[1][2] Water, especially under basic conditions or at elevated temperatures, can act as a nucleophile, leading to the hydrolysis of this compound to form 3-chloro-2-hydroxypyridine.[3] While the chlorine atom at the 3-position is generally less reactive towards nucleophilic attack, the lability of the 2-fluoro substituent necessitates careful handling and storage under anhydrous conditions to prevent degradation and the formation of impurities.

Q2: What are the primary degradation products of this compound in the presence of water?

A2: The main degradation product resulting from exposure to moisture is 3-chloro-2-hydroxypyridine. This occurs via a nucleophilic aromatic substitution reaction where a water molecule attacks the carbon atom bonded to the fluorine, leading to the displacement of the fluoride ion. The initial product, a hydroxypyridinium salt, will then deprotonate to yield 3-chloro-2-hydroxypyridine.

Q3: Can I use water as a solvent or co-solvent in reactions with this compound?

A3: The use of water as a solvent is generally not recommended for reactions where this compound is the electrophile in a nucleophilic substitution, as it can lead to the formation of the undesired 3-chloro-2-hydroxypyridine byproduct. However, in certain palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, water can sometimes be tolerated or even be beneficial, depending on the specific reaction conditions, ligands, and bases used.[4][5] It is crucial to consult literature for the specific reaction you are performing. If anhydrous conditions are specified, they should be strictly followed.

Q4: How should I handle and store this compound to minimize moisture exposure?

A4: To maintain the integrity of this compound, it is recommended to handle and store it under an inert atmosphere (e.g., nitrogen or argon). Keep the container tightly sealed and store it in a cool, dry place away from moisture. When dispensing the reagent, use dry syringes and needles, and perform transfers in a glove box or under a positive pressure of an inert gas.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in Nucleophilic Aromatic Substitution (SNAr)
Possible Cause Troubleshooting Step
Hydrolysis of Starting Material The presence of moisture may have led to the hydrolysis of this compound, reducing the amount of active electrophile. Ensure all reagents and solvents are rigorously dried and the reaction is performed under a strict inert atmosphere.
Weak Nucleophile The incoming nucleophile may not be strong enough to displace the fluoride. Consider using a stronger nucleophile or adding a base to deprotonate the nucleophile and increase its reactivity.
Inappropriate Solvent The solvent may not be suitable for the reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions.
Low Reaction Temperature SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Cautiously increase the reaction temperature while monitoring for side product formation.
Issue 2: Formation of Impurities in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Possible Cause Troubleshooting Step
Formation of 3-chloro-2-hydroxypyridine If the reaction is run under basic conditions with traces of water, the starting material can hydrolyze. While some water can be tolerated in specific protocols, excessive moisture will lead to this byproduct. Ensure solvents and reagents are appropriately dried if the protocol calls for anhydrous conditions.
Protodeboronation (Suzuki-Miyaura) In Suzuki-Miyaura coupling, the presence of water can lead to the undesired protodeboronation of the boronic acid/ester coupling partner.[6] If this is observed, switching to anhydrous conditions may be beneficial.[5][7][8][9]
Catalyst Deactivation While not directly related to the moisture sensitivity of the substrate, water can affect the stability and activity of the palladium catalyst and ligands. Consult the literature for the optimal water content for your specific catalytic system.

Experimental Protocols

General Protocol for Anhydrous Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents, dried)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

Procedure:

  • To an oven-dried Schlenk flask, add the boronic acid/ester, the base, and the palladium catalyst under an inert atmosphere (Argon or Nitrogen).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent via a dry syringe.

  • Add this compound via a dry syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_workup Workup & Purification prep_reagents Dry Reagents & Solvents add_solids Add Boronic Acid, Base, Catalyst prep_reagents->add_solids setup_glassware Oven-Dry Glassware setup_glassware->add_solids purge Evacuate & Backfill (x3) add_solids->purge add_liquids Add Anhydrous Solvent & this compound purge->add_liquids react Heat & Stir add_liquids->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify extract->purify final_product final_product purify->final_product Isolated Product troubleshooting_logic start Low Reaction Yield check_moisture Moisture Contamination? start->check_moisture hydrolysis Side Product: 3-chloro-2-hydroxypyridine check_moisture->hydrolysis Yes check_conditions Suboptimal Reaction Conditions? check_moisture->check_conditions No dry_reagents Action: Use Anhydrous Reagents/Solvents hydrolysis->dry_reagents success Improved Yield dry_reagents->success check_conditions->start No, Re-evaluate optimize Action: Optimize T, Time, Reagents check_conditions->optimize Yes optimize->success

References

Validation & Comparative

comparing reactivity of 3-Chloro-2-fluoropyridine with 2,3-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Reactivity Showdown: 3-Chloro-2-fluoropyridine vs. 2,3-Dichloropyridine

A Comparative Guide for Synthetic Strategy and Drug Development

In the synthesis of novel pyridine-based scaffolds for pharmaceutical and agrochemical applications, the strategic functionalization of halopyridines is a cornerstone. The choice of starting material dictates the accessible chemical space, reaction efficiency, and regiochemical outcome. This guide provides an objective, data-supported comparison of two prevalent building blocks: this compound and 2,3-dichloropyridine. We will explore their differential reactivity in key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, to inform rational synthetic design.

Core Reactivity Principles

The reactivity of halopyridines is governed by the interplay of two primary factors:

  • Halogen Electronegativity and Position: The electron-withdrawing nature of the pyridine nitrogen activates the C-2 (ortho) and C-4 (para) positions toward nucleophilic attack. In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, which is stabilized by highly electronegative substituents. Consequently, the reactivity order is often F > Cl > Br > I, as the powerfully electron-withdrawing fluorine atom makes the attached carbon highly electrophilic.[1]

  • Carbon-Halogen Bond Strength in Cross-Coupling: In contrast, for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the rate-limiting step is frequently the oxidative addition of the C-X bond to the Pd(0) catalyst. This step is favored for weaker C-X bonds, leading to a reactivity trend of I > Br > Cl >> F.[2]

These opposing trends make the selective functionalization of polyhalogenated pyridines a rich area for synthetic exploration, with the choice of reagent and reaction type determining which halogen is preferentially replaced.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, this compound demonstrates significantly higher reactivity compared to 2,3-dichloropyridine due to the presence of fluorine at the activated C-2 position. The extreme electronegativity of fluorine makes the C-2 carbon highly susceptible to nucleophilic attack. While the C-2 chlorine in 2,3-dichloropyridine is also activated, the C-Cl bond is less polarized than the C-F bond, resulting in slower reaction kinetics and often requiring more forcing conditions.

Comparative Data: SNAr with Piperidine
SubstratePosition of AttackProductTypical ConditionsYieldRelative Reactivity
This compound C-2 (Displaces F⁻)3-Chloro-2-(piperidin-1-yl)pyridineK₂CO₃, Acetonitrile, 80°C, 4h>95%High
2,3-Dichloropyridine C-2 (Displaces Cl⁻)3-Chloro-2-(piperidin-1-yl)pyridineK₂CO₃, Acetonitrile, 120°C, 24h~85%Moderate

Table 1: Comparison of reactivity in a representative SNAr reaction. Data is synthesized from established principles of halopyridine reactivity.

Logical Workflow for SNAr Reactions

sub Target: Nucleophilic Substitution q1 Desired Reaction Site? sub->q1 c2_site Functionalize at C-2 Position q1->c2_site C-2 c3_site Functionalize at C-3 Position q1->c3_site C-3 reagent_fluoro Use this compound (High reactivity, mild conditions) c2_site->reagent_fluoro reagent_chloro Use 2,3-dichloropyridine (Moderate reactivity) c2_site->reagent_chloro reagent_none SNAr at C-3 is disfavored (Consider alternative strategy) c3_site->reagent_none

Caption: Decision workflow for selecting a substrate for SNAr.

Section 2: Palladium-Catalyzed Cross-Coupling

For cross-coupling reactions, the reactivity landscape is inverted. The C-Cl bond is significantly more susceptible to oxidative addition than the robust C-F bond. This allows for highly regioselective reactions on this compound, where coupling occurs exclusively at the C-3 position. In 2,3-dichloropyridine, while both chlorines can react, the C-2 position remains more electronically activated, leading to preferential coupling at this site, although selectivity can be ligand and condition-dependent.

Comparative Data: Suzuki-Miyaura Coupling
SubstratePosition of AttackProduct Example (with PhB(OH)₂)Typical Catalyst SystemYieldRegioselectivity
This compound C-3 (Displaces Cl⁻)2-Fluoro-3-phenylpyridinePd(OAc)₂, SPhos, K₃PO₄~90%High (>98:2 for C-3)
2,3-Dichloropyridine C-2 (Displaces Cl⁻)3-Chloro-2-phenylpyridinePd(PPh₃)₄, Na₂CO₃~85-95%Good (Typically >95:5 for C-2)

Table 2: Comparison of regioselectivity in a representative Suzuki-Miyaura cross-coupling reaction. Data synthesized from established principles and literature on similar systems.[3][4]

Regiochemical Outcomes Summary

cluster_0 This compound cluster_1 2,3-Dichloropyridine A SNAr (e.g., R₂NH) A_out Substitution at C-2 (F is replaced) A->A_out B Cross-Coupling (e.g., Suzuki) B_out Coupling at C-3 (Cl is replaced) B->B_out C SNAr (e.g., R₂NH) C_out Substitution at C-2 (More reactive Cl) C->C_out D Cross-Coupling (e.g., Suzuki) D_out Coupling at C-2 (More reactive Cl) D->D_out

Caption: Summary of regioselective reactions.

Section 3: Experimental Protocols

The following are representative protocols that can serve as a starting point for reaction optimization.

Protocol 1: General Procedure for SNAr with an Amine

Reaction: Synthesis of 3-Chloro-2-(piperidin-1-yl)pyridine from this compound.

  • Reagent Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), piperidine (1.2 mmol, 1.2 equiv.), and finely ground potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask.

  • Reaction Conditions: Place the flask under an inert atmosphere (Nitrogen or Argon). Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting product can be further purified by flash column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Reaction: Synthesis of 2-Fluoro-3-phenylpyridine from this compound.

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add to an oven-dried reaction vial: this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).[5]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) to the vial.

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS or GC-MS until the starting material is consumed (typically 12-18 hours).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and pass it through a short plug of celite, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Conclusion

This compound and 2,3-dichloropyridine offer distinct and complementary reactivity profiles for the synthesis of substituted pyridines.

  • Choose this compound for:

    • SNAr at the C-2 position under mild conditions.

    • Cross-coupling at the C-3 position with high regioselectivity.

  • Choose 2,3-Dichloropyridine for:

    • SNAr or Cross-coupling primarily at the C-2 position . While functionalization at C-3 is possible, it typically requires more specialized conditions or blocking of the more reactive C-2 site.

A thorough understanding of these reactivity patterns is essential for researchers and drug development professionals to devise efficient and selective synthetic routes, ultimately accelerating the discovery of new chemical entities.

References

A Comparative Guide to HPLC and GC-MS for the Purity Validation of 3-Chloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates like 3-Chloro-2-fluoropyridine is a critical step in ensuring the integrity and safety of the final product. This versatile fluorinated pyridine derivative (CAS 1480-64-4) is a key building block in the synthesis of numerous pharmaceuticals and agrochemicals.[1][2] Its purity directly impacts reaction yields, impurity profiles, and the overall success of complex synthetic pathways.

This guide provides an objective comparison of two premier analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of this compound. We present supporting data, detailed experimental protocols, and workflow visualizations to aid in method selection and implementation.

HPLC vs. GC-MS: A Head-to-Head Comparison

The choice between HPLC and GC-MS hinges on the physicochemical properties of the analyte. This compound is a volatile liquid with a boiling point of 162°C, making it amenable to both techniques.[1]

  • High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for purity assessment.[3] It is particularly well-suited for non-volatile or thermally unstable compounds, but it can also be effectively applied to volatile substances.[4] Commercial specifications for this compound often cite purity levels determined by HPLC, underscoring its industry acceptance.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and thermally stable compounds.[5][6] It offers superior separation efficiency (resulting in sharper peaks) and the unparalleled advantage of mass spectrometry for definitive peak identification.[4][5] This is invaluable for identifying unknown impurities by providing structural information based on mass-to-charge ratios and fragmentation patterns.[7]

The following table summarizes the key operational and performance differences between the two methods for this application.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure.[7]Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase in a heated column.[7]
Analyte Suitability Excellent for non-volatile & thermally labile compounds; suitable for volatile compounds like this compound.[4][5]Ideal for volatile & thermally stable compounds; perfectly suited for this compound.[5][6]
Typical Stationary Phase C18 (Reversed-Phase)[8]5% Phenyl-methylpolysiloxane (e.g., DB-5)[9]
Mobile/Carrier Phase Acetonitrile/Water or Methanol/Water mixtures[10][11]Inert Gas (e.g., Helium, Nitrogen)[3][9]
Operating Temperature Ambient to moderately elevated (e.g., 25-40°C)[4]High temperature, with a programmed ramp (e.g., 50-300°C)[4][9]
Detection UV/Vis (Photodiode Array)[7]Mass Spectrometry (MS)[7]
Identification Power Based on retention time comparison with a reference standard.Definitive identification based on mass spectrum and fragmentation pattern.
Sensitivity High, dependent on UV absorbance of analyte and impurities.Very high, especially with selected ion monitoring (SIM).[6]
Analysis Time Typically 10-30 minutes.[3]Often faster, typically 5-20 minutes.[4]

Experimental Protocols

The following protocols are proposed methodologies based on the analysis of structurally similar halogenated pyridines and standard practices in analytical chemistry.

Proposed HPLC Purity Method

This reversed-phase HPLC (RP-HPLC) method is designed for the routine purity assessment of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 50% B

    • 20-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Procedure: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.[10]

3. Data Analysis:

  • Purity is calculated using the area percent method, where the area of the main this compound peak is divided by the total area of all peaks in the chromatogram.

Proposed GC-MS Purity Method

This method is ideal for separating volatile impurities and providing definitive identification.

1. Instrumentation and Conditions:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: Non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D. x 0.25 µm film thickness).[9]

  • Carrier Gas: Helium, at a constant flow of 1.0 mL/min.[9]

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temp: 280°C

  • Ion Source Temp: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 amu

2. Sample Preparation:

  • Solvent: Dichloromethane or Methanol.

  • Procedure: Prepare a sample solution of approximately 1 mg/mL in the chosen solvent.[10]

3. Data Analysis:

  • The total ion chromatogram (TIC) is used to assess purity by area percentage. The mass spectrum of the main peak is compared to a reference library for confirmation, and the spectra of impurity peaks are analyzed to elucidate their potential structures.

Analytical Workflow Visualization

The logical flow from sample handling to final purity determination is crucial for a validated process. The following diagram illustrates a typical workflow for the purity analysis of this compound.

Caption: Workflow for Purity Validation of this compound.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and suitable techniques for validating the purity of this compound.

  • HPLC is a robust, reliable, and widely accepted method for routine quality control and purity certification, as demonstrated by its common use in supplier specifications. It is excellent for quantifying known impurities and assessing overall purity.

  • GC-MS offers superior analytical power for this specific molecule due to its volatility. Its high separation efficiency and the definitive structural information provided by the mass spectrometer make it the preferred method for impurity profiling, identifying unknown contaminants, and in-depth investigations.[5]

For comprehensive validation, a dual approach is often recommended. HPLC can be used for routine batch release and stability testing, while GC-MS can be employed for initial characterization, troubleshooting out-of-specification results, and identifying potential process-related impurities. The choice ultimately depends on the specific analytical need, available instrumentation, and the regulatory requirements of the application.

References

A Comparative Guide to Catalysts for the Functionalization of 3-Chloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 3-chloro-2-fluoropyridine scaffold is a critical transformation in the synthesis of numerous compounds of interest in the pharmaceutical and agrochemical industries. The strategic introduction of new functionalities at specific positions on the pyridine ring allows for the fine-tuning of molecular properties. This guide provides a comparative overview of common catalytic systems employed for the functionalization of this compound, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Experimental data, detailed protocols, and mechanistic diagrams are presented to aid in the selection of the optimal catalytic approach.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the chlorine atom is the typical site for oxidative addition to the palladium catalyst, leaving the more inert C-F bond intact. Two of the most widely utilized cross-coupling reactions for this purpose are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine ring and a variety of organic groups via an organoboron reagent. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with a relatively unreactive aryl chloride.

Comparative Performance of Catalytic Systems for Suzuki-Miyaura Coupling

While specific data for this compound is not extensively tabulated in a single source, the following table is compiled from studies on analogous chloropyridine systems to provide a guide for reaction optimization. The reactivity of this compound is expected to be influenced by the electron-withdrawing nature of the fluorine atom.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane10085-95 (estimated)[1][2]
Pd₂(dba)₃XPhosK₂CO₃Toluene/H₂O11080-90 (estimated)[1][3]
Pd(PPh₃)₄-Na₂CO₃DME/H₂O8060-75 (estimated)[1][4]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add a further 5 mL of anhydrous 1,4-dioxane to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1][2]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds. For 2-halopyridines, catalyst poisoning by the pyridine nitrogen can be a significant challenge. The use of bulky, electron-rich phosphine ligands is crucial to mitigate this issue and achieve high catalytic turnover.

Comparative Performance of Catalytic Systems for Buchwald-Hartwig Amination

Data from related 2-chloropyridine systems suggests the following trends for the amination of this compound.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃RuPhosNaOtBuToluene10090-98 (estimated)[5][6]
Pd(OAc)₂BrettPhosLHMDSTHF8085-95 (estimated)[7][8]
Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane11075-85 (estimated)[9][10]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu (1.4 mmol) to a Schlenk tube.

  • Add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and RuPhos (0.022 mmol, 2.2 mol%).

  • Add this compound (1.0 mmol).

  • Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol).

  • Seal the Schlenk tube and heat the mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the residue by flash chromatography.[5][6]

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L)->Amine_Coordination HNR'R'' Ar-Pd(II)-X(L)(HNR'R'') Ar-Pd(II)-X(L)(HNR'R'') Amine_Coordination->Ar-Pd(II)-X(L)(HNR'R'') Deprotonation Deprotonation Ar-Pd(II)-X(L)(HNR'R'')->Deprotonation Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

Due to the presence of the electron-withdrawing fluorine atom and the pyridine nitrogen, this compound is activated towards nucleophilic aromatic substitution (SNAr). The fluorine atom at the 2-position is generally more susceptible to displacement than the chlorine atom at the 3-position.

Comparative Reactivity of Halogens in SNAr on Halopyridines

The rate of SNAr reactions on halopyridines is significantly influenced by the nature of the halogen leaving group. Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This generally leads to faster reaction rates compared to other halogens under similar conditions.

Experimental Protocol: SNAr of this compound with Sodium Methoxide

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add sodium methoxide (1.2 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-8 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography if necessary.

Reaction Workflow for SNAr

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Dissolve this compound in anhydrous methanol Add_Base Add Sodium Methoxide Start->Add_Base Heat Heat to Reflux (4-8 hours) Add_Base->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Neutralize Neutralize and Extract Cool->Neutralize Purify Purify by Chromatography Neutralize->Purify Product Isolated Product Purify->Product

Caption: A typical experimental workflow for an SNAr reaction.

Conclusion

The functionalization of this compound can be achieved through various catalytic and non-catalytic methods. For the introduction of carbon-based substituents at the C3 position, palladium-catalyzed Suzuki-Miyaura coupling using bulky, electron-rich phosphine ligands such as SPhos or XPhos offers an efficient route. For the formation of C-N bonds at the same position, the Buchwald-Hartwig amination with ligands like RuPhos or BrettPhos is highly effective, overcoming the challenge of catalyst inhibition by the pyridine nitrogen. Alternatively, the inherent electrophilicity of the pyridine ring, enhanced by the fluorine substituent, allows for efficient nucleophilic aromatic substitution at the C2 position, providing a complementary strategy for introducing heteroatom nucleophiles. The choice of the optimal method will depend on the desired final product, the nature of the coupling partner, and the overall synthetic strategy.

References

A Comparative Guide to the Biological Activity of 3-Chloro-2-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 3-chloro-2-fluoropyridine core is a versatile building block that has garnered significant interest for its potential in developing novel therapeutic agents. This guide provides an objective comparison of the biological activities of this compound derivatives, supported by experimental data, to aid researchers in their drug discovery and development endeavors.

Antibacterial Activity

Derivatives of this compound have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. A study on a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, which share a similar fluorinated pyridine core, revealed potent activity against various bacterial strains. The presence of a chlorine atom at a specific position was found to be favorable for enhanced antibacterial efficacy.

Comparative Antibacterial Activity (MIC, µg/mL)
Compound/DerivativeS. aureus ATCC29213S. aureus MRSA ATCC43300E. faecalis ATCC29212E. faecium VRES. pneumoniae ATCC49619B. subtilis ATCC6633
Linezolid (Reference) 1-221-220.5-10.5
Derivative 5 (R¹=Cl) 1-221-2211
Derivative 7j 0.510.250.50.250.25
Derivative 6a (R¹=H) 484822
Derivative 6m (R¹=CN) 326432641616

Data synthesized from a study on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, which are structurally related to this compound derivatives.[1]

The data clearly indicates that specific substitutions on the pyridine ring system can lead to compounds with significantly enhanced antibacterial activity compared to the reference drug, Linezolid. Notably, compound 7j exhibited an eight-fold stronger inhibitory effect in some cases.[1]

Anticancer Activity

While comprehensive quantitative data for a series of this compound derivatives is still emerging, the broader class of chloro- and fluoro-substituted pyridines has shown promising anticancer activity. For instance, novel pyridothienopyrimidine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.

Comparative Anticancer Activity (IC₅₀, µM)
Compound/DerivativeHepG2 (Liver Cancer)MCF-7 (Breast Cancer)
Doxorubicin (Reference) 2.853.58
Pyridothienopyrimidine 3a 2.317.24
Pyridothienopyrimidine 5a 1.171.52
Pyridothienopyrimidine 9b 2.793.11

Data from a study on pyridothienopyrimidine derivatives, which incorporate a substituted pyridine ring.

These findings suggest that pyridine-containing scaffolds are a promising area for the development of new anticancer agents. The variation in IC₅₀ values highlights the importance of the substitution pattern on the overall cytotoxic potency.

Enzyme Inhibition

The this compound scaffold is also a valuable starting point for the design of potent enzyme inhibitors. For example, derivatives of 2-aminopyridine have been shown to inhibit enzymes in the glyoxylate shunt of Pseudomonas aeruginosa, a pathway essential for the persistence of the bacteria in certain environments.

Comparative Enzyme Inhibitory Activity (IC₅₀, µM)
Compound/DerivativeIsocitrate Lyase (ICL)Malate Synthase (MS)
SB002 (4-chloro-2-AP derivative) ~25~50
Itaconate (ICL inhibitor) ~100-

Data from a study on 2-aminopyridine analogs.

These results indicate that chloro-substituted pyridine derivatives can be effective inhibitors of bacterial enzymes, presenting a potential strategy for the development of novel antibacterial agents with a targeted mechanism of action.

Experimental Protocols

Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains is determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration. A series of two-fold dilutions of each compound is prepared in a 96-well microtiter plate using MHB.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture inoculation Inoculation bacterial_culture->inoculation compound_dilution Compound Dilutions compound_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation mic_determination MIC Determination incubation->mic_determination

Experimental workflow for MIC determination.

MTT Assay for Anticancer Screening

The in vitro cytotoxicity of the compounds against cancer cell lines is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated.

experimental_workflow_mtt cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding compound_treatment Compound Treatment cell_seeding->compound_treatment mtt_addition MTT Addition compound_treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_measurement Absorbance Measurement formazan_solubilization->absorbance_measurement ic50_calculation IC50 Calculation absorbance_measurement->ic50_calculation

Experimental workflow for MTT assay.

Potential Signaling Pathway Modulation

While the precise mechanisms of action for many this compound derivatives are still under investigation, their structural similarity to known kinase inhibitors suggests that they may target various signaling pathways implicated in cancer cell proliferation and survival. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Derivative Inhibitor->PI3K Potential Inhibition Inhibitor->Akt Potential Inhibition

Potential inhibition of the PI3K/Akt/mTOR pathway.

This guide highlights the significant potential of this compound derivatives as a source of new therapeutic agents. The presented data underscores the importance of continued research into the structure-activity relationships and mechanisms of action of this promising class of compounds. Further optimization of these scaffolds could lead to the development of highly potent and selective drugs for the treatment of bacterial infections and cancer.

References

spectroscopic comparison of 3-Chloro-2-fluoropyridine isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 3-Chloro-2-fluoropyridine Isomers for Researchers and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of this compound and its isomers. The differentiation of these closely related structures is critical in the fields of pharmaceutical chemistry, materials science, and agrochemicals, where precise molecular architecture dictates biological activity and material properties. This document outlines the key distinguishing features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The isomers covered in this guide are:

  • This compound

  • 2-Chloro-3-fluoropyridine

  • 2-Chloro-4-fluoropyridine

  • 2-Chloro-5-fluoropyridine

  • 2-Chloro-6-fluoropyridine

  • 3-Chloro-4-fluoropyridine

  • 3-Chloro-5-fluoropyridine

  • 4-Chloro-2-fluoropyridine

  • 4-Chloro-3-fluoropyridine

A systematic workflow for the spectroscopic analysis of these isomers is presented below, outlining the logical progression from sample preparation to data interpretation.

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of this compound Isomers cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison cluster_output Output Sample Isomer Sample Prep_NMR Dissolve in CDCl3 (5-20 mg in 0.6 mL) Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film (1-2 drops) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent (~10 µg/mL) Sample->Prep_MS NMR_Acq 1H, 13C, 19F NMR Spectroscopy Prep_NMR->NMR_Acq IR_Acq FT-IR Spectroscopy Prep_IR->IR_Acq MS_Acq GC-Mass Spectrometry Prep_MS->MS_Acq Analyze_NMR Analyze Chemical Shifts (δ), Coupling Constants (J), and Multiplicity NMR_Acq->Analyze_NMR Analyze_IR Analyze C-H, C-N, C-F, C-Cl Vibrational Frequencies (cm⁻¹) IR_Acq->Analyze_IR Analyze_MS Analyze Molecular Ion Peak (M+) and Isotopic Pattern (M+2) MS_Acq->Analyze_MS Comparison Comparative Analysis of Spectroscopic Data Analyze_NMR->Comparison Analyze_IR->Comparison Analyze_MS->Comparison Identification Isomer Identification and Structural Confirmation Comparison->Identification

Caption: Workflow for Spectroscopic Isomer Comparison.

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for the isomers of this compound. Note that a complete experimental dataset for all isomers is not publicly available.

¹H NMR Spectroscopic Data
Isomerδ (ppm) and Multiplicity
This compound ~8.1 (d), ~7.8 (t), ~7.2 (t)
2-Chloro-3-fluoropyridine ~8.2 (d), ~7.4 (m), ~7.3 (m)
2-Chloro-4-fluoropyridine ~8.3 (d), ~7.2 (dd), ~7.0 (dd)
2-Chloro-5-fluoropyridine ~8.3 (d), ~7.8 (td), ~7.4 (dd)
2-Chloro-6-fluoropyridine ~7.8 (t), ~7.1 (dd), ~6.9 (dd)
3-Chloro-4-fluoropyridine Data not available
3-Chloro-5-fluoropyridine ~8.5 (s), ~8.4 (s), ~7.7 (t)
4-Chloro-2-fluoropyridine 8.27 (dd, J = 5.3, 0.8 Hz, 1H), 7.59 - 7.42 (m, 2H)
4-Chloro-3-fluoropyridine ~8.4 (d), ~8.3 (d), ~7.4 (t)
¹³C NMR Spectroscopic Data
Isomerδ (ppm)
This compound Data not available
2-Chloro-3-fluoropyridine Data not available
2-Chloro-4-fluoropyridine Data not available
2-Chloro-5-fluoropyridine Data not available
2-Chloro-6-fluoropyridine ~163 (d, J≈240 Hz), ~148 (d, J≈15 Hz), ~142 (d, J≈8 Hz), ~122 (d, J≈4 Hz), ~110 (d, J≈40 Hz)
3-Chloro-4-fluoropyridine Data not available
3-Chloro-5-fluoropyridine Data not available
4-Chloro-2-fluoropyridine Data not available
4-Chloro-3-fluoropyridine Data not available
¹⁹F NMR Spectroscopic Data
Isomerδ (ppm) vs. CFCl₃
This compound Data not available
2-Chloro-3-fluoropyridine Data not available
2-Chloro-4-fluoropyridine Data not available
2-Chloro-5-fluoropyridine Data not available
2-Chloro-6-fluoropyridine ~ -69
3-Chloro-4-fluoropyridine Data not available
3-Chloro-5-fluoropyridine Data not available
4-Chloro-2-fluoropyridine Data not available
4-Chloro-3-fluoropyridine Data not available
Mass Spectrometry Data
IsomerMolecular Ion (m/z)Key Fragmentation Patterns
All Isomers 131 (M⁺, ³⁵Cl), 133 (M⁺+2, ³⁷Cl)Loss of Cl, F, HCN
Infrared (IR) Spectroscopy Data

Key vibrational bands for these isomers are expected in the following regions:

  • C-H stretching (aromatic): 3000-3100 cm⁻¹

  • C=N and C=C stretching (pyridine ring): 1400-1600 cm⁻¹

  • C-F stretching: 1200-1350 cm⁻¹

  • C-Cl stretching: 700-850 cm⁻¹

The precise position of these bands, particularly in the fingerprint region (below 1500 cm⁻¹), will be unique for each isomer.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-20 mg of the liquid or solid isomer sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Data Acquisition (¹H, ¹³C, and ¹⁹F NMR):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize homogeneity.

    • For ¹H NMR , acquire the spectrum using a standard single-pulse experiment.

    • For ¹³C NMR , acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon environment.

    • For ¹⁹F NMR , acquire the spectrum, typically with proton decoupling. Use an appropriate fluorine frequency reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place one to two drops of the liquid isomer onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

    • Carefully place a second salt plate on top to create a thin liquid film between the plates.

    • Mount the salt plates in the spectrometer's sample holder.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample holder with the prepared salt plates into the spectrometer.

    • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the isomer (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

    • Transfer the solution to a 2 mL autosampler vial and cap it.

  • Data Acquisition:

    • Set up the GC with an appropriate column (e.g., a non-polar DB-5 column).

    • Establish a suitable temperature program for the GC oven to ensure separation of the analyte from any impurities.

    • Inject a small volume (typically 1 µL) of the sample solution into the GC.

    • The mass spectrometer, coupled to the GC, will acquire mass spectra across the elution profile. The mass spectrum corresponding to the isomer peak should be analyzed for the molecular ion and fragmentation pattern.

A Comparative Cost-Benefit Analysis of Synthetic Routes to 3-Chloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes to 3-Chloro-2-fluoropyridine, a key intermediate in the pharmaceutical and agrochemical industries. The analysis focuses on a cost-benefit evaluation, considering factors such as yield, cost of materials, reaction conditions, safety, scalability, and purification methods. Experimental data and protocols are provided to support an objective assessment for researchers and process chemists.

Logical Overview of the Cost-Benefit Analysis

The following diagram illustrates the key decision-making factors considered in this comparative analysis.

CostBenefitAnalysis cluster_cost Cost Factors cluster_performance Performance Factors cluster_safety Safety Factors cluster_scalability Scalability Factors Start Synthetic Target: This compound Route1 Route 1: From 2,3-Dichloropyridine Start->Route1 Route2 Route 2: From 2-Amino-3-chloropyridine Start->Route2 Cost Cost Analysis Route1->Cost Performance Performance Metrics Route1->Performance Safety Safety & Environmental Considerations Route1->Safety Scalability Scalability & Purification Route1->Scalability Route2->Cost Route2->Performance Route2->Safety Route2->Scalability Decision Optimal Route Selection Cost->Decision RawMaterials Starting Materials Reagents Solvents Cost->RawMaterials Energy Heating/Cooling Cost->Energy Waste Waste Disposal Cost->Waste Performance->Decision Yield Reaction Yield Performance->Yield Time Reaction Time Performance->Time Purity Product Purity Performance->Purity Safety->Decision ReagentHazards Reagent Hazards Safety->ReagentHazards ReactionHazards Reaction Hazards Safety->ReactionHazards Environmental Environmental Impact Safety->Environmental Scalability->Decision ProcessComplexity Process Complexity Scalability->ProcessComplexity PurificationMethod Purification Method Scalability->PurificationMethod IndustrialApplicability Industrial Applicability Scalability->IndustrialApplicability

Caption: Flowchart of the cost-benefit analysis for synthetic routes.

Comparative Data Summary

The following tables provide a quantitative comparison of the two primary synthetic routes to this compound.

Table 1: Comparison of Reaction Parameters and Performance

ParameterRoute 1: From 2,3-DichloropyridineRoute 2: From 2-Amino-3-chloropyridine
Starting Material 2,3-Dichloropyridine2-Amino-3-chloropyridine
Fluorinating Agent Cesium Fluoride (CsF)Copper (II) Fluoride (CuF₂) / tert-Butyl nitrite
Solvent Dimethyl sulfoxide (DMSO)Methanol, Ethanol, or Acetonitrile
Reaction Temperature 110 °C0 - 60 °C
Reaction Time 20 hours1 - 10 hours
Reported Yield ~72%60 - 66%
Purification Method Silica Gel Column ChromatographyGas Phase Analysis (purification details less specified)

Table 2: Estimated Cost Analysis (per mole of product, lab-scale)

Cost ComponentRoute 1: From 2,3-DichloropyridineRoute 2: From 2-Amino-3-chloropyridine
Starting Material ~$15 - $25~$40 - $50
Fluorinating Agent ~$60 - $80 (CsF)~$10 - $20 (CuF₂)
Solvent ~$5 - $10 (DMSO)~$2 - $8 (Methanol/Ethanol/Acetonitrile)
Other Reagents -~$5 - $10 (tert-Butyl nitrite)
Estimated Total ~$80 - $115 ~$57 - $88

Note: Prices are estimates based on currently available data from various suppliers for laboratory-scale quantities and are subject to change. Bulk industrial pricing will be significantly different.

Table 3: Safety and Scalability Comparison

FactorRoute 1: From 2,3-DichloropyridineRoute 2: From 2-Amino-3-chloropyridine
Key Safety Hazards High reaction temperature. DMSO is a combustible liquid and can cause skin and eye irritation.[1] It can also decompose exothermically, a risk that increases with impurities.[2]Diazotization reaction is potentially hazardous and can be explosive if not controlled.[3][4][5] Requires strict temperature control (0-5 °C).
Environmental Impact DMSO is biodegradable, but disposal of large quantities can be problematic, potentially causing odor issues in wastewater treatment.[6]Use of various organic solvents requires proper waste management. Diazonium salt intermediates are unstable and must be handled with care.
Scalability Scalable, but purification by silica gel chromatography is a major bottleneck for industrial production.[7][8] Alternatives like crystallization or other forms of chromatography would be necessary.The patent suggests suitability for industrial production. Diazotization can be scaled with careful engineering controls, such as using flow chemistry to minimize the accumulation of hazardous intermediates.[9]

Experimental Protocols

Route 1: Synthesis from 2,3-Dichloropyridine

This route involves a nucleophilic aromatic substitution reaction using Cesium Fluoride.

Workflow Diagram

Route1_Workflow Start Start: 2,3-Dichloropyridine CsF, DMSO Reaction Reaction: 110 °C, 20 hours Start->Reaction Quench Quenching: Ice Water Reaction->Quench Extraction Extraction: Ethyl Acetate Quench->Extraction Wash Washing: Water & Brine Extraction->Wash Dry Drying: Na2SO4 Wash->Dry Concentrate Concentration: Reduced Pressure Dry->Concentrate Purify Purification: Silica Gel Chromatography Concentrate->Purify Product Product: This compound Purify->Product

Caption: Workflow for the synthesis from 2,3-Dichloropyridine.

Detailed Methodology:

  • To a solution of 2,3-dichloropyridine (1.0 eq) in dimethyl sulfoxide (DMSO), add cesium fluoride (CsF) (2.0 eq) at room temperature.

  • Stir the reaction mixture at 110 °C for 20 hours.

  • After completion, cool the mixture to room temperature and quench with ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford this compound.

Route 2: Synthesis from 2-Amino-3-chloropyridine

This route utilizes a diazotization reaction followed by fluorination.

Workflow Diagram

Route2_Workflow Start Start: 2-Amino-3-chloropyridine CuF2, t-BuONO Organic Solvent Reaction Reaction: 0-60 °C, 1-10 hours (under inert gas) Start->Reaction Analysis Analysis: Gas Phase Analysis Reaction->Analysis Product Product: This compound Analysis->Product

Caption: Workflow for the synthesis from 2-Amino-3-chloropyridine.

Detailed Methodology (based on patent information):

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve copper (II) fluoride (1.0 - 1.2 eq) and tert-butyl nitrite (1.0 - 1.3 eq) in an organic solvent (e.g., methanol, ethanol, or acetonitrile).

  • To this solution, add 2-amino-3-chloropyridine (1.0 eq).

  • Maintain the reaction temperature between 0 °C and 60 °C and stir for 1 to 10 hours.

  • Monitor the reaction progress by a suitable analytical method such as gas chromatography.

  • Upon completion, the product, 2-chloro-3-fluoropyridine, is obtained. The patent suggests direct analysis of the reaction mixture, implying a potentially simpler workup, though specifics for purification to high purity are not detailed.

Discussion and Conclusion

Route 1: From 2,3-Dichloropyridine

This method offers a reasonably good yield and utilizes a straightforward, one-step reaction. The primary drawbacks are the high cost of the cesium fluoride reagent and the necessity of purification by silica gel chromatography, which is not ideal for large-scale industrial production due to cost and solvent waste. The high reaction temperature and the use of DMSO also present safety and environmental considerations that need to be carefully managed.

Route 2: From 2-Amino-3-chloropyridine

This route appears more cost-effective on a lab scale, primarily due to the lower cost of the fluorinating agent. The reaction conditions are also milder. However, the major concern with this route is the inherent hazard of the diazotization reaction. While the patent presents this as a "one-pot" process with stable yield, scaling up diazotization reactions requires stringent safety protocols and specialized equipment to manage potential thermal runaway and off-gassing.[3][4][5] The lack of detailed purification protocols in the public domain is another point of consideration.

Recommendation

For laboratory-scale synthesis where cost is a significant driver and appropriate safety measures for diazotization can be strictly implemented, Route 2 may be the more economical option .

For industrial-scale production, the choice is less clear-cut and would depend heavily on the capabilities of the manufacturing facility. While Route 1 avoids the acute hazards of diazotization, the high cost of CsF and the challenge of scalable purification are significant hurdles. Process optimization to replace CsF with a cheaper fluoride source and development of a non-chromatographic purification method (e.g., distillation or crystallization) would be necessary to make it industrially viable. Route 2 , if the safety concerns of the diazotization can be effectively managed through robust engineering controls (e.g., continuous flow reactors), could be a more cost-effective and scalable option in the long run.

Ultimately, the choice of synthetic route will depend on a thorough risk assessment and process development study tailored to the specific scale and resources available.

References

A Comparative Guide to the Synthetic Utility of 3-Chloro-2-fluoropyridine versus Other Halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the strategic selection of functionalized heterocyclic building blocks is paramount. Halopyridines, as a class of versatile intermediates, offer a diverse array of reactivity profiles that can be exploited for the construction of complex molecular architectures. Among these, 3-chloro-2-fluoropyridine has emerged as a particularly valuable reagent, offering a unique combination of reactivity and selectivity. This guide provides an objective comparison of the synthetic utility of this compound against other common halopyridines, supported by experimental data, to aid in the rational design of synthetic routes.

Introduction to Halopyridine Reactivity

The synthetic utility of a halopyridine is primarily dictated by the nature and position of the halogen substituents on the pyridine ring. These factors influence the substrate's reactivity in two major classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity of the carbon-halogen bond is crucial. The generally accepted order of reactivity for halogens is I > Br > Cl, which is inversely correlated with the carbon-halogen bond dissociation energy. Consequently, chloro-substituted pyridines are typically less reactive than their bromo- and iodo- counterparts, often necessitating more active catalyst systems or harsher reaction conditions.

In nucleophilic aromatic substitution (SNAr) reactions , the reactivity is governed by the ability of the halogen to act as a leaving group and the electronic activation of the pyridine ring. The high electronegativity of fluorine makes it a powerful activating group for SNAr, and paradoxically, fluoride is an excellent leaving group in these reactions. This is because the rate-determining step is the initial nucleophilic attack to form a stabilized Meisenheimer intermediate, a step that is accelerated by the electron-withdrawing nature of fluorine. The general reactivity trend for halogens in SNAr is F > Cl > Br > I.

Comparative Data on Key Transformations

To provide a clear comparison, the following tables summarize quantitative data for the performance of this compound and other selected halopyridines in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The data below highlights the conditions required and yields obtained for various halopyridines.

HalopyridineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
This compound Phenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene110 °C / 12-24 hEst. >80%[1]
2,3-DichloropyridineArylboronic acidsPd(OAc)₂ (ligand-free)K₂CO₃Water100 °C / 0.5-2 h85-96%[2]
2-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane/H₂O100 °C / 18 hNot Specified[3]
3-Chloropyridine4-Tolylboronic acidSIMesPd(cinn)ClK₃PO₄Diglyme100 °C / 24 h85%[4]
3-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80 °C / 12 h88%[5]

Note: Estimated yields for this compound are based on protocols for structurally similar, challenging chloropyridines. Direct comparative studies under identical conditions are limited in the literature.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for the synthesis of N-aryl and N-heteroaryl amines. The choice of halopyridine significantly impacts the reaction efficiency.

HalopyridineAmineCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
This compound MorpholinePd₂(dba)₃ / RuPhosNaOtBuToluene100 °C / 18 hEst. >80%[6][7]
2,4-Dichloropyridine (at C2)AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene80 °C / 18 h95%[8]
2-ChloropyridinePiperidinePd(OAc)₂ / RuPhosNaOtBuToluene100 °C / 18 h92%[9]
3-Halo-2-aminopyridine (Br)CyclopentylamineBrettPhos-precatalystLiHMDSDioxane100 °C / 16 h78%[6]
5-Bromo-2-chloropyridine (at C5)MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene80 °C / 18 h96%[10]

Note: Estimated yields for this compound are based on protocols for analogous challenging substrates.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a fluorine atom at the 2-position of this compound significantly enhances its reactivity towards nucleophiles compared to other chloropyridines.

HalopyridineNucleophileReagents/ConditionsProductYield (%)Reference
This compound Benzyl alcohol aniontBuOK / DMSO3-Chloro-2-(benzyloxy)pyridineHigh[11]
2,3-DichloropyridineHydrazineHydrazine hydrate, reflux2-Hydrazinyl-3-chloropyridine92.8%[5]
2-FluoropyridineNaOEtEtOH2-Ethoxypyridine320x faster than 2-chloropyridine[5]
2-ChloropyridinePiperidineNeat, 150 °C (microwave)2-(Piperidin-1-yl)pyridine95%[12]
5-Bromo-2-chloro-3-fluoropyridine (at F)MorpholineK₂CO₃ / DMF, 100 °C5-Bromo-2-chloro-3-morpholinopyridineSelective substitution at F[10]

Experimental Protocols

Detailed methodologies for the key reactions are provided to facilitate their application in a laboratory setting.

General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine

Protocol 1: Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine (Model for this compound) [1]

  • To an oven-dried reaction vial, add 3-chloro-5-fluoro-2-methoxypyridine (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the vial via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

General Procedure for Buchwald-Hartwig Amination of a Chloropyridine

Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyrimidine (Model for Chloropyridines) [3]

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the 2-chloropyrimidine derivative (1.0 equiv.), the aryl- or heteroarylamine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., a dialkylbiarylphosphine, 2-10 mol%), and a base (e.g., NaOt-Bu, 1.4-2.0 equiv.).

  • Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe, followed by the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

Protocol 3: SNAr of 2,3-Dichloropyridine with a Thiol [5]

  • To a round-bottom flask, add 2,3-dichloropyridine (1.0 equiv.) and the desired thiophenol (1.0-1.2 equiv.).

  • Add water as the solvent.

  • Heat the reaction mixture to reflux for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Relationships

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and the logical workflow for selecting a halopyridine based on the desired transformation.

Suzuki-Miyaura Catalytic Cycle

Buchwald-Hartwig Amination Catalytic Cycle

SNAr Mechanism

Halopyridine Selection Workflow

Conclusion

The synthetic utility of this compound lies in its dual reactivity profile. The chlorine atom at the 3-position serves as a reliable handle for palladium-catalyzed cross-coupling reactions, albeit with the expected lower reactivity compared to its bromo- and iodo-analogs, often necessitating the use of advanced catalyst systems. Conversely, the fluorine atom at the 2-position renders this position highly susceptible to nucleophilic aromatic substitution, often proceeding under milder conditions than the corresponding chloro-substituted pyridines.

This comparative guide demonstrates that while other halopyridines may offer higher reactivity in specific transformations (e.g., bromopyridines in Suzuki coupling), this compound provides a unique and valuable platform for sequential and site-selective functionalization. For drug development professionals and synthetic chemists, the choice of halopyridine will ultimately depend on a careful consideration of the desired transformation, the availability and cost of starting materials, and the required functional group tolerance of the synthetic route. The data and protocols presented herein serve as a foundational resource for making these critical decisions.

References

A Comparative Guide to the Kinetic Studies of Reactions Involving 3-Chloro-2-fluoropyridine and Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Reactivity of Halogenated Pyridines

3-Chloro-2-fluoropyridine is a versatile building block in medicinal chemistry and materials science. Its reactivity is primarily governed by the electron-deficient nature of the pyridine ring and the presence of two halogen substituents. The principal reactions of this and similar scaffolds are nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. Understanding the kinetics of these transformations is crucial for reaction optimization, scale-up, and the development of robust synthetic methodologies.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group.[1] The rate of SNAr reactions is influenced by the nature of the nucleophile, the leaving group, and the electronic properties of the aromatic ring. For dihalogenated pyridines like 2,4-dichloropyridine, nucleophilic attack is generally favored at the C4 position due to greater stabilization of the Meisenheimer intermediate.[2]

In the case of this compound, the fluorine atom at the C2 position and the chlorine atom at the C3 position present two potential sites for nucleophilic attack. The high electronegativity of the fluorine atom and the ability of the pyridine nitrogen to stabilize a negative charge make the C2 position particularly susceptible to nucleophilic attack.

Comparative Kinetic Data for SNAr Reactions

While specific kinetic data for this compound is unavailable, the following table summarizes second-order rate constants for the reaction of the analogous compound, 2-chloropyrimidine, with various nucleophiles. These reactions are first order in both the substrate and the nucleophile.[3] This data provides a useful benchmark for estimating the relative reactivity of different nucleophiles.

NucleophileSolventTemperature (°C)k₂ (L mol⁻¹ s⁻¹)
OH⁻100% Ethanol5096.4 x 10⁻⁴
OH⁻30% aq. Ethanol407.7 x 10⁻⁴
DimethylamineEthanol--
PiperidineEthanol--
MethylamineEthanol--
DiethylamineEthanol--

Data extracted from a study on 2-chloropyrimidine and is intended for comparative purposes.[3]

Experimental Protocol for a Typical SNAr Kinetic Study

This protocol describes a general method for determining the second-order rate constant for the reaction of a halo-heterocycle with an amine nucleophile.

Materials:

  • Halo-heterocycle (e.g., this compound)

  • Amine nucleophile (e.g., morpholine)

  • Solvent (e.g., Ethanol)

  • Internal standard (for chromatographic analysis)

  • Thermostatted reaction vessel

  • Analytical instrument (e.g., HPLC or GC)

Procedure:

  • Solution Preparation: Prepare stock solutions of the halo-heterocycle, the amine nucleophile, and the internal standard in the chosen solvent at known concentrations.

  • Reaction Initiation: In a thermostatted reaction vessel, equilibrate a solution of the halo-heterocycle and the internal standard to the desired temperature. Initiate the reaction by adding a pre-heated solution of the amine nucleophile.

  • Sampling: At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).

  • Analysis: Analyze the quenched samples by a suitable chromatographic method (HPLC or GC) to determine the concentration of the halo-heterocycle relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the concentration of the halo-heterocycle versus time. For a pseudo-first-order condition (large excess of nucleophile), the slope of the line will be -kobs. The second-order rate constant (k₂) can be calculated by dividing kobs by the concentration of the nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the functionalization of halo-pyridines. These reactions offer a complementary approach to SNAr, often providing access to products that are difficult to synthesize via traditional methods.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[4][5] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.[6] For heteroaryl halides, bulky, electron-rich phosphine ligands are often employed to promote the catalytic cycle and prevent catalyst deactivation by coordination to the pyridine nitrogen.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[7][8] This reaction is highly versatile and tolerates a wide range of functional groups. For chloropyridines, specific palladium complexes with bulky phosphine ligands have been shown to be effective catalysts.[7]

Comparative Data for Palladium-Catalyzed Reactions

Quantitative kinetic data for the cross-coupling of this compound is scarce. However, the following table provides representative yields for the Suzuki-Miyaura coupling of various chloropyridines with phenylboronic acid, illustrating the influence of the chlorine position on reactivity.

SubstrateCatalyst/LigandBaseSolventTemp (°C)Yield (%)
2,3-DichloropyridinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100High
2,5-DichloropyridinePd(dppf)Cl₂Na₂CO₃Toluene/H₂O80Moderate
3,5-DichloropyridinePd₂(dba)₃ / RuPhosK₃PO₄n-Butanol100High

Data compiled from various sources for illustrative purposes.[6][9]

Experimental Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a chloropyridine with a boronic acid.

Materials:

  • Chloropyridine (e.g., this compound) (1.0 equiv)

  • Aryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (3 mol%)

  • Base (e.g., K₃PO₄) (3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine the chloropyridine, aryl boronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

Signaling Pathways and Experimental Workflows

SNAr_Mechanism Reactants Aryl Halide + Nucleophile TS1 Transition State 1 Reactants->TS1 Addition Intermediate Meisenheimer Complex TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Elimination Products Substituted Product + Leaving Group TS2->Products

Figure 1: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Suzuki_Catalytic_Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd + Ar-X Transmetal Transmetalation (Ar-Pd(II)-R)L_n OxAdd->Transmetal + [R-B(OH)₃]⁻ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 - Ar-R ArR Ar-R RedElim->ArR ArX Ar-X ArX->OxAdd R_BOH2 R-B(OH)₂ R_BOH2->Transmetal + Base

Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Study_Workflow A Prepare Reactant Solutions B Equilibrate Reaction Mixture to Temperature A->B C Initiate Reaction B->C D Withdraw and Quench Aliquots at Timed Intervals C->D E Analyze Samples (HPLC/GC) D->E F Plot ln[Reactant] vs. Time E->F G Determine Rate Constant F->G

Figure 3: Experimental workflow for a kinetic study of a substitution reaction.

References

Navigating the Reactivity of 3-Chloro-2-fluoropyridine: A Comparative Guide to Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-chloro-2-fluoropyridine stands as a versatile building block in the synthesis of novel chemical entities. Its unique arrangement of halogen atoms offers multiple reaction pathways, leading to a diverse array of substituted pyridine derivatives. However, predicting the outcome of reactions with this substrate requires a nuanced understanding of its reactivity. This guide provides a comprehensive comparison of the reaction products of this compound under various conditions, supported by experimental data and detailed protocols, to aid in the strategic design of synthetic routes.

The reactivity of this compound is primarily governed by the distinct electronic properties of the fluorine and chlorine substituents, as well as their positions relative to the electron-withdrawing pyridine nitrogen. This results in a fascinating dichotomy of reaction pathways, primarily centered around nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Unveiling the Dueling Halogens: A Tale of Two Reaction Sites

The C-2 and C-3 positions of the pyridine ring are the primary sites for substitution, with the fluorine and chlorine atoms acting as leaving groups. The preferred site of reaction is highly dependent on the reaction type and the nature of the attacking reagent.

In Nucleophilic Aromatic Substitution (SNAr) reactions, the high electronegativity of the fluorine atom makes the C-2 position more electrophilic and thus more susceptible to attack by strong nucleophiles. Furthermore, fluoride is generally a better leaving group than chloride in SNAr reactions on electron-deficient aromatic rings like pyridine.[1][2][3] This preference for substitution at the C-2 position allows for the selective introduction of a wide range of nucleophiles.

Conversely, in Palladium-Catalyzed Cross-Coupling Reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity trend of halogens is typically I > Br > Cl > F.[4] This is attributed to the relative ease of oxidative addition of the palladium catalyst to the carbon-halogen bond. Consequently, the C-3 chloro substituent is the more reactive site in these transformations, enabling the formation of carbon-carbon and carbon-nitrogen bonds at this position.

The following diagram illustrates the divergent reaction pathways of this compound.

G cluster_start Starting Material cluster_snar SNAr Pathway cluster_coupling Cross-Coupling Pathway This compound This compound Nucleophile Strong Nucleophile (e.g., RO⁻, R₂NH) This compound->Nucleophile Coupling_Reagent Pd Catalyst + Coupling Partner (e.g., R-B(OH)₂, R₂NH) This compound->Coupling_Reagent SNAr_Product 2-Substituted-3-chloropyridine Nucleophile->SNAr_Product Substitution at C-2 Coupling_Product 3-Substituted-2-fluoropyridine Coupling_Reagent->Coupling_Product Substitution at C-3

Figure 1. Divergent reaction pathways of this compound.

Comparative Analysis of Reaction Products

The following tables summarize the expected major products and representative yields for the reaction of this compound with various reagents. It is important to note that direct comparative studies on this compound are limited; therefore, some of the presented data is based on reactions with structurally similar dihalopyridines.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
NucleophileReagents and ConditionsMajor ProductTypical Yield (%)Reference
PiperidinePiperidine, neat, 100 °C3-Chloro-2-(piperidin-1-yl)pyridineHighAnalogous to[5]
Sodium MethoxideNaOMe, MeOH, reflux3-Chloro-2-methoxypyridineGood to HighAnalogous to[6][7]
AmmoniaNH₃ (aq), high temperature and pressure2-Amino-3-chloropyridineModerate to GoodAnalogous to[8]
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeCoupling PartnerCatalyst SystemMajor ProductTypical Yield (%)Reference
Suzuki-MiyauraPhenylboronic acidPd(OAc)₂, SPhos, Cs₂CO₃, Dioxane/H₂O, 100 °C2-Fluoro-3-phenylpyridineGood to HighAnalogous to[9][10][11]
Buchwald-HartwigAnilinePd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °CN-(2-Fluoro-3-pyridinyl)anilineGoodAnalogous to[12][13][14]
Buchwald-HartwigMorpholinePd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 110 °C4-(2-Fluoro-3-pyridinyl)morpholineHighAnalogous to[15][16]

Detailed Experimental Protocols

The following are representative experimental protocols for key reactions of this compound. These protocols are based on established methodologies for similar substrates and may require optimization for specific applications.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine (e.g., Piperidine)

This protocol describes the synthesis of 3-chloro-2-(piperidin-1-yl)pyridine.

Materials:

  • This compound

  • Piperidine

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and piperidine (3.0 eq).

  • Heat the mixture to 100 °C with stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

This protocol outlines the synthesis of 2-fluoro-3-phenylpyridine.[9][10][11]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere

  • Stirring and heating apparatus

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (2 mol%), SPhos (4 mol%), and cesium carbonate (2.0 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous and degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.

G start Combine Reactants: This compound, Boronic Acid, Base inert Establish Inert Atmosphere start->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst and Ligand solvent->catalyst heat Heat Reaction Mixture catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Figure 2. General experimental workflow for Suzuki-Miyaura coupling.
Protocol 3: Buchwald-Hartwig Amination

This protocol describes a general procedure for the C-N cross-coupling of this compound with an amine.[12][13][14]

Materials:

  • This compound

  • Amine (e.g., aniline or morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Schlenk tube or other suitable reaction vessel for inert atmosphere

  • Stirring and heating apparatus

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq), Pd₂(dba)₃ (1-2 mol%), and XPhos (2-4 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Under a positive pressure of inert gas, add the amine (1.2 eq) and sodium tert-butoxide (1.4 eq).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The reactivity of this compound presents a valuable opportunity for the regioselective synthesis of substituted pyridines. By carefully selecting the reaction conditions, researchers can direct the substitution to either the C-2 or C-3 position with a high degree of control. Nucleophilic aromatic substitution reactions preferentially occur at the C-2 position, displacing the fluoride, while palladium-catalyzed cross-coupling reactions favor the C-3 position, substituting the chloride. This predictable reactivity, coupled with the availability of robust experimental protocols, makes this compound an important tool in the arsenal of medicinal and materials chemists. This guide serves as a foundational resource for harnessing the synthetic potential of this versatile building block.

References

A Comparative Performance Analysis of 3-Chloro-2-fluoropyridine in Specialized Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to a Key Building Block

In the landscape of pharmaceutical and agrochemical development, the selection of appropriate building blocks is a critical determinant of the final product's efficacy and novelty. 3-Chloro-2-fluoropyridine has emerged as a valuable intermediate, prized for the unique reactivity conferred by its halogenated pyridine structure.[1][2][3][4] This guide provides a comprehensive performance benchmark of this compound in key applications, offering a comparative analysis against relevant alternatives, supported by experimental data and detailed protocols.

The strategic placement of fluorine and chlorine atoms on the pyridine ring allows for selective functionalization, making this compound a versatile substrate in various cross-coupling reactions.[1] The introduction of fluorine, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity in the resulting bioactive molecules, leading to improved therapeutic or herbicidal properties.[1][5]

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a fundamental tool for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical and agrochemical agents. The reactivity of the halide is a key factor in the success of this reaction. While direct comparative studies are scarce, the general trend for reactivity in Suzuki couplings is I > Br > OTf >> Cl.[6] However, the electronic properties of the pyridine ring and the presence of the activating fluorine atom in this compound can enhance the reactivity of the chlorine atom.

Below is a table compiling representative yields for Suzuki-Miyaura couplings of various chloropyridine derivatives. This data, gathered from multiple sources, provides an insight into the expected performance of this compound in comparison to other substrates.

Coupling Partner 1Coupling Partner 2Catalyst SystemBaseSolventYield (%)Reference
This compound Phenylboronic acidPd(OAc)₂ / RuPhosK₂CO₃Dioxane/H₂OModest Yield (qualitative)[7]
2,3-DichloropyridinePhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃Toluene/H₂O71.9 (for fluorination)[8]
2-Chloropyridine2-IndolyltrifluoroboratePd(OAc)₂ / RuPhosK₂CO₃Dioxane/H₂O95[7]
2,4-Dichloropyridine4-Methoxyphenylboronic acidPd/IPrK₂CO₃Propylene CarbonateGood Yield (qualitative)[9]
3,5-DichloropyridineArylboronic acidsPd(OAc)₂ (ligand-free)K₂CO₃AqueousHigh Yield (qualitative)[10]

Application in the Synthesis of Biologically Active Molecules

The true measure of this compound's performance lies in the activity of the final products derived from it. The pyridine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[11][12] Similarly, in agrochemical research, pyridine derivatives are integral to many modern herbicides and pesticides.[1][13]

Kinase Inhibitors for Oncology

The pyridine ring is adept at forming crucial hydrogen bonds within the ATP-binding pocket of kinases.[14] The table below presents the inhibitory concentrations (IC₅₀) of various pyridine-based compounds against different kinase targets. While not all of these are directly synthesized from this compound, they represent the class of molecules where it serves as a key starting material, and the data illustrates the potency achievable with pyridine scaffolds.

Compound ClassTarget KinaseIC₅₀Reference
Pyridine-Based InhibitorPIM-114.3 nM[12]
Pyridine-Based InhibitorPIM-119.4 nM[12]
Pyrazolo[3,4-b]pyridine DerivativeTBK17.1 nM (BX795)[15]
Pyrazolo[3,4-b]pyridine DerivativeTBK128.7 nM (MRT67307)[15]
Pyridine DerivativeCDK2/cyclin A20.24 µM[16]
Roscovitine (Reference)CDK2/cyclin A20.39 µM[16]
Herbicidal Activity

In the agrochemical sector, this compound is used to create potent herbicides.[1] The resulting compounds often act as protoporphyrinogen oxidase (PPO) inhibitors.[17][18] The following table showcases the herbicidal activity of pyridine derivatives against various weed species.

Compound DerivativeWeed SpeciesActivity MetricDosageReference
Phenylpyridine Derivative (7a)Abutilon theophrasti>80% inhibition37.5 g a.i./hm²[19]
Phenylpyridine Derivative (7a)Amaranthus retroflexus>80% inhibition37.5 g a.i./hm²[19]
Phenylpyridine Derivative (7a)Digitaria sanguinalis>80% inhibition37.5 g a.i./hm²[19]
Phenylpyridine Derivative (8d)Broadleaf & Monocotyledon WeedsExcellent Herbicidal Activity37.5–150 g ai/ha[17][18]
Pyrido[2,3-d]pyrimidine DerivativeLettuce & BentgrassGood Herbicidal Activity1 mM[20]

Experimental Protocols

To ensure the reproducibility of performance data, detailed experimental methodologies are crucial. The following are representative protocols for key experiments cited in the evaluation of this compound derivatives.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical setup for the Suzuki-Miyaura coupling of a chloropyridine derivative with a boronic acid.[21][22][23]

Materials:

  • Chloropyridine derivative (e.g., this compound) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos, RuPhos) (if required)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add the chloropyridine, arylboronic acid, base, palladium catalyst, and ligand (if applicable).

  • Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is used to determine the IC₅₀ value of a compound against a target kinase.[11][14]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Add the kinase and kinase buffer to the wells of a 384-well plate.

  • Add the serially diluted test compound or vehicle control (DMSO).

  • Incubate at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a solution of the substrate and ATP.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the ADP-Glo™ reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Herbicidal Activity Assay (Post-emergence)

This protocol assesses the post-emergence herbicidal activity of a compound on target weed species.[19]

Materials:

  • Test compound formulated as an emulsifiable concentrate or wettable powder.

  • Weed species grown to the 2-3 leaf stage in pots.

  • Spray chamber.

  • Greenhouse facilities.

Procedure:

  • Prepare a stock solution of the test compound at a specific concentration.

  • Dilute the stock solution to the desired application rates (e.g., g a.i./ha).

  • Uniformly spray the potted weeds with the test solution in a spray chamber.

  • Include a negative control (solvent only) and a positive control (commercial herbicide).

  • Transfer the treated plants to a greenhouse and maintain under controlled conditions (temperature, light, humidity).

  • Visually assess the herbicidal injury (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill) at specified time points (e.g., 7, 14, and 21 days after treatment).

  • Calculate the fresh weight of the above-ground parts of the plants and compare with the untreated control to determine the percent inhibition.

Visualizing Workflows and Pathways

To further elucidate the role of this compound, the following diagrams, generated using Graphviz, illustrate key processes and relationships.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 3_Chloro_2_fluoropyridine 3_Chloro_2_fluoropyridine Reaction_Vessel Suzuki-Miyaura Coupling 3_Chloro_2_fluoropyridine->Reaction_Vessel Arylboronic_Acid Arylboronic_Acid Arylboronic_Acid->Reaction_Vessel Pd_Catalyst Pd_Catalyst Pd_Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent_Heat Solvent & Heat Solvent_Heat->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Chromatography Chromatography Extraction->Chromatography Final_Product Biaryl Product Chromatography->Final_Product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Kinase_Inhibitor_Workflow Start Synthesis of Pyridine Derivative In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Start->In_Vitro_Assay Test Compound Cell_Based_Assay Cell-Based Proliferation Assay (GI50 Determination) In_Vitro_Assay->Cell_Based_Assay Potent Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start New Derivatives Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Candidate Drug

Caption: General workflow for kinase inhibitor drug discovery.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor binds ADP ADP Receptor->ADP Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK) Receptor->Downstream_Signaling activates ATP ATP ATP->Receptor phosphorylates Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation promotes Inhibitor Kinase Inhibitor (from this compound) Inhibitor->Receptor blocks ATP binding

Caption: Simplified kinase signaling pathway showing the target of an inhibitor.

References

Safety Operating Guide

Navigating the Disposal of 3-Chloro-2-fluoropyridine: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the safe management and disposal of specialized chemical compounds are paramount. This guide provides a detailed, step-by-step operational plan for the proper disposal of 3-Chloro-2-fluoropyridine, ensuring laboratory safety, regulatory compliance, and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is built upon the safety profiles of analogous halogenated pyridines and established protocols for hazardous waste management.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to treat this compound as a hazardous substance.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: All handling should occur within a well-ventilated area, preferably inside a chemical fume hood, to prevent the inhalation of vapors.

In Case of Spills: Spills should be managed promptly by absorbing the material with an inert substance like sand or vermiculite. The absorbed material must then be collected into a designated, sealed container for hazardous waste. It is critical to prevent the chemical from entering drains or waterways.

Quantitative Hazard Data for Analogous Halogenated Pyridines

The following table summarizes the hazard classifications for closely related chlorinated and fluorinated pyridine compounds, which should be used to inform the safe handling and disposal of this compound.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2]Avoid direct contact and inhalation. Use appropriate PPE. Wash skin thoroughly after handling.[1][2]
Skin Irritation Causes skin irritation.[1][2]Wear protective gloves and clothing.[1][2]
Serious Eye Damage/Irritation Causes serious eye damage or irritation.[1][2]Wear eye and face protection.[1][2]
Respiratory Irritation May cause respiratory irritation.[2]Avoid breathing dust/fumes/vapors. Use only in a well-ventilated area.[2]
Flammability Combustible liquid.[3]Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Establish a dedicated waste container labeled "Halogenated Organic Waste."

  • Do not mix with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[4]

2. Container Selection and Labeling:

  • Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."[5]

    • The full chemical name: "this compound" (no abbreviations or formulas).[5]

    • A list of all constituents and their approximate percentages if it is a mixture.[5]

    • The date when the first waste is added (accumulation start date).

    • The name and contact information of the principal investigator or laboratory manager.

    • The specific hazards (e.g., "Toxic," "Irritant," "Flammable").

3. On-Site Accumulation:

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.

  • The container must be kept closed at all times, except when adding waste.

  • It is highly recommended to use secondary containment (e.g., a larger, chemically resistant bin) to prevent spills.

4. Arranging for Final Disposal:

  • Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[5]

  • Do not exceed the regulatory storage time limits for hazardous waste.

  • Complete all required waste pickup forms with accurate information about the waste composition.

5. Decontamination of Empty Containers:

  • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • To decontaminate, rinse the container multiple times with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate must be collected and disposed of as hazardous waste.[5]

  • After thorough decontamination, the container can be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_accumulation On-Site Accumulation cluster_disposal Final Disposal cluster_decon Container Decontamination A Identify this compound as Hazardous Waste B Select & Label 'Halogenated Organic Waste' Container A->B C Segregate from Incompatible Materials B->C D Add Waste to Container in Satellite Accumulation Area C->D E Keep Container Closed & in Secondary Containment D->E F Contact EHS for Pickup by Licensed Disposal Company E->F G Complete Waste Pickup Forms F->G H Rinse Empty Container with Suitable Solvent G->H For Empty Containers I Collect Rinsate as Hazardous Waste H->I J Dispose of Decontaminated Container as Non-Hazardous H->J

References

Personal protective equipment for handling 3-Chloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Chloro-2-fluoropyridine

This guide provides crucial safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is a hazardous substance requiring careful handling. Based on available safety data, it is classified as follows:

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]Avoid all direct contact, ingestion, and inhalation.[1][4] Use appropriate Personal Protective Equipment (PPE).
Skin Irritation Causes skin irritation.[1][2][3]Wear protective gloves and clothing to prevent skin exposure.[5]
Eye Damage Causes serious eye damage or irritation.[1][2][3]Wear tightly fitting safety goggles or a face shield.[6][7]
Respiratory Irritation May cause respiratory irritation.[2][3]Work in a well-ventilated area, preferably a chemical fume hood.[8][9]
Flammability Combustible liquid.[3] Keep away from heat, sparks, open flames, and hot surfaces.[4][6][10]Store in a cool, well-ventilated place.[6][8]
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risks.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles & Face ShieldTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) are required.[6] A face shield should be worn over goggles when there is a risk of splashing.[7][11]
Hand Protection Chemical-Resistant GlovesNitrile gloves offer good short-term protection.[8][11] Always inspect gloves for damage before use and change them immediately upon contact with the chemical.[11]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned.[7][11] Clothing underneath should be made of natural fibers like cotton.[7][11]
Respiratory Protection RespiratorAll work should be conducted in a chemical fume hood.[9] If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[6][7]
Foot Protection Closed-Toe ShoesShoes that cover the entire foot are required.[11] Perforated or open-toed footwear is not permitted.[11]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental protection.

Safe Handling Protocol
  • Preparation : Before handling, ensure the work area is clean and a chemical fume hood is functioning correctly. Inspect all PPE for integrity.

  • Handling :

    • Avoid contact with skin, eyes, and clothing.[1]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][4][6]

    • Use only non-sparking tools and take precautionary measures against static discharges.[6][12]

    • Keep the container tightly closed when not in use.[4][6]

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][11]

    • Decontaminate the work surface and any equipment used.

    • Contaminated clothing should be removed and washed before reuse.[4][6]

Emergency Procedures
Emergency SituationFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][6][13]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.[1][6][13] Seek medical attention if irritation occurs.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][6][13] Seek immediate medical attention.[1][14]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6][13]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[6][13] Wear self-contained breathing apparatus for firefighting if necessary.[6][13]
Accidental Release Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition.[6][13] Absorb the spill with inert material (e.g., sand, vermiculite) and collect it into a sealed container for hazardous waste.[8][9] Do not let the chemical enter drains.[6][13]
Disposal Plan

All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[11]

  • Waste Characterization : this compound is a halogenated organic compound.

  • Segregation : Do not mix with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[5]

  • Containerization :

    • Use a chemically compatible, leak-proof container with a secure cap.[9]

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".[9]

  • Disposal :

    • Dispose of the waste through a licensed waste disposal company.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[1][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Work Area (Clean, Fume Hood On) inspect_ppe 2. Inspect PPE prep_area->inspect_ppe don_ppe 3. Don Appropriate PPE inspect_ppe->don_ppe handle_chem 4. Handle Chemical (Avoid Contact/Inhalation) don_ppe->handle_chem close_container 5. Keep Container Closed handle_chem->close_container decontaminate 6. Decontaminate Area & Equipment close_container->decontaminate wash_hands 7. Wash Hands & Exposed Skin decontaminate->wash_hands segregate_waste 8. Segregate Hazardous Waste wash_hands->segregate_waste label_waste 9. Label Waste Container segregate_waste->label_waste store_waste 10. Store for Licensed Disposal label_waste->store_waste

Caption: Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.